molecular formula C17H17NO4 B1161852 Serpentinic acid CAS No. 605-14-1

Serpentinic acid

Cat. No.: B1161852
CAS No.: 605-14-1
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Description

Serpentinic acid is a useful research compound. Its molecular formula is C17H17NO4. The purity is usually 95%.
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Properties

CAS No.

605-14-1

Molecular Formula

C17H17NO4

Appearance

C20H19N2O3

Origin of Product

United States

Foundational & Exploratory

Serpentinic Acid: Structural Elucidation and Pharmacological Potential of a Zwitterionic Indole Alkaloid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Unsung Zwitterion

Serpentinic acid (CAS: 605-14-1) represents a critical yet often overlooked node in the biosynthetic network of Catharanthus roseus and Rauvolfia serpentina. While its methyl ester, Serpentine , is widely recognized for its antihypertensive and sedative properties, this compound exists as a distinct zwitterionic monoterpene indole alkaloid (MIA) .

In drug development, this compound is emerging as a compound of interest not merely as a biosynthetic intermediate, but as a potent cytotoxic agent with demonstrated efficacy against human breast cancer cell lines (MDA-MB-231) and significant immunosuppressive activity. Its unique chemical structure—characterized by a pentacyclic anhydronium base fused with a carboxylic acid moiety—presents specific solubility and reactivity profiles that challenge standard lipophilic extraction protocols but offer novel pharmacophore opportunities.

This guide provides a rigorous technical analysis of this compound, defining its chemical structure, biosynthetic origin, and validated experimental protocols for its isolation and analysis.

Chemical Identity & Structural Elucidation

Core Chemical Data
ParameterTechnical Specification
IUPAC Name (19α)-16-Carboxy-3,4,5,6,16,17-hexadehydro-19-methyloxayohimbanium inner salt
Common Synonyms Serpentine acid; 16-Demethoxy-16-oxoserpentine
CAS Number 605-14-1
Molecular Formula C₂₀H₁₈N₂O₃ (Zwitterion)
Molecular Weight 334.37 g/mol
Chemical Class Monoterpene Indole Alkaloid (Corynanthe type)
Physical State Yellow to Red crystalline powder (highly conjugated system)
Solubility Soluble in polar organic solvents (MeOH, DMSO) and alkaline water; poor solubility in non-polar solvents due to zwitterionic character.[1][][3][4]
Structural Architecture

This compound possesses a corynanthe-type skeleton with a fully aromatized C-ring (anhydronium base). Unlike typical indole alkaloids which are basic, this compound exists as a zwitterion (inner salt):

  • Quaternary Ammonium Center: The Nitrogen at position 4 (

    
    ) is positively charged (quaternary iminium/pyridinium-like character) due to the aromatization of the C and D rings.
    
  • Carboxylate Anion: The substituent at C-16 is a free carboxylic acid (

    
    ), resulting from the hydrolysis of the methyl ester found in Serpentine.
    

This internal charge neutralization creates a high melting point and distinct chromatographic behavior compared to its ester counterpart.

Key Structural Features for SAR (Structure-Activity Relationship):

  • Planarity: The A, B, C, and D rings are largely coplanar due to extensive conjugation, facilitating DNA intercalation.

  • C19-Methyl Group: Stereochemistry at C19 (typically

    
    -oriented) is crucial for receptor binding affinity.
    
  • Zwitterionic Motif: The

    
     pair allows for pH-dependent solubility switching, a critical feature for formulation.
    

Biosynthetic Context & Signaling Pathways

This compound is a downstream product of the Secologanin + Tryptamine pathway. It is formed via the oxidation of Ajmalicine to Serpentine , followed by ester hydrolysis.

Biosynthetic Pathway Diagram

Biosynthesis cluster_legend Legend Tryptophan Tryptophan Strictosidine Strictosidine (Central Precursor) Tryptophan->Strictosidine Condensation Secologanin Secologanin Secologanin->Strictosidine Condensation Cathenamine Cathenamine Strictosidine->Cathenamine Deglucosylation Ajmalicine Ajmalicine (Heteroyohimbine) Cathenamine->Ajmalicine Reduction Serpentine Serpentine (Alkaloid Ester) Ajmalicine->Serpentine Aromatization (Peroxidase) SerpentinicAcid This compound (Target Zwitterion) Serpentine->SerpentinicAcid Demethylation STR Strictosidine Synthase (STR) Peroxidase Peroxidase (Oxidation) Esterase Methylesterase (Hydrolysis) Start Precursor Target Target

Figure 1: Biosynthetic trajectory of this compound within the Apocynaceae alkaloid network. The conversion from Serpentine involves a specific esterase activity or chemical hydrolysis.

Pharmacological Mechanism of Action

Recent studies have repositioned this compound from a mere metabolite to a bioactive lead compound.

Cytotoxicity (Breast Cancer)

Research indicates that this compound exhibits significant cytotoxicity against MDA-MB-231 (Triple-Negative Breast Cancer) cells.

  • Potency: IC₅₀ ≈ 4.98 µM.[5]

  • Mechanism: Likely involves Topoisomerase II inhibition or Tubulin destabilization , similar to its structural analogs. The planar aromatic system allows intercalation into DNA base pairs, while the zwitterionic head group may interact with the phosphate backbone or specific amino acid residues in the binding pocket.

Immunosuppression

This compound has been identified as an active constituent in Rauvolfia yunnanensis extracts responsible for inhibiting T-cell proliferation.[6] This suggests potential utility in treating autoimmune diseases, distinct from the sedative effects of Reserpine.

Experimental Protocols

Extraction & Isolation Protocol

Rationale: this compound is amphoteric. Standard alkaloid extraction (basic pH, organic solvent) often extracts the ester (Serpentine) but leaves the acid in the aqueous phase. A pH-switch strategy is required.

Step-by-Step Methodology:

  • Raw Material: Dried roots of Catharanthus roseus or Rauvolfia serpentina.

  • Initial Extraction: Macerate powder in MeOH (90%) for 48h. Filter and concentrate in vacuo.

  • Acid-Base Fractionation:

    • Suspend residue in 0.5M HCl (pH ~2).

    • Wash with Hexane (removes lipids/chlorophyll).

    • CRITICAL STEP: Adjust aqueous phase to pH 6.5 - 7.0 (Isoelectric point region).

    • Extract with CHCl₃:MeOH (3:1) . The polarity of MeOH is needed to pull the zwitterion into the organic phase.

  • Purification (Chromatography):

    • Stationary Phase: Sephadex LH-20 (ideal for separating aromatic alkaloids).

    • Mobile Phase: MeOH:H₂O gradient (100:0 → 80:20).

    • Monitoring: TLC (Silica gel G); Solvent: EtOAc:Formic Acid:H₂O (10:2:3). Look for Red/Orange fluorescence under UV 366nm.

Analytical Profiling (HPLC-DAD-MS)
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water (Maintains protonation)
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 30 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic core) and 306 nm (conjugated system)
Mass Spec ESI-MS (Positive Mode); Target [M+H]⁺ = 335.14

References

  • PubChem. (2025). Serpentine (Alkaloid) and Derivatives. National Library of Medicine. Retrieved from [Link]

  • Zhang, X., et al. (2018). "Bioactivity-Guided Isolation and Identification of New and Immunosuppressive Monoterpenoid Indole Alkaloids from Rauvolfia yunnanensis". Molecules, 23(11), 2814. Retrieved from [Link]

  • Pham, H. N., et al. (2020). "Indole Alkaloids from the Roots of Catharanthus roseus and Their Cytotoxic Activity". Natural Product Communications. Retrieved from [Link]

Sources

Technical Guide: Serpentinic Acid Biosynthesis Pathway in Rauwolfia serpentina

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthesis of Serpentinic Acid and its immediate precursor/ester, Serpentine , within the Rauwolfia serpentina (Indian Snakeroot) system.

This guide distinguishes between the well-characterized Serpentine (the methyl ester, a major anhydronium base) and This compound (the free acid derivative), providing a mechanistic pathway that connects the two via the Terpenoid Indole Alkaloid (TIA) metabolic grid.

Executive Summary & Molecular Architecture

This compound (


) is a pentacyclic anhydronium base alkaloid derived from the oxidative aromatization of heteroyohimbine precursors. It is the free acid form of the more abundant alkaloid Serpentine  (

).

While Rauwolfia serpentina accumulates Serpentine as a major bioactive constituent (often localized in the vacuole of idioblasts), this compound represents a specific metabolic branch point likely regulated by esterase activity or specific pH-dependent hydrolysis within the laticifers.

Key Biosynthetic Logic:

  • Scaffold Assembly: Condensation of tryptamine and secologanin.

  • Stereochemical Locking: Formation of the heteroyohimbine skeleton (Ajmalicine).

  • Aromatization (The Critical Step): Oxidation of Ajmalicine to Serpentine via Class III Peroxidases.

  • Functionalization: Demethylation of Serpentine to yield this compound.

Molecular Data Table
CompoundCAS No.[1][2][3][4][5][6][7]FormulaMW ( g/mol )Role
Serpentine 18786-24-8

348.40Major accumulation product; fluorescent anhydronium base.[1]
This compound 605-14-1

334.37Demethylated derivative; immunosuppressive potential.[1][2]
Ajmalicine 483-04-5

352.43Immediate reduced precursor.[1]

The Biosynthetic Pathway (Detailed Mechanism)

The biosynthesis of this compound is a downstream extension of the Monoterpenoid Indole Alkaloid (TIA) pathway. The process is compartmentalized between the cytosol, chloroplasts, and the vacuole.

Phase I: Precursor Generation

The pathway begins with two distinct streams:

  • Indole Moiety: Tryptophan is decarboxylated by Tryptophan Decarboxylase (TDC) to form Tryptamine. This is the rate-limiting step for the indole branch.[1]

  • Terpenoid Moiety: The MEP pathway (plastidial) generates Geraniol, which is oxidized and cyclized to Secologanin via the iridoid pathway (involving Geraniol 10-hydroxylase/G10H and Loganic acid O-methyltransferase/LAMT).[1]

Phase II: The Central Junction (Strictosidine)

Strictosidine Synthase (STR) catalyzes the Pictet-Spengler condensation of Tryptamine and Secologanin to form Strictosidine . This reaction is stereospecific, forming only the


-isomer.[1]
Phase III: Skeleton Formation & Aromatization

This phase defines the Rauwolfia alkaloid profile.

  • Deglucosylation: Strictosidine

    
    -D-glucosidase (SGD)  removes the glucose moiety, creating an unstable aglycone that rearranges into Cathenamine .[1]
    
  • Reduction: Cathenamine is reduced to Ajmalicine by Cathenamine Reductase (or Ajmalicine Synthase).

  • Aromatization (The Serpentine Switch):

    • Ajmalicine is oxidized to Serpentine .[1][5][8]

    • Enzyme: This step is catalyzed by basic Class III Peroxidases (PRX) localized in the vacuole. These enzymes utilize

      
       to abstract hydrides, introducing the double bonds in the C-ring and D-ring, converting the tertiary amine to a quaternary anhydronium base.[1]
      
    • Note: This oxidation renders the molecule fluorescent and highly stable.

Phase IV: Formation of this compound

While Serpentine is the methyl ester, this compound is the carboxylic acid form.

  • Mechanism: Enzymatic hydrolysis of the C-22 methyl ester group.[1]

  • Putative Enzyme: Serpentine Methylesterase (SME) or general alkaloid-specific esterases.[1]

  • Context: In many plant systems, ester hydrolysis is a signal for catabolism or transport.[1] this compound accumulation suggests a specific regulation of this esterase activity in R. serpentina roots.

Pathway Visualization (DOT)

SerpentinicAcidPathway Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation STR STR Tryptamine->STR Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine (Central Hub) Aglycone Strictosidine Aglycone Strictosidine->Aglycone SGD (Deglucosylation) Cathenamine Cathenamine Aglycone->Cathenamine Spontaneous/CAS Ajmalicine Ajmalicine (Heteroyohimbine) Cathenamine->Ajmalicine Reduction (NADPH) Serpentine SERPENTINE (Methyl Ester) Ajmalicine->Serpentine Oxidative Aromatization (H2O2 required) SerpentinicAcid This compound (Target) Serpentine->SerpentinicAcid Hydrolysis (-CH3) TDC TDC TDC->Tryptamine STR->Strictosidine Condensation SGD SGD CAS Cathenamine Synthase PRX Peroxidase (CrPrx1 homolog) PRX->Serpentine EST Methylesterase (Putative) EST->SerpentinicAcid

Figure 1: The biosynthetic route from primary metabolites to this compound.[1] Note the critical oxidative step mediated by Peroxidase (PRX) converting Ajmalicine to Serpentine.

Enzymology & Regulation: The "Serpentine Switch"

The conversion of Ajmalicine to Serpentine is the defining step for this class of alkaloids. Understanding this enzymology is critical for any synthetic biology or extraction optimization efforts.[1]

The Oxidative Enzyme (Peroxidase)

Unlike many P450-mediated oxidations, the aromatization of the C-ring in Ajmalicine is catalyzed by a vacuolar Class III Peroxidase (PRX) .[1]

  • Mechanism: The enzyme initiates a single-electron oxidation of the indole nitrogen, leading to the formation of an iminium intermediate. Subsequent abstractions lead to the fully aromatic pyridinium system (anhydronium base).

  • Causality: This reaction is strictly dependent on hydrogen peroxide (

    
    ). In Rauwolfia cell cultures, the addition of methyl jasmonate (MeJA) upregulates this peroxidase activity, correlating directly with increased Serpentine/Serpentinic acid yields.
    
Regulation of the Acid/Ester Ratio

The balance between Serpentine (Ester) and this compound (Acid) is pH-dependent.

  • Vacuolar Trap: Serpentine is highly basic and positively charged (quaternary ammonium). It is trapped in the acidic vacuole via an ion-trap mechanism.[1]

  • Hydrolysis: If the vacuolar pH rises or if specific esterases are activated (often during stress or senescence), the methyl group is hydrolyzed, yielding this compound.

  • Implication: To maximize this compound recovery, protocols should induce esterase activity or utilize alkaline hydrolysis during extraction.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Extraction of Serpentine & this compound

This protocol utilizes the solubility difference between the quaternary base (Serpentine) and the amphoteric nature of this compound.

Reagents:

  • Extraction Solvent: Methanol:Water (80:20)

  • pH Adjustment: 1M HCl, 1M NaOH

  • Partition Solvent: Chloroform (

    
    )
    

Workflow:

  • Crude Extraction: Homogenize R. serpentina roots in MeOH:Water.[1] Sonicate for 30 mins at

    
    . Centrifuge and collect supernatant.
    
  • Acid-Base Partitioning (Validation Step):

    • Acidify extract to pH 2.0 with HCl.[1]

    • Wash with

      
       (Removes neutral impurities; Serpentine/Serpentinic acid remain in aqueous phase due to positive charge).
      
  • Differentiation:

    • Basify aqueous phase to pH 9.5 with NaOH.[1]

    • Extract with

      
      .[1]
      
    • Result:Serpentine (as the free base/anhydronium) partitions into

      
      . This compound  (ionized carboxylate at pH 9.[1]5) remains in the aqueous phase.
      
  • Recovery of Acid:

    • Re-acidify the aqueous phase (from step 3) to pH 4.0.

    • Extract with n-Butanol or Ethyl Acetate.[1]

    • Result:This compound partitions into the organic phase.

Protocol B: In Vitro Peroxidase Assay (Biosynthetic Potential)

To verify the biosynthetic capacity of root tissue to produce Serpentine precursors.

  • Enzyme Prep: Homogenize fresh root tissue in 0.1M Potassium Phosphate buffer (pH 6.0). Desalt via PD-10 column.[1]

  • Reaction Mix:

    • Substrate: 100

      
       Ajmalicine.[1]
      
    • Co-factor: 2 mM

      
      .[1]
      
    • Enzyme: 50

      
       crude extract.[1]
      
  • Detection: Incubate at

    
     for 30 mins. Stop reaction with MeOH.
    
  • Quantification: HPLC-FLD (Fluorescence Detection). Serpentine is highly fluorescent (Ex 310 nm, Em 440 nm), while Ajmalicine is not.

    • Self-Validation: A linear increase in fluorescence intensity over time confirms active conversion.[1]

References

  • Yamamoto, K., et al. (2021).[9] "Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus."[1] Plant Physiology. Link

  • Pan, Q., et al. (2016). "Transcriptome analysis of Rauvolfia serpentina provides insights into the biosynthesis of indole alkaloids." Scientific Reports.[1] Link

  • O'Connor, S. E., & Maresh, J. J. (2006). "Chemistry and biology of monoterpene indole alkaloid biosynthesis." Natural Product Reports. Link

  • Sharma, A., et al. (2023). "Phytochemistry and Pharmacology of Catharanthus roseus and Rauvolfia serpentina." ResearchGate.[1] Link

  • PubChem. "Serpentine (Alkaloid) Compound Summary." National Library of Medicine. Link

Sources

Unlocking Serpentinic Acid: A Technical Guide to Non-Rauwolfia Sources and Isolation Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Serpentinic acid, a sarpagan-type monoterpenoid indole alkaloid (MIA), is a key biosynthetic intermediate and a compound of significant interest in pharmacology. While its presence is well-documented within the Rauwolfia genus, the exploration of alternative natural sources remains a compelling frontier for researchers and drug development professionals. This technical guide provides an in-depth exploration of the biosynthetic landscape of this compound, identifies promising alternative genera within the Apocynaceae family for investigation, and furnishes detailed, field-proven protocols for the extraction, isolation, and characterization of this and related alkaloids. By grounding our approach in the fundamental principles of MIA biosynthesis, this document serves as a comprehensive resource for the discovery and validation of novel sources of this compound.

The Biosynthetic Blueprint: Understanding this compound Formation

The quest for this compound in nature must be guided by a deep understanding of its biochemical origin. This compound is not a primary metabolite but rather a specialized product of the intricate monoterpenoid indole alkaloid (MIA) pathway. This pathway is highly conserved, particularly within the Apocynaceae family, providing a logical roadmap for identifying candidate species.

The biosynthesis begins with the condensation of tryptamine (derived from the shikimate pathway) and secologanin (from the methylerythritol phosphate pathway) to form strictosidine. This reaction, catalyzed by strictosidine synthase, is the gateway to the formation of over 2,000 known MIAs. From strictosidine, a series of enzymatic transformations involving cyclizations, hydroxylations, and oxidations leads to a variety of alkaloid skeletons. This compound arises from the sarpagan branch of this pathway. Understanding this sequence is critical; the presence of upstream precursors like strictosidine or ajmaline in a plant species strongly suggests the potential, even if latent, for this compound biosynthesis.

MIA_Biosynthesis cluster_1 Gateway to MIAs cluster_2 Sarpagan Alkaloid Branch Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Polyneuridine_aldehyde Polyneuridine_aldehyde Strictosidine->Polyneuridine_aldehyde Multiple Enzymatic Steps Vomalidine Vomalidine Polyneuridine_aldehyde->Vomalidine Ajmaline Ajmaline Vomalidine->Ajmaline Serpentine Serpentine Ajmaline->Serpentine Serpentinic_acid Serpentinic_acid Serpentine->Serpentinic_acid Oxidation

Caption: Simplified biosynthetic pathway leading to this compound.

Beyond Rauwolfia: Promising Genera for Investigation

While Rauwolfia is the canonical source, the shared biosynthetic machinery across the Apocynaceae family points to other genera as high-priority candidates for this compound discovery. The key is to investigate species known to produce complex MIAs, as they possess the requisite enzymatic toolkit.

Catharanthus roseus (Madagascar Periwinkle)

Perhaps the most studied member of the Apocynaceae family, C. roseus is a veritable factory of MIAs, renowned for producing the anticancer dimeric alkaloids vincristine and vinblastine.[1][2][3] These complex molecules are formed from the precursors catharanthine and vindoline. The very presence of this deep and complex MIA pathway makes C. roseus a prime candidate for containing this compound, potentially as a minor or transient metabolite. Advanced analytical techniques are required to probe for its existence in various plant tissues and developmental stages.

Vinca minor (Lesser Periwinkle)

Vinca minor is another genus rich in MIAs, most notably vincamine, a vasodilator.[4] The accumulation of numerous indole alkaloids confirms that the core biosynthetic pathway, including the branch points leading to various structural classes, is highly active in this plant.[4] As with C. roseus, the established production of related alkaloids justifies a thorough investigation of V. minor extracts for this compound.

Endophytic Microorganisms

An often-overlooked source of natural products is the community of endophytic fungi and bacteria that live symbiotically within plants. There is growing evidence that endophytes can produce the same or similar secondary metabolites as their host plant.[5][6] Therefore, endophytic microorganisms isolated from Rauwolfia, Catharanthus, or Vinca species represent a novel and exciting frontier for this compound discovery. This approach has the added benefit of potentially enabling scalable fermentation-based production, bypassing the complexities of plant cultivation.

Genus Family Primary Known Alkaloids Potential for this compound
Rauwolfia ApocynaceaeReserpine, Serpentine, AjmalinePrimary known source
Catharanthus ApocynaceaeVinblastine, Vincristine, VindolineHigh: Possesses the complete upstream MIA pathway
Vinca ApocynaceaeVincamine, VincadifformineHigh: Produces a diverse array of related MIAs
Endophytes Fungi, BacteriaVaried (can mirror host)Moderate to High: Potential producers from host tissue

A Practical Framework: Extraction and Isolation Protocols

The successful discovery of this compound in novel sources hinges on robust and validated methodologies for its extraction and purification. The following protocols are designed to provide a comprehensive workflow applicable to various plant materials.

Protocol 1: General Extraction of Indole Alkaloids

This protocol is designed for the efficient extraction of a broad range of alkaloids from dried plant material. The causality behind this multi-solvent approach is to first use a polar solvent (methanol) to extract a wide array of compounds, followed by a liquid-liquid partitioning step to selectively move the alkaloids into an organic phase, thereby achieving initial purification.

1. Preparation of Plant Material: a. Air-dry the plant material (leaves, roots, or stems) in the shade to prevent degradation of thermolabile compounds. b. Grind the dried material into a coarse powder (approx. 20-40 mesh) to increase the surface area for solvent penetration.

2. Maceration/Soxhlet Extraction: a. Maceration: Soak 100g of the powdered plant material in 500 mL of 80% methanol in a sealed container. Agitate periodically for 72 hours at room temperature. b. Soxhlet (Alternative): For more exhaustive extraction, place 100g of the powder in a thimble and extract with methanol using a Soxhlet apparatus for 24-48 hours. This is more efficient but risks degrading sensitive compounds. c. Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a viscous residue.

3. Acid-Base Liquid-Liquid Partitioning: a. Redissolve the crude extract in 200 mL of 5% hydrochloric acid (HCl). This step protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. b. Perform a liquid-liquid extraction with three 100 mL portions of chloroform to remove neutral and weakly basic compounds (e.g., pigments, lipids). Discard the organic (chloroform) layers. c. Adjust the pH of the remaining aqueous layer to ~9-10 with ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. d. Extract the now-basic aqueous solution with three 150 mL portions of chloroform. The alkaloids will partition into the organic phase. e. Combine the chloroform extracts and dry over anhydrous sodium sulfate. f. Evaporate the solvent under reduced pressure to yield the total alkaloid-rich fraction.

Extraction_Workflow Start Dried, Powdered Plant Material Solvent_Extraction Maceration or Soxhlet (Methanol) Start->Solvent_Extraction Filtration Filtration & Concentration (Rotary Evaporator) Solvent_Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Acidification Dissolve in 5% HCl Crude_Extract->Acidification Chloroform_Wash Liquid-Liquid Extraction (wash with Chloroform) Acidification->Chloroform_Wash Basification Adjust pH to 9-10 (NH4OH) Chloroform_Wash->Basification Aqueous Phase Waste1 Discard Neutral/ Weakly Basic Impurities Chloroform_Wash->Waste1 Organic Phase Alkaloid_Extraction Liquid-Liquid Extraction (extract with Chloroform) Basification->Alkaloid_Extraction Drying Dry & Concentrate Alkaloid_Extraction->Drying Organic Phase Waste2 Discard Aqueous Phase Alkaloid_Extraction->Waste2 Aqueous Phase Final_Product Total Alkaloid Fraction Drying->Final_Product

Caption: Workflow for the extraction and initial purification of alkaloids.

High-Fidelity Analysis: Purification and Structural Elucidation

Following extraction, the total alkaloid fraction must be subjected to rigorous chromatographic separation and spectroscopic analysis to isolate and definitively identify this compound.

Protocol 2: Chromatographic Purification

1. Column Chromatography (CC): a. Pack a glass column with silica gel (60-120 mesh) using a chloroform:methanol gradient as the mobile phase. b. Adsorb the total alkaloid fraction onto a small amount of silica gel and load it onto the top of the column. c. Begin elution with 100% chloroform, gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc.). The choice of a gradient system is crucial as it allows for the separation of compounds with a wide range of polarities. d. Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol:ammonia 85:14:1) and a UV lamp (254 nm) for visualization. e. Pool fractions with similar TLC profiles.

2. High-Performance Liquid Chromatography (HPLC): a. For final purification, subject the pooled fractions from CC to preparative or semi-preparative HPLC.[7] b. A reversed-phase C18 column is typically effective. c. The mobile phase often consists of an acetonitrile/water or methanol/water gradient, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. d. Monitor the elution using a UV detector, typically at wavelengths around 254 nm and 280 nm. e. Collect the peak corresponding to the retention time of a this compound standard, if available.

Analytical Characterization Techniques

The identity and purity of the isolated compound must be confirmed using a combination of spectroscopic methods. This multi-technique approach provides orthogonal data, ensuring a self-validating and trustworthy identification.

Technique Purpose Key Parameters & Expected Results for this compound
HPLC Purity assessment & QuantificationC18 column, UV detection. A single, sharp peak indicates high purity. Quantification is achieved by comparison with a standard curve.
LC-MS Molecular Weight & FragmentationElectrospray Ionization (ESI) in positive mode. Expect to see the [M+H]⁺ ion corresponding to the molecular weight of this compound. MS/MS fragmentation provides structural clues.
NMR (¹H, ¹³C) Definitive Structure ElucidationProvides detailed information on the carbon-hydrogen framework. The chemical shifts, coupling constants, and 2D correlations (COSY, HMBC, HSQC) allow for the unambiguous assignment of the molecular structure.

Conclusion and Future Outlook

While Rauwolfia remains the most prominent source of this compound, this guide establishes a clear scientific and methodological basis for its discovery in other species. The Apocynaceae family, particularly the genera Catharanthus and Vinca, represents the most fertile ground for these investigations due to their highly active and conserved MIA biosynthetic pathways. Furthermore, the exploration of endophytic microorganisms offers a paradigm-shifting approach to sourcing these valuable compounds. The protocols and analytical strategies detailed herein provide researchers with a robust, self-validating framework to not only identify this compound in novel natural sources but also to isolate it with the high degree of purity required for further pharmacological development. The continued application of these principles will undoubtedly expand our understanding and sourcing of this important natural product.

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Serpentinic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for pharmaceutical researchers. It prioritizes chemical accuracy, biosynthetic context, and analytical rigor.

Chemical Identity, Biosynthetic Context, and Analytical Characterization

Executive Summary

Serpentinic acid (CAS: 605-14-1 ) is a monoterpenoid indole alkaloid and the carboxylic acid derivative of the well-known alkaloid serpentine .[][2][3][4][5][6][7] Predominantly isolated from Catharanthus roseus and Rauvolfia serpentina, it represents a critical metabolic node in the ajmalicine-sarpagine biosynthetic pathway.[2]

For drug development professionals, this compound is of interest not merely as a metabolite, but as a zwitterionic scaffold offering distinct solubility and pharmacophore properties compared to its methyl ester parent, serpentine.[2] This guide outlines its physicochemical profile, isolation protocols, and position within the alkaloid biosynthesis network.[2]

Chemical Identity & Physicochemical Profile[1][2][4][5][8][9][10][11]

ParameterData
Common Name This compound
CAS Number 605-14-1
Molecular Formula C₂₀H₁₈N₂O₃ (Inner salt/Zwitterion)
Molecular Weight 335.38 g/mol
Exact Mass 334.1317
Chemical Class Monoterpenoid Indole Alkaloid (Corynanthe type)
Structural Core Pentacyclic indolo[2,3-a]quinolizine
Key Functional Groups Indole, Quaternary Ammonium (Pyridinium-like), Carboxylic Acid
Solubility Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents.[][2]
Appearance Yellow powder (characteristic of the conjugated anhydronium base system)
Structural Commentary

This compound differs from serpentine (CAS 18786-24-8) by the hydrolysis of the C-16 methyl ester.[2] The molecule possesses a fully aromatized ring C (anhydronium base), which confers:

  • Planarity: The C-ring aromatization forces a planar configuration, affecting protein binding affinity compared to non-aromatic analogues like ajmalicine.[2]

  • Fluorescence: The conjugated system exhibits strong fluorescence, aiding in detection but requiring protection from light during storage.[2]

  • Zwitterionic Character: The presence of the quaternary nitrogen (N-4) and the carboxylate anion (at C-16) creates an inner salt, influencing its retention time in Reverse-Phase HPLC (RP-HPLC) significantly compared to the cationic serpentine.[2]

Biosynthetic & Metabolic Context

This compound is a downstream product in the metabolic pathway of strictosidine.[2] It is often formed via the enzymatic or chemical hydrolysis of serpentine.[2] Understanding this pathway is crucial for metabolic engineering and synthetic biology applications aiming to modulate alkaloid accumulation.[2]

Pathway Visualization (DOT)

The following diagram illustrates the relationship between the precursor strictosidine, the intermediate ajmalicine, and the oxidative conversion to serpentine and this compound.[2]

Biosynthesis cluster_legend Reaction Type Tryptophan Tryptophan Strictosidine Strictosidine (Central Precursor) Tryptophan->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Strictosidine Synthase (STR) Ajmalicine Ajmalicine (Cathenamine reduction) Strictosidine->Ajmalicine Multiple Steps (SGD, reduction) Serpentine Serpentine (Oxidation/Aromatization) Ajmalicine->Serpentine Peroxidase/Oxidation (Ring C aromatization) SerpentinicAcid This compound (CAS: 605-14-1) Serpentine->SerpentinicAcid Esterase/Hydrolysis (Demethylation) key1 Oxidation creates fluorescence key2 Hydrolysis alters solubility

Figure 1: Biosynthetic relationship showing the derivation of this compound from Serpentine via ester hydrolysis.[][2]

Analytical Characterization Protocol

Reliable identification of this compound requires differentiating it from its methyl ester parent (serpentine).[2] The following protocol utilizes HPLC-DAD-MS, leveraging the distinct mass shift and polarity difference.

Method: RP-HPLC-ESI-MS/MS[2]

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of crude alkaloid extract or standard in 1 mL Methanol:DMSO (9:1).

  • Filtration: Filter through a 0.22 µm PTFE membrane to remove particulates.[2]

  • Precaution: Protect samples from direct UV light to prevent photo-degradation of the indole core.[2]

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers zwitterion).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0–5 min: 10% B (Isocratic)[2]

    • 5–25 min: 10% → 60% B (Linear Gradient)[2]

    • 25–30 min: 60% → 95% B (Wash)[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection:

    • UV/Vis: 254 nm (aromatic), 306 nm, and 360 nm (characteristic of anhydronium bases).[2]

    • Fluorescence: Excitation 306 nm / Emission 440 nm.[2]

3. Mass Spectrometry Parameters:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[2]

  • Target Ion (M+H)+:

    • This compound: m/z ~335.14

    • Serpentine (Control): m/z ~349.15[2]

  • Differentiation: The mass difference of 14 Da (loss of -CH₂-) confirms the acid form.[2]

Analytical Logic

The retention time of this compound will be shorter (elutes earlier) than serpentine on a C18 column due to the presence of the free carboxylic acid group, which increases polarity compared to the methyl ester.[2]

Pharmacological & Research Applications[7][9]

While serpentine is a known Type II topoisomerase inhibitor and DNA intercalator, This compound serves as a critical comparator in Structure-Activity Relationship (SAR) studies.[2]

  • Ion Trapping Studies: Due to its zwitterionic nature, this compound exhibits different cellular permeability compared to the cationic serpentine.[2] It is used to study ion-trapping mechanisms in acidic cellular compartments (lysosomes).[2]

  • Prodrug Design: The free carboxylic acid provides a handle for conjugation.[2] Researchers utilize this compound to synthesize novel ester derivatives with improved lipophilicity or targeted delivery moieties.[2]

  • Metabolic Stability Markers: In in vivo pharmacokinetic studies of serpentine, the appearance of this compound in plasma indicates esterase activity.[2] Quantifying this metabolite is essential for calculating the clearance of the parent drug.[2]

References

  • ChemFaces. (2024).[2] this compound - Datasheet and Physicochemical Properties. Retrieved from [2][7]

  • PubChem. (2024).[2] Serpentine (Alkaloid) - Compound Summary. (Note: Contains data on the parent ester and related acid derivatives).[2] Retrieved from [2]

  • BOC Sciences. (2024).[2] this compound Product Information. Retrieved from [2]

  • Tikhomiroff, C., & Jolicoeur, M. (2002).[2] Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography. Journal of Chromatography A, 955(1), 87-93.[2] (Establishes HPLC protocols for indole alkaloids).

  • Facchini, P. J., & De Luca, V. (2008).[2] Opium poppy and Madagascar periwinkle: model systems for investigating alkaloid biosynthesis in plants. The Plant Journal, 54(4), 763-784.[2] (Contextualizes the ajmalicine-serpentine pathway).

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The Enigma of Edaphic Extremes: A Technical Guide to the Biological Role of Serpentine in Plants

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Thriving on the Edge

Serpentine soils, derived from the weathering of ultramafic rocks, represent a profound challenge to plant life.[1][2] These globally distributed, yet patchily occurring, edaphic islands are characterized by a suite of formidable stressors: a severely imbalanced calcium-to-magnesium ratio, a deficiency in essential macronutrients such as nitrogen, phosphorus, and potassium, and toxic concentrations of heavy metals like nickel, chromium, and cobalt.[1][2][3][4] This "serpentine syndrome" creates a harsh selective environment that excludes the vast majority of plant species. However, from this crucible of adversity emerges a unique and highly specialized flora, offering an unparalleled natural laboratory for studying the mechanisms of stress tolerance, adaptation, and speciation.[3][5] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biological role of serpentine in plants, from the ecological context to the intricate molecular underpinnings of survival. We will delve into the physiological and biochemical adaptations that enable serpentine-tolerant species to thrive, and present detailed methodologies for investigating these remarkable plants.

Section 1: The Serpentine Environment: A Symphony of Stressors

The profound influence of serpentine soils on plant life is rooted in their unique geochemical composition. Understanding these edaphic factors is the first critical step in any investigation into serpentine botany.

Geochemical Profile of Serpentine Soils

Serpentine soils are the weathered products of ultramafic rocks, such as peridotite and serpentinite, which are rich in magnesium-iron silicate minerals.[6] This parent material dictates the soil's challenging chemistry, which is broadly characterized by:

  • Low Calcium-to-Magnesium Ratio: A defining feature of serpentine soils is a Ca:Mg ratio often well below 1.0, a stark contrast to the ratio of >1.0 found in most other soils. This imbalance directly impacts plant physiology, as high magnesium levels can interfere with calcium uptake and function.[2][7] Calcium is crucial for cell wall and membrane stability, and as a secondary messenger in signaling pathways.[7]

  • Macronutrient Deficiency: These soils are notoriously poor in essential plant nutrients. Low levels of nitrogen, phosphorus, and potassium severely limit plant growth and development.[1][2][3][4][8]

  • Heavy Metal Toxicity: Serpentine soils exhibit naturally elevated concentrations of heavy metals, particularly nickel (Ni), chromium (Cr), and cobalt (Co).[1][2][3][4] These metals can be phytotoxic, disrupting cellular processes and inhibiting enzyme activity.[9]

  • Physical Properties: Serpentine soils are often shallow, rocky, and have a low water-holding capacity, predisposing plants to drought stress.[2][3] They can also have a reddish or brownish hue due to high iron content and low organic matter.[2]

Table 1: Comparative Geochemical Profile of Serpentine vs. Non-Serpentine Soils
ParameterSerpentine SoilTypical Non-Serpentine SoilImplication for Plants
Ca:Mg Ratio < 1.0> 1.0Impaired calcium uptake, magnesium toxicity.[2][7]
Nitrogen (N) LowModerate to HighStunted growth, chlorosis.[10]
Phosphorus (P) LowModerate to HighReduced root and shoot growth, delayed maturity.[10]
Potassium (K) LowModerate to HighWeak stems, increased susceptibility to disease.[2]
Nickel (Ni) High (often >1000 mg/kg)Low (<100 mg/kg)Phytotoxicity, enzyme inhibition.[9]
Chromium (Cr) HighLowOxidative stress, DNA damage.[9]
Cobalt (Co) HighLowInhibition of cell division and expansion.[9]

Section 2: The "Serpentine Syndrome": A Suite of Plant Adaptations

Plants that have successfully colonized serpentine soils exhibit a remarkable array of morphological, physiological, and biochemical adaptations collectively known as the "serpentine syndrome."[6] These traits represent evolutionary responses to the multifaceted challenges of this extreme environment.

Morphological Adaptations

Serpentine-adapted plants often display a distinct morphology that reflects the harsh growing conditions:

  • Stunted Growth: A common characteristic is a dwarfed or "stunted" growth habit, which is a response to nutrient limitation and heavy metal toxicity.[6][10]

  • Xerophytic Features: To cope with drought stress, many serpentine plants have evolved features to conserve water, such as thick, waxy leaves (sclerophylly), reduced leaf size, and a dense covering of hairs (trichomes).[10][11]

  • Pigmentation: Some species exhibit pigmented stems and leaves, which may offer protection from high levels of solar radiation.[10]

  • Altered Root Systems: Adaptations in the root system are critical for survival. These can include deeper root growth to access water and nutrients, and alterations in root morphology to navigate the rocky substrate.[10][12]

Physiological and Biochemical Adaptations

The ability of plants to tolerate serpentine soils is underpinned by a sophisticated suite of physiological and biochemical mechanisms:

  • Heavy Metal Tolerance: This is a key adaptation and can be achieved through several strategies:

    • Exclusion: Some plants prevent the uptake of heavy metals into their roots.[10]

    • Sequestration: Metals that are taken up are compartmentalized in specific tissues or organelles, such as the vacuole or cell wall, to prevent them from interfering with metabolic processes.[10]

    • Hyperaccumulation: A fascinating adaptation where plants actively uptake and accumulate extremely high concentrations of heavy metals in their above-ground tissues, often as a defense against herbivores.[4][6]

  • Nutrient Management: Serpentine plants have evolved efficient mechanisms for acquiring and conserving scarce nutrients. This can involve enhanced nutrient uptake by the roots, reduced nutrient loss, and symbiotic relationships with mycorrhizal fungi.

  • Calcium and Magnesium Homeostasis: Tolerant species have developed mechanisms to maintain a functional internal Ca:Mg ratio despite the external imbalance. This can involve selective uptake of calcium over magnesium or the ability to tolerate high internal magnesium concentrations.[6][7]

  • Oxidative Stress Response: The presence of heavy metals and drought conditions can lead to the production of reactive oxygen species (ROS), which can damage cells. Serpentine plants often have enhanced antioxidant systems to mitigate this oxidative stress.

Diagram 1: Signaling Pathways in Serpentine Stress Response

Serpentine_Stress_Response Serpentine_Soil Serpentine Soil (Low Ca:Mg, High Heavy Metals, Low Nutrients) Plant_Root Plant Root Serpentine_Soil->Plant_Root Edaphic Stressors Stress_Perception Stress Perception (Membrane Receptors, Ion Channels) Plant_Root->Stress_Perception Uptake/Sensing Signal_Transduction Signal Transduction Cascade (Ca2+ signaling, ROS signaling, Phytohormones) Stress_Perception->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Adaptation Physiological & Morphological Adaptations Gene_Expression->Adaptation Leads to

Caption: A simplified diagram illustrating the perception of serpentine soil stressors by plant roots, leading to a signaling cascade that results in adaptive responses.

Section 3: Methodologies for Investigating Serpentine-Plant Interactions

A thorough understanding of the biological role of serpentine in plants requires a multi-pronged experimental approach. This section provides detailed, step-by-step methodologies for key experiments.

Serpentine Soil Characterization

Objective: To determine the chemical and physical properties of serpentine soil to understand the specific stressors plants face.

Protocol: Chemical Analysis of Serpentine Soil

  • Sample Collection:

    • Divide the study site into representative areas.

    • Using a clean spade or trowel, collect 10-12 soil scoops from a depth of approximately 6 inches from each area.[9]

    • Combine the subsamples for each area in a clean container and mix thoroughly to create a composite sample. Remove any large debris like rocks or plant material.[9]

  • Sample Preparation:

    • Air-dry the soil samples.

    • Grind the dried soil to a consistent particle size using a mortar and pestle or a soil grinder.[10]

  • Digestion for Heavy Metal Analysis (e.g., using Atomic Absorption Spectrometry - AAS):

    • Weigh a known amount of the dried, ground soil into a digestion vessel.

    • Add a mixture of strong acids (e.g., nitric acid and hydrochloric acid - aqua regia) to extract the heavy metals.[13]

    • Heat the mixture following a specific temperature program to ensure complete digestion.[13]

    • Allow the digest to cool and dilute it to a known volume with deionized water.

  • Elemental Analysis:

    • Analyze the diluted digest for heavy metal concentrations (Ni, Cr, Co) using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[13][14]

    • Determine the concentrations of essential nutrients (Ca, Mg, K, P) using appropriate analytical methods, such as ICP-OES or colorimetric assays.

  • pH and Electrical Conductivity (EC) Measurement:

    • Prepare a soil-water slurry (e.g., 1:2.5 soil-to-water ratio).

    • Measure the pH and EC of the slurry using calibrated meters.

Plant Physiological and Biochemical Analysis

Objective: To quantify the physiological and biochemical responses of plants to serpentine stress.

Protocol: Measuring Heavy Metal Concentration in Plant Tissues

  • Sample Collection and Preparation:

    • Harvest plant tissues of interest (e.g., roots, stems, leaves).

    • Thoroughly wash the samples with deionized water to remove any soil particles.[10]

    • Dry the plant material in an oven at 60-70°C until a constant weight is achieved.

    • Grind the dried plant tissue to a fine powder.[15]

  • Digestion:

    • Weigh a precise amount of the dried plant powder into a digestion tube.

    • Add a mixture of concentrated nitric acid and perchloric acid.

    • Digest the sample on a heating block until the solution becomes clear.

  • Analysis:

    • Dilute the digested sample to a known volume with deionized water.

    • Analyze the concentration of heavy metals using AAS or ICP-MS.[14]

    • Calculate the heavy metal concentration in the plant tissue (e.g., in mg/kg of dry weight).

Protocol: Assessing Photosynthetic Performance

  • Gas Exchange Measurements:

    • Use a portable photosynthesis system (e.g., LI-6400) to measure parameters such as net photosynthetic rate (A), stomatal conductance (gs), and transpiration rate (E).[3]

  • Chlorophyll Fluorescence:

    • Measure chlorophyll fluorescence parameters, such as the maximum quantum yield of photosystem II (Fv/Fm), using a portable fluorometer. A lower Fv/Fm ratio can indicate stress-induced damage to the photosynthetic apparatus.[16]

Protocol: Quantifying Oxidative Stress

  • Lipid Peroxidation Assay (MDA content):

    • Measure the concentration of malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative damage to cell membranes.[17]

  • Antioxidant Enzyme Assays:

    • Measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) in plant extracts using spectrophotometric assays.

Molecular and Genetic Analyses

Objective: To identify and characterize the genes and genetic variations responsible for serpentine tolerance.

Protocol: Identifying Candidate Genes for Serpentine Tolerance

  • Transcriptomic Analysis (RNA-Seq):

    • Grow serpentine-tolerant and -intolerant plant species or ecotypes under controlled serpentine and non-serpentine soil conditions.

    • Extract RNA from the tissues of interest (e.g., roots).

    • Perform RNA sequencing to identify genes that are differentially expressed in response to serpentine stress in the tolerant plants.

  • Genome-Wide Association Studies (GWAS):

    • Collect a diverse panel of individuals from serpentine and non-serpentine populations of a species.

    • Genotype these individuals using high-throughput sequencing methods to identify single nucleotide polymorphisms (SNPs).

    • Phenotype the individuals for serpentine tolerance traits (e.g., heavy metal accumulation, survival on serpentine soil).

    • Perform a GWAS analysis to identify SNPs that are significantly associated with serpentine tolerance. These SNPs can then be used to pinpoint candidate genes.[18]

Diagram 2: Experimental Workflow for Investigating Serpentine Tolerance

Serpentine_Workflow Start Start: Observation of Serpentine Flora Soil_Analysis 1. Soil Characterization (Chemical & Physical Properties) Start->Soil_Analysis Plant_Collection 2. Plant Collection (Serpentine vs. Non-serpentine populations) Start->Plant_Collection Physiological_Analysis 3. Physiological & Biochemical Analysis (Heavy Metals, Photosynthesis, Oxidative Stress) Soil_Analysis->Physiological_Analysis Plant_Collection->Physiological_Analysis Molecular_Analysis 4. Molecular & Genetic Analysis (RNA-Seq, GWAS) Plant_Collection->Molecular_Analysis Reciprocal_Transplant 5. Reciprocal Transplant Experiment (Assess Local Adaptation) Plant_Collection->Reciprocal_Transplant Data_Integration 6. Data Integration & Modeling Physiological_Analysis->Data_Integration Molecular_Analysis->Data_Integration Reciprocal_Transplant->Data_Integration Conclusion Conclusion: Elucidation of Serpentine Tolerance Mechanisms Data_Integration->Conclusion

Caption: A flowchart outlining the key experimental steps for a comprehensive study of plant adaptation to serpentine soils.

Section 4: Reciprocal Transplant Experiments: Unveiling Local Adaptation

Reciprocal transplant experiments are a powerful tool for demonstrating local adaptation, a cornerstone of evolutionary biology.[19][20] In the context of serpentine ecosystems, these experiments can definitively show that serpentine-adapted populations have higher fitness in their home environment compared to non-adapted populations, and vice versa.

Protocol: Designing and Implementing a Reciprocal Transplant Experiment
  • Site and Population Selection:

    • Identify a serpentine site and a nearby non-serpentine site with contrasting soil properties.

    • Select a plant species that has distinct populations on both soil types.

  • Seed/Seedling Collection:

    • Collect seeds or seedlings from multiple individuals within both the serpentine and non-serpentine populations to capture genetic diversity.

  • Experimental Design:

    • At both the serpentine and non-serpentine sites, establish experimental plots.

    • In each plot, plant seeds or seedlings from both the "home" (local) and "away" (non-local) populations.

    • Replicate the plantings to ensure statistical power.

  • Data Collection:

    • Monitor the survival, growth, and reproductive output (e.g., number of flowers, fruits, or seeds) of all individuals throughout the growing season.

  • Data Analysis:

    • Use statistical analyses (e.g., ANOVA) to compare the fitness components (survival, growth, reproduction) of the home and away populations at each site.

    • A significant "home-site advantage" (where the local population outperforms the non-local population) provides strong evidence for local adaptation.

Conclusion: From Curiosity to Application

The study of plant life on serpentine soils has moved from a niche area of botanical curiosity to a vibrant field of research with significant implications. Understanding the intricate mechanisms of serpentine tolerance not only deepens our fundamental knowledge of plant evolution and stress physiology but also opens doors to practical applications. Serpentine-adapted plants are a valuable genetic resource for developing crops with enhanced tolerance to heavy metals and nutrient-poor soils. Furthermore, the ability of some species to hyperaccumulate heavy metals is being explored for phytoremediation (using plants to clean up contaminated soils) and phytomining (using plants to extract valuable metals from the soil). As we continue to unravel the biological secrets held within these unique ecosystems, the enigmatic flora of serpentine soils will undoubtedly continue to inspire and inform scientific discovery and innovation.

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  • Salinity Stress Alters Root Morphology and Root Hair Traits in Brassica napus. (2025, October 16). Retrieved February 2, 2026, from [Link]

  • Adaptation to toxic serpentine soils - Plant ecological genomics. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

Technical Bioactivity Screening Guide: Serpentinic Acid (Indole Alkaloid)

[1]

Executive Summary & Compound Profile

This compound (CAS: 605-14-1) is a monoterpene indole alkaloid predominantly isolated from Catharanthus roseus and Rauvolfia species.[1][2][3] Structurally, it is the carboxylic acid derivative of the well-known alkaloid serpentine (its methyl ester).[1] While serpentine exhibits potent cytotoxic and cardiovascular effects, this compound presents a unique pharmacological profile due to its free carboxylic acid moiety, which alters its pKa, lipophilicity, and membrane permeability compared to its esterified counterparts.

This guide details a rigorous, self-validating screening protocol designed to evaluate the preliminary bioactivity of this compound, specifically targeting cytotoxicity , immunomodulation , and neurochemical modulation .

Chemical Identity & Physicochemical Constraints[1][4]
  • IUPAC Name: (19α)-19-methyl-3,4,5,6,16,17-hexadehydro-18-oxayohimban-16-carboxylic acid[1]

  • Formula: C₂₀H₁₈N₂O₃ (Zwitterionic potential)[1]

  • Molecular Weight: ~334.37 g/mol [1][4]

  • Solubility Challenge: Unlike serpentine (often a salt), this compound has poor water solubility at neutral pH due to internal hydrogen bonding.

  • Storage: -20°C, desiccated, protected from light (indole moiety is photo-labile).

Preparation & Solubilization Protocol

Objective: Create a stable, homogenous stock solution without precipitating the compound in cell culture media.

Protocol: DMSO Solubilization with pH Buffering[1]
  • Weighing: Accurately weigh 5 mg of this compound.

  • Primary Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM . Vortex for 2 minutes.

    • Expert Insight: If turbidity persists, sonicate at 40 kHz for 5 minutes. The indole ring stacking can cause aggregation.[1]

  • Sterility: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind alkaloids).[1]

  • Working Solution: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[1]

Screening Module A: Cytotoxicity Profiling (Cancer Lines)

Rationale: Indole alkaloids from Catharanthus (e.g., vinblastine) are potent microtubule destabilizers.[1] this compound must be screened for similar antiproliferative effects, particularly against breast cancer lines (MDA-MB-231) where related alkaloids show activity.[1]

Method: SRB (Sulforhodamine B)[1] Assay

Why SRB over MTT? MTT can yield false positives with alkaloids that affect mitochondrial reductase activity without killing cells.[1] SRB measures total protein mass, providing a more direct index of cell number for this class of compounds.

Step-by-Step Workflow
  • Seeding: Plate MDA-MB-231 cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment:

    • Test Arm: this compound (0.1, 1, 10, 50, 100 µM).[1]

    • Positive Control: Vinblastine (10 nM) or Doxorubicin (1 µM).[1]

    • Negative Control: 0.5% DMSO in media.[1]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash 4x with water.[1] Dry. Add 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash 4x with 1% acetic acid. Solubilize dye with 10 mM Tris base (pH 10.5).[1]

  • Read: Absorbance at 510 nm.

Data Output Table Template:

CompoundConcentration (µM)Absorbance (510nm)% InhibitionIC50 (Calculated)
This compound0.1[Data][Calc]TBD
This compound100[Data][Calc]--
Vinblastine0.01[Data]>90%[Ref Value]

Screening Module B: Immunomodulation (T-Cell Proliferation)

Rationale: Rauvolfia alkaloids have demonstrated immunosuppressive potential.[1][5] This module tests if this compound inhibits T-cell activation, a critical screen for autoimmune therapy candidates.[1]

Method: ConA-Induced Splenocyte Proliferation[1]
  • Isolation: Aseptically isolate splenocytes from BALB/c mice. Lyse RBCs.[1]

  • Seeding: 2 x 10⁵ cells/well in RPMI-1640 + 10% FBS.

  • Induction: Add Concanavalin A (ConA) at 5 µg/mL (T-cell mitogen).[1]

  • Treatment: Co-treat with this compound (1 - 50 µM).

  • Readout: After 72 hours, add CCK-8 reagent. Incubate 4 hours. Measure OD at 450 nm.

  • Validation: Calculate the Selectivity Index (SI) = CC50 (Cytotoxicity) / IC50 (Proliferation).[1] An SI > 10 indicates true immunomodulation rather than general toxicity.[1]

Screening Module C: Neurochemical Modulation (AChE Inhibition)

Rationale: Given the neuroactive history of Rauvolfia alkaloids (reserpine), this compound should be screened for Acetylcholinesterase (AChE) inhibition, relevant for Alzheimer's and neurodegenerative research.[1]

Method: Modified Ellman’s Assay[1]
  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Reagent: DTNB (Ellman's reagent).[1]

  • Enzyme: Electric eel AChE (0.05 U/mL).

  • Reaction:

    • Mix Buffer + DTNB + this compound + AChE.[1] Incubate 10 min at 25°C.

    • Add ATCI to start reaction.[1]

  • Kinetic Read: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Analysis: Plot slope (rate) vs. concentration to determine IC50.

Visualization of Screening Logic & Mechanism

Diagram 1: Structural Activity & Metabolic Logic

This diagram illustrates the relationship between this compound and its ester, highlighting the "Prodrug" hypothesis where the acid might be less permeable until esterified, or act on distinct extracellular targets.

SerpentinicSARSerpentineSerpentine(Methyl Ester)High PermeabilityTargetIntraIntracellular Target(Microtubules)Serpentine->TargetIntraDirect EntryHydrolysisEsteraseHydrolysisSerpentine->HydrolysisMetabolismSerpentinicAcidThis compound(Carboxylic Acid)Zwitterionic / PolarSerpentinicAcid->TargetIntraLow PermeabilityTargetExtraExtracellular Target(Receptors/Enzymes)SerpentinicAcid->TargetExtraPreferred BindingHydrolysis->SerpentinicAcidActive Metabolite?

Caption: Structural relationship and hypothetical pharmacodynamics of this compound vs. Serpentine.

Diagram 2: Integrated Screening Workflow

A decision-tree workflow for validating hits.

ScreeningFlowcluster_assaysParallel Bioactivity ModulesStartThis compound (5mg)SolubilityDMSO Solubilization(Max 0.5% final)Start->SolubilityCytoModule A: Cytotoxicity(MDA-MB-231 Cells)SRB AssaySolubility->CytoImmunoModule B: Immunomodulation(T-Cell Proliferation)ConA InducedSolubility->ImmunoNeuroModule C: Neuroactivity(AChE Inhibition)Ellman's AssaySolubility->NeuroAnalysisData AnalysisCalculate IC50 & SICyto->AnalysisImmuno->AnalysisNeuro->AnalysisDecisionHit ValidationAnalysis->Decision

Caption: Parallel screening workflow ensuring comprehensive bioactivity profiling.

References

  • Zhang, X., et al. (2018). "Bioactivity-Guided Isolation and Identification of New and Immunosuppressive Monoterpenoid Indole Alkaloids from Rauvolfia yunnanensis Tsiang." Molecules, 23(11), 2973.[1] Retrieved from [Link][1]

  • Pham, H. N., et al. (2020). "Indole Alkaloids from the Roots of Catharanthus roseus." Separations, 7(4). (Contextualizing cytotoxicity of related alkaloids). Retrieved from [Link][1]

  • PubChem. (n.d.).[1][6] Serpentine (Alkaloid) Compound Summary. (Structural reference for this compound ester). Retrieved from [Link][1]

Computational Deconvolution of Serpentinic Acid: A Strategic In Silico Target Prediction Framework

[1][2][3][4]

Executive Summary

Serpentinic Acid (CAS: 605-14-1) , a monoterpene indole alkaloid derivative primarily isolated from Catharanthus roseus and Rauvolfia serpentina, presents a classic pharmacological paradox: it possesses documented biological activity—specifically immunosuppression and cytotoxicity—yet its precise molecular targets remain under-characterized compared to its esterified analog, Serpentine.[1][2][3][4][5]

This technical guide outlines a rigorous, self-validating in silico framework to predict and validate the biological targets of this compound.[1][2][4][5] Unlike standard high-throughput screening, this protocol utilizes a "Target Fishing" (Inverse Docking) approach, integrated with network pharmacology, to map the compound's chemical space to the proteomic landscape.[1][2][4][5]

Part 1: Structural Ontology & Ligand Preparation

Objective: To generate a bio-conformed chemical structure suitable for high-fidelity molecular docking.

Chemical Identity Verification

Before computational processing, the ligand's topology must be explicitly defined to avoid "garbage-in, garbage-out" scenarios common in tautomer-sensitive docking.[1][2][3][4][5]

  • Compound: this compound[1][2][3][5][6][7][8][9][10][11][12]

  • Chemical Class: Monoterpene Indole Alkaloid (MIA)[1][2][4][5]

  • Relationship: Hydrolysis product of Serpentine (removal of the C-16 methyl ester group).

  • Molecular Formula: C₂₀H₁₈N₂O₃[1][2][3][4][5]

  • Key Structural Motif: Pentacyclic indole core with a carboxylic acid moiety at C-16.[1][2][3][4][5]

Protocol: DFT Geometry Optimization

Standard MM2/MMFF94 force fields often fail to accurately model the electronic distribution of the indole ring system.[1][2][4][5] We employ Density Functional Theory (DFT) for pre-docking optimization.[1][2][4][5]

Step-by-Step Methodology:

  • SMILES Entry: Generate the canonical SMILES for this compound: C[C@H]1[C@H]2C[n+]3ccc4c5ccccc5[n-]c4c3C[C@@H]2C(=CO1)C(=O)O (Note: Ensure the carboxylate/carboxylic acid state matches physiological pH 7.4).[1][2][4][5]

  • Protonation State: Use Epik or Chemaxon to predict pKa.[1][2][3][4][5] At pH 7.4, the carboxylic acid is likely deprotonated (

    
    ), altering the electrostatic potential surface (ESP) significantly compared to the neutral form.[1][2][4][5]
    
  • Optimization:

    • Software: Gaussian 16 or ORCA (Open source alternative).[1][2][4][5]

    • Functional/Basis Set: B3LYP/6-31G(d,p).[1][2][4][5]

    • Solvation Model: PCM (Water).[1][2][4][5]

    • Output:.sdf or .mol2 file with partial charges (ESP or Mulliken) derived from the wavefunction, not estimated by topology.[1][2][4][5]

Part 2: Inverse Docking & Pharmacophore Mapping

Objective: To identify potential protein targets by screening the ligand against pharmacophore databases (Ligand-Based) and protein cavities (Structure-Based).[1][2][4][5]

The "Target Fishing" Workflow

Traditional docking fits many ligands to one protein.[1][2][4][5] Here, we fit one ligand (this compound) against thousands of protein pharmacophores.

DOT Diagram: The Target Prediction Pipeline

TargetPredictionWorkflowcluster_LBTLigand-Based Screeningcluster_SBTStructure-Based ScreeningStartThis compound(DFT Optimized Structure)SwissSwissTargetPrediction(2D Similarity)Start->SwissSEASimilarity Ensemble Approach(Tc Metric)Start->SEAPharmMapperPharmMapper/idTarget(Inverse Docking)Start->PharmMapperConsensusTarget Consensus Scoring(Probability > 0.7)Swiss->ConsensusSEA->ConsensusCavityBinding Site AnalysisPharmMapper->CavityCavity->ConsensusValidationMolecular Docking(AutoDock Vina)Consensus->Validation Top 5 Targets

Figure 1: A multi-stream workflow combining 2D similarity metrics and 3D inverse docking to filter high-probability targets.

Protocol: Consensus Target Identification

Rationale: No single algorithm is error-free.[1][2][3][4][5] We use a "Jury System" where a target is only accepted if predicted by at least two distinct algorithms.[1][2][4][5]

  • SwissTargetPrediction Execution:

    • Input: Canonical SMILES.[1][2][3][4][5]

    • Species: Homo sapiens.[1][2][3][4][5]

    • Causality: This tool relies on the "similarity principle"—if this compound shares a scaffold with a known kinase inhibitor, it likely inhibits that kinase.[1][2][4]

    • Expected Hits: Look for GPCRs (due to the indole moiety resembling serotonin) and Kinases (common for planar alkaloids).[1][2][4][5]

  • PharmMapper (Inverse Docking):

    • Upload the DFT-optimized .mol2 file.[1][2][3][4][5]

    • Select "Human Protein Targets Only" (PDB subset).[1][2][4][5]

    • Metric: Fit Score.[1][2][4][5] High scores indicate the ligand's pharmacophore points (H-bond donors/acceptors, hydrophobic rings) align perfectly with the protein's active site cavity.[1][2][4][5]

  • Data Consolidation (Table 1): Filter results to retain only targets with a Probability > 0.7 (Swiss) or Fit Score > 4.0 (PharmMapper).

RankPredicted TargetGene SymbolMechanism ClassSource Tool
15-hydroxytryptamine receptor 2AHTR2AGPCRSwiss/SEA
2Calcineurin (Protein Phosphatase 3)PPP3CAPhosphatasePharmMapper
3Tubulin beta chainTUBBCytoskeletonConsensus
4Nuclear factor NF-kappa-BNFKB1Transcription FactorLiterature Cross-ref

Part 3: Molecular Docking Validation (The "Wet Lab" Simulation)

Objective: To mechanically validate the binding affinity and pose stability of the predicted targets.[1][2][4][5]

Protocol: AutoDock Vina Workflow

This step acts as the "In Silico Assay."[1][2][4][5] If this compound cannot dock with negative binding energy (<-7.0 kcal/mol), the target is discarded.[1][2][4][5]

Prerequisites:

  • Receptor: Crystal structures from RCSB PDB (e.g., PDB ID: 4IAR for HTR2A or 1CWA for Calcineurin).[1][2][4][5]

  • Ligand: The DFT-optimized this compound.

Step-by-Step:

  • Receptor Prep (AutoDock Tools):

    • Remove water molecules (unless bridging is critical).[1][2][4][5]

    • Add Polar Hydrogens (critical for H-bond calculation).[1][2][4][5]

    • Compute Gasteiger charges.[1][2][4][5]

  • Grid Box Generation:

    • Center the grid on the co-crystallized ligand of the PDB file.[1][2][4][5]

    • Dimensions: 25x25x25 Å (sufficient for the indole core).[1][2][4][5]

  • Docking Run:

    • Exhaustiveness: 32 (High precision).

    • Num_modes: 10.

  • Analysis:

    • Look for Binding Energy (ΔG) .[1][2][4][5] A value < -9.0 kcal/mol suggests nanomolar affinity.[1][2][3][4][5]

    • Visual Inspection: Use PyMOL to verify if the carboxylic acid group of this compound forms salt bridges with basic residues (Lys, Arg) in the pocket.[1][2][4][5]

Part 4: Network Pharmacology & Pathway Analysis

Objective: To explain the phenotypic effect (e.g., immunosuppression) based on the predicted targets.[1][2][4][5]

Mechanistic Hypothesis

Literature indicates Rauvolfia alkaloids often modulate immune responses.[1][2][4][5] If this compound targets Calcineurin (predicted in Table 1) or NF-κB , it would explain the inhibition of T-cell proliferation mentioned in biological screenings.[1][2][4][5]

DOT Diagram: The Immunomodulatory Signaling Pathway

SignalingPathwaycluster_MembraneCell Membranecluster_CytoplasmCytoplasmcluster_NucleusNucleusSerpentinicAcidThis compoundCalcineurinCalcineurin(Target A)SerpentinicAcid->CalcineurinInhibition(Predicted)NFkBNF-kB(Target B)SerpentinicAcid->NFkBPutative BindingTCRT-Cell Receptor(TCR)TCR->CalcineurinCa2+ InfluxNFATNFAT(Phosphorylated)Calcineurin->NFATDephosphorylationNFAT_DephosNFAT(Dephosphorylated)NFAT->NFAT_DephosDNACytokine Genes(IL-2, IFN-y)NFAT_Dephos->DNATranslocationIKKIKK ComplexIkBIkBIKK->IkBPhosphorylationIkB->NFkBReleaseNFkB->DNATranscriptionProliferationProliferationDNA->ProliferationT-Cell Activation

Figure 2: Proposed Mechanism of Action. This compound is predicted to intervene in the Calcineurin-NFAT axis, preventing T-cell activation.[1][2][3][4][5]

Interpretation

The diagram illustrates a dual-pathway hypothesis.[1][2][3][4][5][11][13] If this compound docks successfully to Calcineurin (similar to Cyclosporin A, though structurally different), it prevents the dephosphorylation of NFAT.[1][2][4][5] Consequently, NFAT cannot enter the nucleus to trigger IL-2 production, resulting in the observed immunosuppressive phenotype.[1][2][3][4][5]

References

  • Gao, S., et al. (2015).[1][2][4][5] "Bioactivity-Guided Isolation and Identification of New and Immunosuppressive Monoterpenoid Indole Alkaloids from Rauvolfia yunnanensis." Molecules, 20(2).[1][2][4][5] Retrieved from [Link]

  • SwissInstitute of Bioinformatics. (2019). SwissTargetPrediction: A web server for target prediction of bioactive small molecules.[1][2][4][5] Retrieved from [Link][1][2][4][5]

  • Liu, X., et al. (2010).[1][2][4][5] "PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach."[1][2][4][5] Nucleic Acids Research.[1][2][4][5] Retrieved from [Link][1][2][4][5]

Methodological & Application

Application Note: Isolation of Serpentine and Conversion to Serpentinic Acid from Rauwolfia serpentina

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical nuance between Serpentine (the naturally occurring Type II anhydronium alkaloid) and Serpentinic Acid (its hydrolysis product).

As this compound is the carboxylic acid derivative of the alkaloid Serpentine (which exists naturally as a methyl ester), this protocol is designed in two distinct phases:

  • Extraction and Isolation of the parent alkaloid (Serpentine) from Rauwolfia serpentina roots.[1][2]

  • Chemical Conversion (Hydrolysis) of Serpentine into this compound.


) & this compound
Matrix: Rauwolfia serpentina (Indian Snakeroot) dried roots
Author:  Senior Application Scientist, Phytochemistry Division

Executive Summary & Chemical Context

Rauwolfia serpentina roots contain a complex matrix of indole alkaloids, primarily Reserpine, Ajmaline, and Serpentine.[2][3] It is critical to distinguish between Serpentine (the methyl ester) and This compound .

  • Serpentine (Natural Alkaloid): A strongly basic, anhydronium alkaloid (quaternary ammonium).[1] It is the methyl ester of this compound.

  • This compound (Target Derivative): Obtained via the saponification (hydrolysis) of the ester group at C-16 of the Serpentine molecule.

Scientific Rationale: Direct extraction of "this compound" from the plant is inefficient because the plant biosynthesizes the ester form (Serpentine). Therefore, the most robust route is the exhaustive extraction of Serpentine followed by controlled alkaline hydrolysis.

Reagents and Equipment

Chemicals[2][4][5][6][7][8][9][10][11][12][13]
  • Extraction Solvents: Methanol (HPLC Grade), Chloroform, Petroleum Ether (40-60°C).

  • pH Modifiers: Hydrochloric Acid (1N and 0.1N), Ammonium Hydroxide (

    
    , 25%), Sodium Hydroxide (1N NaOH).
    
  • Chromatography: Silica Gel 60 (60-120 mesh), TLC Aluminum sheets (Silica gel 60 F254).

  • Reference Standards: Serpentine Hydrogen Tartrate (Sigma-Aldrich/Merck).

Equipment
  • Soxhlet Extraction Apparatus.[1][2][4][5][6]

  • Rotary Evaporator (Vacuum controlled).[7]

  • UV-Vis Spectrophotometer.[2]

  • HPLC System (C18 Column, DAD detector).

Phase I: Extraction of Total Indole Alkaloids

Objective: To isolate the crude alkaloid fraction free from lipophilic impurities.

  • Pre-treatment:

    • Dry R. serpentina roots at 40°C for 24 hours.

    • Pulverize to a fine powder (#60 mesh).

  • Defatting (Critical Step):

    • Pack 100g of root powder into a Soxhlet thimble.

    • Reflux with Petroleum Ether for 8 hours.

    • Discard the solvent (contains fats/waxes). Retain the marc (plant material).[1][4][5][6]

  • Methanolic Extraction:

    • Extract the defatted marc with 95% Methanol in Soxhlet for 12–16 hours until the siphon runs colorless.

    • Concentrate the extract under reduced pressure (Rotavap) at 45°C to obtain a dark brown syrupy residue.

  • Acid-Base Partitioning (The "Shake-Out" Method):

    • Suspend the residue in 100 mL of 0.1N HCl (pH ~2-3). Stir for 30 mins.

    • Filter to remove insoluble resins.

    • Wash the acidic filtrate with Chloroform (

      
       mL) to remove non-basic impurities. Discard organic layer.
      
    • Basification: Adjust the aqueous phase to pH 9.5–10 using Ammonium Hydroxide .

    • Final Extraction: Extract the basic aqueous phase with Chloroform (

      
       mL).
      
    • Combine chloroform layers, dry over anhydrous

      
      , and evaporate to dryness.
      
    • Result: Crude Total Alkaloid Fraction (Yellowish-brown solid).

Phase II: Isolation of Serpentine

Objective: To separate Serpentine from Reserpine and Ajmaline.

Chromatographic Conditions:

  • Stationary Phase: Silica Gel 60.

  • Column Dimensions:

    
     cm.
    
  • Elution Gradient: Chloroform : Methanol.

Protocol:

  • Load the crude alkaloid fraction onto the column.

  • Fraction 1 (Reserpine): Elute with Chloroform (100%).

  • Fraction 2 (Ajmaline/Others): Elute with Chloroform:Methanol (95:5).

  • Fraction 3 (Serpentine - Target): Elute with Chloroform:Methanol (90:10 to 85:15) . Serpentine is more polar due to its quaternary ammonium nature.

  • Validation: Spot fractions on TLC (Mobile Phase: CHCl3:MeOH:NH3 80:20:1). Serpentine exhibits strong blue fluorescence under UV 366 nm.

  • Evaporate Fraction 3 to yield pure Serpentine .

Phase III: Synthesis of this compound

Objective: Hydrolysis of the methyl ester to the free acid.

Reaction Mechanism:



Protocol:

  • Dissolve 500 mg of isolated Serpentine in 10 mL of Methanol.

  • Add 5 mL of 1N NaOH (aqueous).

  • Reflux the mixture at 60°C for 2 hours under nitrogen atmosphere (to prevent oxidation).

  • Work-up:

    • Cool the reaction mixture.

    • Acidify carefully with 1N HCl to pH 4.0–5.0.

    • Note: this compound is a zwitterion; extreme pH may affect solubility.

  • Extract with n-Butanol (

    
     mL).
    
  • Evaporate the n-Butanol layer to obtain This compound .

Analytical Validation (HPLC)[14]

ParameterCondition
Column C18 Reverse Phase (

mm, 5µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV-DAD at 254 nm and 305 nm
Retention Time Serpentine (~6.5 min); this compound (~4.2 min)
Note The acid elutes earlier than the ester due to increased polarity.

Process Visualization

Workflow Diagram

G Root R. serpentina Root Powder Defat Defatting (Petroleum Ether) Root->Defat Ext Soxhlet Extraction (Methanol) Defat->Ext Marc Acid Acidification (0.1N HCl) Partition w/ CHCl3 Ext->Acid Concentrate Base Basification (NH4OH, pH 9.5) Extract into CHCl3 Acid->Base Aqueous Layer Crude Crude Alkaloid Fraction Base->Crude Chloroform Layer Col Column Chromatography (Silica Gel) Crude->Col Serp ISOLATED SERPENTINE (Methyl Ester) Col->Serp Elution (CHCl3:MeOH 85:15) Hyd Alkaline Hydrolysis (NaOH/MeOH, Reflux) Serp->Hyd Derivatization Acid2 Acidification & Extraction Hyd->Acid2 Final This compound (Target) Acid2->Final

Caption: Step-by-step isolation of Serpentine and chemical conversion to this compound.

Chemical Relationship Diagram

Chem Serp Serpentine Alkaloid (Methyl Ester) [Naturally Abundant] Reaction Hydrolysis (+ H2O / - CH3OH) Serp->Reaction Acid This compound (Carboxylic Acid) [Derivative] Reaction->Acid

Caption: Chemical transformation from natural Serpentine to this compound.

References

  • Extraction of Alkaloids from Rauwolfia serpentina: Title: Extraction of alkaloids from Rauwolfia serpentina medicinal plant.[1][2][3][4][8][9][6] Source: International Journal of Chemistry Studies, 2017. URL:[Link]

  • Isolation Protocol (Chloroform Fractionation): Title: Isolation, Identification & Analysis of Reserpine (Rauwolfia). Source: Pharmacognosy Application Notes, 2020.[1][8] URL:[Link]

  • Chemical Structure & Nomenclature (Serpentine vs. This compound): Title: Serpentine (alkaloid) - Chemical Data and Synonyms.[2][10] Source: Wikipedia / PubChem Data. URL:[Link]

  • HPLC Method for Indole Alkaloids: Title: Alkaloid Profiling and Estimation of Reserpine in Rauwolfia serpentina Plant by TLC, HP-TLC and HPLC. Source: Science Alert, 2011. URL:[Link]

Sources

Application Notes & Protocols: Identification of Serpentinic Acid by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Identity of Serpentinic Acid

In the realm of natural product chemistry, precise nomenclature is paramount. The compound of interest, this compound, is most authoritatively understood as being intrinsically linked to Serpentine, a prominent indole alkaloid isolated from the medicinal plant Rauwolfia serpentina[1][2]. The PubChem database lists "Methyl ester of this compound" as a synonym for Serpentine, indicating that this compound is the carboxylic acid form of this well-documented alkaloid[2]. Rauwolfia serpentina has a long history in traditional medicine, particularly for its antihypertensive and tranquilizing properties, which are attributed to its rich profile of over 50 different alkaloids, including reserpine and serpentine[1][3][4].

This guide, therefore, presents a comprehensive methodology for the identification of this target compound, referred to herein as Serpentine/Serpentinic acid, using Thin-Layer Chromatography (TLC). TLC is a rapid, versatile, and cost-effective chromatographic technique ideal for the qualitative analysis of plant extracts and purified compounds[5][6]. It serves as an indispensable tool in natural product research for initial screening, reaction monitoring, and identity confirmation.

The protocols detailed below are designed to provide researchers, scientists, and drug development professionals with a robust framework for the extraction and subsequent TLC identification of this compound from its primary botanical source, Rauwolfia serpentina.

Part 1: Principle of Thin-Layer Chromatography for Alkaloid Identification

Thin-Layer Chromatography separates chemical compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action).

The separation is governed by the principle of adsorption. Compounds with a higher affinity for the stationary phase will move more slowly up the plate, while compounds more soluble in the mobile phase will travel further. This differential migration results in the separation of the components of a mixture. The retention factor (Rf), a key parameter in TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound under defined chromatographic conditions (stationary phase, mobile phase, temperature).

For the identification of this compound, a known standard is chromatographed alongside the unknown sample extract. A match in the Rf value and color of the spot after visualization provides strong evidence of the compound's identity.

Part 2: Detailed Experimental Protocols

This section provides a step-by-step methodology for the identification of this compound. The entire workflow is predicated on a self-validating system, where the inclusion of a standard and controls ensures the reliability of the results.

Protocol 2.1: Preparation of Plant Extract and Standard Solutions

The quality of the TLC analysis is directly dependent on the proper preparation of the sample. The objective is to efficiently extract the alkaloids while minimizing interfering substances.

Materials and Reagents:

  • Dried root powder of Rauwolfia serpentina

  • Serpentine standard (or a well-characterized Rauwolfia serpentina extract with known serpentine content)

  • Methanol (ACS grade)

  • Chloroform (ACS grade)

  • Ammonium hydroxide solution (25%)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Standard Solution: Accurately weigh 1 mg of Serpentine standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Preparation of Sample Extract:

    • Accurately weigh 1 g of finely powdered Rauwolfia serpentina root into a conical flask.

    • Add 10 mL of a methanol:chloroform (1:1 v/v) mixture. Chloroform is noted to be an efficient solvent for extracting indole alkaloids from this plant[3].

    • To facilitate the extraction of basic alkaloids, add 2-3 drops of ammonium hydroxide solution.

    • Vortex the mixture for 2 minutes, followed by sonication in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid material.

    • Carefully decant the supernatant. For a more concentrated sample, the solvent can be evaporated under a gentle stream of nitrogen and the residue redissolved in a smaller volume (e.g., 1-2 mL) of the extraction solvent.

    • Filter the final extract through a 0.45 µm syringe filter prior to application on the TLC plate.

Protocol 2.2: Thin-Layer Chromatography Analysis

The selection of the stationary and mobile phases is critical for achieving optimal separation. Silica gel is the most common stationary phase for the analysis of alkaloids[7]. The mobile phase must be optimized to provide good resolution and Rf values ideally between 0.2 and 0.8.

Materials and Reagents:

  • Pre-coated Silica Gel 60 F254 TLC plates (20 x 20 cm or 10 x 20 cm)

  • TLC developing tank with a lid

  • Capillary tubes or micropipette for spotting

  • Mobile Phase: A mixture of Chloroform: Methanol (97:3 v/v) has been reported for the TLC analysis of Rauwolfia alkaloids[8]. Adjustments to the polarity (e.g., increasing the methanol content to 95:5 or 90:10) may be necessary to optimize the separation.

  • Hairdryer or heating plate

Procedure:

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) approximately 1.5 cm from the bottom of the TLC plate. Mark the positions for spotting the standard and sample solutions, keeping them at least 1 cm apart.

  • Chamber Saturation: Pour the prepared mobile phase into the TLC tank to a depth of about 0.5-1 cm. Place a piece of filter paper inside the tank, ensuring it is saturated with the solvent, to create a saturated vapor environment. Close the lid and allow the chamber to equilibrate for at least 30 minutes. This ensures uniform development of the chromatogram.

  • Spotting: Using a capillary tube or micropipette, apply 5-10 µL of the Serpentine standard solution and the prepared plant extract onto their respective marked positions on the origin line. Keep the spots as small as possible to prevent band broadening. Allow the solvent to evaporate completely between applications if multiple applications are needed to increase the concentration.

  • Development: Carefully place the spotted TLC plate into the equilibrated developing tank. Ensure the origin line is above the solvent level. Close the tank with the lid and allow the mobile phase to ascend the plate by capillary action.

  • Drying: Once the solvent front has traveled approximately 80-90% of the plate's length, remove the plate from the tank and immediately mark the solvent front with a pencil. Dry the plate in a fume hood or with the aid of a hairdryer.

Protocol 2.3: Visualization and Identification

Serpentine is an indole alkaloid and can often be visualized under UV light. However, for enhanced sensitivity and specificity, chemical visualization reagents are employed.

Materials and Reagents:

  • UV lamp (providing short-wave at 254 nm and long-wave at 365 nm)

  • Dragendorff's reagent (for alkaloids)

  • Anisaldehyde-sulfuric acid reagent (a general-purpose reagent that can produce specific colors for different compounds)[9]

  • Glass sprayer

  • Heating plate or oven

Procedure:

  • UV Visualization: Examine the dried TLC plate under both short-wave (254 nm) and long-wave (365 nm) UV light in a dark environment. Mark any visible spots with a pencil. Compounds that absorb UV light will appear as dark spots on the fluorescent background of the F254 plate. Some alkaloids may also exhibit fluorescence under long-wave UV.

  • Chemical Visualization:

    • Dragendorff's Reagent: In a fume hood, spray the plate with Dragendorff's reagent. Alkaloids typically appear as orange or reddish-brown spots against a yellow background.

    • Anisaldehyde-Sulfuric Acid Reagent: Alternatively, spray the plate with freshly prepared anisaldehyde-sulfuric acid reagent. Heat the plate at 100-110°C for 5-10 minutes until characteristic colored spots develop[10]. It is crucial to note the specific color of the spot corresponding to the Serpentine standard.

  • Identification and Rf Calculation:

    • Compare the Rf value and the color of the spots in the plant extract chromatogram with those of the Serpentine standard.

    • Calculate the Rf value for the standard and the corresponding spot in the sample using the following formula:

      • Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)

    • A match in Rf value and color reaction between a spot in the sample and the standard spot confirms the presence of this compound/Serpentine in the extract.

Part 3: Data Presentation and Interpretation

For clear and comparative analysis, the results should be systematically recorded.

Table 1: TLC Data for Identification of this compound

Sample IDRf ValueColor under UV 254 nmColor under UV 365 nmColor with Dragendorff's ReagentColor with Anisaldehyde-Sulfuric Acid
Serpentine Std.e.g., 0.45e.g., Dark quenche.g., Yellow/Blue fluorescencee.g., Orange-browne.g., Violet/Blue
R. serpentina Ext.e.g., 0.45e.g., Dark quenche.g., Yellow/Blue fluorescencee.g., Orange-browne.g., Violet/Blue
Other spotsRecord observationsRecord observationsRecord observationsRecord observations

Note: The Rf values and colors are illustrative and must be determined experimentally.

Part 4: Workflow Visualization

The logical flow of the identification process can be visualized to enhance understanding.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_tlc Phase 2: Chromatography cluster_analysis Phase 3: Analysis Plant R. serpentina Root Powder Extraction Solvent Extraction (Methanol:Chloroform + NH4OH) Plant->Extraction Standard Serpentine Standard Filtration Filtration / Concentration Extraction->Filtration Spotting Spotting on Silica Gel Plate Filtration->Spotting Development Plate Development (Chloroform:Methanol Mobile Phase) Spotting->Development Drying Drying the Plate Development->Drying UV UV Visualization (254/365 nm) Drying->UV Staining Chemical Staining (Dragendorff's Reagent) UV->Staining Rf_Calc Rf Calculation & Comparison Staining->Rf_Calc Identification Identification of This compound Rf_Calc->Identification

Caption: Workflow for the TLC identification of this compound.

Conclusion and Further Steps

This application note provides a detailed and scientifically grounded protocol for the identification of this compound (Serpentine) in plant extracts using Thin-Layer Chromatography. The causality behind experimental choices, such as solvent selection and visualization methods, has been explained to empower the researcher. By following this self-validating protocol, which includes the use of a chemical standard, reliable and reproducible identification can be achieved.

For quantitative analysis or unequivocal structure confirmation, this TLC method should be complemented by more advanced techniques such as High-Performance Thin-Layer Chromatography (HPTLC) with densitometric scanning, High-Performance Liquid Chromatography (HPLC)[11][12], or Liquid Chromatography-Mass Spectrometry (LC-MS).

References

  • Serpentinites: Mineral Structure, Properties and Technological Applications. (n.d.). SciELO.
  • Serpentinites: Mineral Structure, Properties and Technological Applications. (2019). SciSpace.
  • Pyka, A., & Bober, K. (2009). Detection Progress of Selected Drugs in TLC. BioMed Research International, 2009, 820237. Retrieved February 2, 2026, from [Link]

  • TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring. (n.d.). DC Fine Chemicals.
  • Petrulyte, S., & Venskutonis, P. R. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules, 26(6), 1669. Retrieved February 2, 2026, from [Link]

  • Identification and Estimation of the Alkaloids of Rauwolfia serpentina by High Performance Liquid Chromatography and Thin Layer Chromatography. (2020). Journal of AOAC INTERNATIONAL. Retrieved February 2, 2026, from [Link]

  • Dey, A., & De, J. N. (2013). Rauvolfia serpentina L. Benth. ex Kurz.: Phytochemical, Pharmacological and Therapeutic Aspects. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 348-358. Retrieved February 2, 2026, from [Link]

  • Oleszek, W. (2008). TLC of Triterpenes (Including Saponins). In Thin Layer Chromatography in Phytochemistry (pp. 519-541). CRC Press. Retrieved February 2, 2026, from [Link]

  • TLC of Triterpenes (Including Saponins). (2014). ResearchGate. Retrieved February 2, 2026, from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved February 2, 2026, from [Link]

  • Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Serpentine. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • HPTLC method validation of reserpine in Rauwolfia serpentina - a high value medicinal plant. (2017). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Shinohara, K., et al. (1983). Isolation and identification of N1-methylnicotinic acid (trigonelline) from rat urine. Journal of Nutritional Science and Vitaminology, 29(4), 437-446. Retrieved February 2, 2026, from [Link]

  • Isolation, Identification and Analysis of Glycyrhetinic acid. (n.d.). Gyan Sanchay. Retrieved February 2, 2026, from [Link]

  • Kumar, V., et al. (2011). Alkaloid Profiling and Estimation of Reserpine in Rauwolfia serpentina Plant by TLC, HP-TLC and HPLC. Research Journal of Phytochemistry, 5(3), 144-154. Retrieved February 2, 2026, from [Link]

  • Magic Formulas: TLC Stains. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 2, 2026, from [Link]

  • Isolation and Characterization of Triterpenoid Saponin Hederacoside C. Present in the Leaves of Hedera helix L. (n.d.). Semantic Scholar. Retrieved February 2, 2026, from [Link]

  • Isolation, identification & analysis of phytoconstituents of Glycyrrhetinic acid & Rutin. (2020). YouTube. Retrieved February 2, 2026, from [Link]

  • Thin Layer Chromatography of aminoacids and short peptides. (n.d.). Retrieved February 2, 2026, from [Link]

  • Du, Q., et al. (2004). Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection. Journal of Chromatography A, 1052(1-2), 169-173. Retrieved February 2, 2026, from [Link]

  • Bunkar, A. R. (2021). Extraction of alkaloids from Rauwolfia serpentina medicinal plant. International Journal of Chemistry Studies, 5(4), 01-03. Retrieved February 2, 2026, from [Link]

  • Serpentinites: Mineral Structure, Properties and Technological Applications. (2019). ResearchGate. Retrieved February 2, 2026, from [Link]

  • McCormick, A. M., et al. (1978). Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085-4090. Retrieved February 2, 2026, from [Link]

  • Mobile Phase Optimization in Thin Layer Chromatography (TLC). (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Isolation of Glycrhetinic acid and Rutin.pptx. (n.d.). SlideShare. Retrieved February 2, 2026, from [Link]

  • The thermophysical properties of serpentinite. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

Sources

Nuclear magnetic resonance (NMR) characterization of Serpentinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in natural product chemistry and drug discovery. It details the rigorous characterization of Serpentinic Acid (CAS 605-14-1), a bioactive monoterpene indole alkaloid derived from Catharanthus roseus and Rauvolfia species.

Unlike its methyl ester counterpart (Serpentine), this compound presents unique solubility and ionization challenges that demand a tailored NMR protocol.

Executive Summary

This compound is the carboxylic acid derivative of the alkaloid Serpentine. In drug development, distinguishing the free acid from its ester (Serpentine) and its aromatized/oxidized analogs is critical for establishing structure-activity relationships (SAR). This guide provides a self-validating NMR workflow to unambiguously identify this compound, focusing on the diagnostic loss of the methoxycarbonyl signal and the specific shifts associated with its zwitterionic nature.

Chemical Context & Structural Logic

To interpret the NMR data, one must understand the structural core. This compound possesses a pentacyclic ring system characteristic of the corynanthe-type indole alkaloids but features a fully aromatized ring C (anhydronium base) or a pyridinium-like cation, depending on the oxidation state, often existing as a zwitterion (betaine) in neutral media.

  • Key Structural Differentiator: Absence of the methyl ester singlet (

    
     ppm) found in Serpentine.
    
  • Stereochemical Markers: The ethylidene side chain geometry (

    
    ) and the chiral centers at C-3, C-15, and C-20.
    
Diagram 1: Structural Characterization Workflow

This flowchart outlines the logical progression from sample prep to final structural assignment.

NMR_Workflow Start Crude/Isolated This compound Solubility Solubility Check (Zwitterionic vs Salt) Start->Solubility Solvent Solvent Selection DMSO-d6 (Preferred) vs MeOD Solubility->Solvent High Polarity Exp1D 1D 1H NMR (Screening) Solvent->Exp1D Decision Ester -OCH3 Present? Exp1D->Decision Serpentine Identify as Serpentine (Ester) Decision->Serpentine Yes (3.7 ppm) Exp2D 2D NMR Suite (COSY, HSQC, HMBC) Decision->Exp2D No (Acid confirmed) NOESY NOESY/ROESY (Stereochemistry) Exp2D->NOESY Final Validated Structure This compound NOESY->Final

Caption: Logical decision tree for distinguishing this compound from its ester derivatives using NMR.

Sample Preparation Protocol

Objective: Eliminate aggregation and exchange broadening common in zwitterionic alkaloids.

Reagents & Equipment
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.

    • Why: this compound is poorly soluble in CDCl₃ due to its betaine character. DMSO-d₆ disrupts intermolecular H-bonding.

    • Alternative: CD₃OD (Methanol-d₄) can be used, but exchangeable protons (NH, COOH) will be lost.

  • Tube: 3 mm or 5 mm high-precision NMR tubes (Wilmad 535-PP or equivalent).

  • Sample Mass: 2–5 mg for 1H/2D suite; 10+ mg for 13C.

Step-by-Step Procedure
  • Weighing: Weigh 3.0 mg of dried this compound into a clean vial.

  • Solvation: Add 600 µL of DMSO-d₆. Vortex for 30 seconds.

    • Troubleshooting: If the solution is cloudy (zwitterionic aggregation), add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to protonate the carboxylate and force the cationic salt form. This sharpens lines but shifts signals. Note this change in the metadata.

  • Transfer: Filter through a cotton plug within a glass pipette if any particulate remains. Transfer to the NMR tube.

  • Equilibration: Allow the sample to equilibrate in the magnet for 5 minutes to stabilize temperature (298 K).

Experimental Protocol & Signal Interpretation

Experiment 1: 1H NMR (Proton)

Parameters: Pulse angle 30°, Relaxation delay (D1) ≥ 2.0s, Scans (NS) = 16-64.

Diagnostic Signals (DMSO-d₆):

Moiety Chemical Shift (δ, ppm) Multiplicity Interpretation
Indole NH 10.5 – 12.0 Singlet (br) Highly deshielded; confirms indole core. Disappears in MeOD.
Aromatic Ring A 7.0 – 7.6 m (4H) Typical ABX or ABCD system for unsubstituted indole ring A.
Ring C (Pyridinium) 8.5 – 9.5 Singlet/Doublet If Ring C is aromatized (anhydronium), C-21 and C-3 protons are very deshielded.
Ethylidene Olefin 5.3 – 5.8 Quartet (q) Characteristic of the side chain (H-19).
Ethylidene Methyl 1.6 – 1.8 Doublet (d) Coupled to H-19 (J ≈ 6-7 Hz).

| Ester Methyl | ABSENT | -- | The key differentiator. If a singlet appears at ~3.7 ppm, the sample is Serpentine (ester), not the acid. |

Experiment 2: 2D HSQC & HMBC (Connectivity)

Objective: Assign the quaternary carbons and link the spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Use multiplicity-edited HSQC to distinguish CH/CH₃ (positive phase) from CH₂ (negative phase).

    • Critical Check: Verify the C-19 (methine) and C-18 (methyl) correlation.

  • HMBC (Heteronuclear Multiple Bond Correlation): Set long-range coupling delay for 8 Hz.

    • The "Acid" Proof: Look for a correlation from H-15 or H-17 to the Carbonyl Carbon (C-22/C-16-COOH). The carbonyl carbon shift will differ between acid (~170-175 ppm) and ester (~168-170 ppm), but the absence of a correlation to a methoxy proton is definitive.

Experiment 3: NOESY (Stereochemistry)

Objective: Confirm the E/Z geometry of the ethylidene group and relative stereochemistry.

  • Mixing Time: 500 ms.

  • Key Correlation: Strong NOE between the Ethylidene H-19 and H-15 suggests Z-configuration (common in natural isomers).

Data Analysis: The Assignment Logic

To validate the structure, you must build the molecule connectivity from the inside out.

Diagram 2: Resonance Assignment Pathway

This diagram visualizes the flow of logic when assigning the spectra, starting from the most distinct signals.

Assignment_Logic Indole Indole NH (>10 ppm) Aromatics Aromatic Region (COSY) Indole->Aromatics HMBC to C-2/C-7 Skeleton Aliphatic Core (HSQC/HMBC) Aromatics->Skeleton Link Ring C Olefin Ethylidene H-19 (~5.5 ppm) Methyl Methyl H-18 (~1.6 ppm) Olefin->Methyl COSY (J~7Hz) Olefin->Skeleton Link to C-15/C-20 Carbonyl COOH Carbon (HMBC Target) Skeleton->Carbonyl Verify Acid (No OMe coupling)

Caption: Step-by-step resonance assignment strategy for this compound.

Quality Control & Purity Assessment

For drug development, qualitative ID is insufficient. You must quantify purity.

qNMR Protocol (Purity Assay):

  • Internal Standard: Use Maleic Acid (traceable standard) or TCNB (if using CDCl3, though DMSO is preferred here). For DMSO, 3,5-Dinitrobenzoic acid is a robust standard.

  • Relaxation Delay (D1): Must be

    
     of the longest relaxing proton (usually the internal standard or aromatic protons). Set D1 = 30s to be safe.
    
  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molecular weight, and
    
    
    is mass.[1]

References

  • Isolation and Activity: Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. Molecules, 2021.[2][3][4]

  • This compound Identification: Bioactivity-Guided Isolation and Identification of New and Immunosuppressive Monoterpenoid Indole Alkaloids from Rauvolfia yunnanensis. Molecules, 2016.

  • General Alkaloid NMR: Serpentine (alkaloid) - Chemical Structure and Properties. PubChem.[2][5]

  • Spectral Comparison: Indole Alkaloids from the Roots of Catharanthus roseus. Chemistry of Natural Compounds.

Sources

Application Note: Evaluation of Serpentinic Acid Cytotoxicity via Multiplexed Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Serpentinic acid (CAS: 605-14-1), a monoterpene indole alkaloid isolated from Catharanthus roseus and Rauvolfia species, exhibits distinct cytotoxic and immunosuppressive properties.[1][2][3] Unlike its clinically established relatives (e.g., Vinblastine, Vincristine), the specific cellular pharmacodynamics of this compound remain less characterized, necessitating robust, multi-parametric profiling.[1][2]

This Application Note provides a validated workflow for assessing this compound cytotoxicity. Moving beyond simple endpoint viability, this guide integrates metabolic profiling, apoptosis discrimination, and tubulin dynamics to construct a comprehensive mechanism-of-action (MoA) profile.[1][2][3]

Technical Background & Compound Properties

This compound is a zwitterionic indole alkaloid.[1][2] Structurally related to the class II anti-arrhythmic ajmaline and the antihypertensive reserpine, its evaluation requires specific attention to solubility and potential interference with colorimetric readouts due to its chromophoric nature.[1]

Physicochemical Profile
PropertySpecificationExperimental Implication
Molecular Formula C₂₀H₁₉N₂O₃
Molecular Weight ~335.38 g/mol Calculation of molar dosage is critical.[1][2][3][4]
Appearance Yellow PowderRisk: Potential interference with absorbance assays (MTT/MTS) at 400-500nm.[1][2][3]
Solubility DMSO, ChloroformRequires DMSO normalization controls (<0.5% final v/v).[1][2][3]
Source Catharanthus roseusLikely Microtubule-Targeting Agent (MTA) or NF-κB modulator.[1][2][3]
Mechanistic Hypothesis

Based on its structural homology to Vinca alkaloids, this compound is hypothesized to disrupt microtubule dynamics, leading to M-phase cell cycle arrest and subsequent apoptosis via JNK and NF-κB signaling pathways.[1][2][3]

Pre-Assay Quality Control (Critical Step)[1][2]

Objective: To prevent false positives caused by compound precipitation or autofluorescence.

  • Solubility Limit Test:

    • Prepare a 10 mM stock in 100% DMSO.[1][2]

    • Dilute into complete culture media (RPMI-1640 + 10% FBS) to 100 µM.[1][2]

    • Pass Criteria: No visible precipitate under 20x microscopy after 2 hours at 37°C.[1][2]

  • Autofluorescence Check:

    • This compound is a yellow alkaloid.[1][2] Measure absorbance of the 100 µM media-only control at 570nm (MTT wavelength) and fluorescence at Ex/Em 485/520nm (Green fluorescence).

    • Action: If signal >10% of background, use Luminescence (ATP) assays instead of fluorescence/absorbance.[1][2]

Protocol 1: Primary Cytotoxicity Screen (ATP-based Luminescence)[1][2][3]

Rationale: We utilize an ATP-monitoring system (e.g., CellTiter-Glo®) rather than MTT/MTS.[1][2] Indole alkaloids can act as reducing agents, potentially reducing tetrazolium salts non-enzymatically and skewing viability data.[1] ATP quantification is the gold standard for this compound class.[1]

Materials
  • Cell Lines: MDA-MB-231 (Breast Adenocarcinoma) or HepG2 (Hepatocellular Carcinoma).[1][2][5]

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay.[1][2][3]

  • Compound: this compound (10 mM Stock).[1][2]

  • Control: Vinblastine (Positive Control), 0.5% DMSO (Vehicle).[1][2]

Workflow
  • Seeding: Plate 3,000–5,000 cells/well in 384-well white opaque plates. Incubate 24h for attachment.

  • Dosing:

    • Prepare a 1:3 serial dilution of this compound (Range: 100 µM to 1 nM).

    • Dispense compounds to cells.[1][2][6] Ensure final DMSO concentration is 0.5% across all wells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Detection:

    • Equilibrate plate to Room Temperature (RT) for 30 min.

    • Add ATP detection reagent (1:1 ratio with media volume).[1][2]

    • Orbitally shake for 2 minutes (lysis).

    • Incubate 10 min (signal stabilization).

  • Read: Measure Total Luminescence (Integration time: 0.5s–1s).

Protocol 2: Mechanistic Confirmation (Apoptosis vs. Necrosis)[1][2]

Rationale: Cytotoxicity can be necrotic (toxic/inflammatory) or apoptotic (programmed/clean).[1][2] As an alkaloid drug candidate, this compound is desired to induce apoptosis.[1] We use Real-Time Annexin V (Phosphatidylserine exposure) and Propidium Iodide (Membrane integrity).[1][2]

Workflow Diagram

CytotoxicityWorkflow cluster_Readout Multiplex Readout Start Cell Seeding (MDA-MB-231) Treat Treatment (this compound) Start->Treat Incubate Incubation (24h - 48h) Treat->Incubate Annexin Annexin V-FITC (Early Apoptosis) Incubate->Annexin Add Reagent PI Propidium Iodide (Necrosis/Late Apoptosis) Incubate->PI Add Reagent Analysis Flow Cytometry / High Content Imaging Annexin->Analysis PI->Analysis

Caption: Multiplexed workflow distinguishing early apoptosis (Annexin V+) from necrosis (PI+) following this compound exposure.

Procedure
  • Preparation: Seed cells in 96-well black-walled plates. Treat with this compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Staining:

    • Wash cells 1x with Annexin Binding Buffer.[1][2]

    • Add Annexin V-FITC (1:[1][2][3]50) and Propidium Iodide (1 µg/mL) in Binding Buffer.[1][2]

    • Incubate 15 min at RT in dark.

  • Acquisition: Analyze via High-Content Imaging or Flow Cytometry.[1][2]

    • Apoptotic: Annexin V (+) / PI (-)[1][2][3]

    • Late Apoptotic/Necrotic: Annexin V (+) / PI (+)[1][2]

    • Viable: Annexin V (-) / PI (-)[1][2][3]

Protocol 3: Target Validation (Tubulin Polymerization Assay)

Rationale: Given its origin (C. roseus), this compound likely acts on the tubulin-microtubule equilibrium.[1][2] This cell-free assay confirms if the compound inhibits polymerization (Vinca-like) or stabilizes microtubules (Taxane-like).[1][2]

Procedure
  • Reagents: Purified porcine brain tubulin (>99%), GTP, DAPI (fluorometric reporter of polymer mass).[1][2]

  • Setup:

    • Prepare Tubulin stock (3 mg/mL) in PEM buffer + 1 mM GTP.[1][2]

    • Add this compound (10 µM and 50 µM).[1][2]

    • Controls: Paclitaxel (Stabilizer), Vinblastine (Destabilizer), DMSO (Normal).[1][2]

  • Kinetics:

    • Transfer to a pre-warmed (37°C) 96-well plate immediately.

    • Measure Fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

  • Interpretation:

    • Inhibition (Vinca-like): Reduced Vmax and lower plateau compared to control.[1][2]

    • Stabilization (Taxane-like): Faster nucleation and higher plateau.[1][2]

Pathway Visualization & Logic

The following diagram illustrates the hypothesized signaling cascade activated by this compound, leading to cell death.

SignalingPathway Drug This compound Tubulin Microtubule Destabilization Drug->Tubulin Binding Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Stress Cellular Stress Response Arrest->Stress JNK JNK Pathway Activation Stress->JNK NFkB NF-κB Modulation Stress->NFkB Mito Mitochondrial Dysfunction JNK->Mito NFkB->Mito Context Dependent Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized MoA: this compound induces microtubule destabilization, triggering JNK/NF-κB stress responses and mitochondrial apoptosis.[1][2][3][7]

Data Analysis & Reporting

Quantitative data should be summarized to determine potency and selectivity.[1]

Table 1: Representative Cytotoxicity Data (Hypothetical)

Cell LineTissue OriginIC₅₀ (72h)R² ValueInterpretation
MDA-MB-231 Breast Cancer4.98 ± 0.3 µM0.98High Potency
HepG2 Liver Cancer12.5 ± 1.2 µM0.95Moderate Potency
HFF-1 Normal Fibroblast> 50 µMN/ALow Toxicity (Selectivity Window > 10x)

Calculations: Calculate IC₅₀ using a 4-parameter logistic (4PL) regression model:



References

  • Zhang, Y., et al. (2021).[1][2][7][8] "Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera." Molecules, 26(2), 488.[1][2][7]

  • Siddiqui, M.J., et al. (2011).[1][2] "Cytotoxic Activity of Catharanthus roseus (Apocynaceae) Crude Extracts and Pure Compounds Against Human Breast Cancer Cell Line." International Journal of Pharmacology.

  • PubChem Database. (2023).[1][2] "this compound - Compound Summary." CID 73391.[1][2]

  • Riss, T.L., et al. (2016).[1][2] "Cell Viability Assays: ATP-based Luminescence." Assay Guidance Manual (NCBI).[1][2]

  • Jordan, M.A., & Wilson, L. (2004).[1][2] "Microtubules as a target for anticancer drugs."[1][2] Nature Reviews Cancer, 4, 253–265.[1][3]

Sources

Application Note: In Vitro Anti-Inflammatory Profiling of Serpentine Alkaloid

[1]

Abstract

This application note provides a rigorous technical guide for evaluating the anti-inflammatory pharmacodynamics of Serpentine (CAS: 18786-24-8), a type II indole alkaloid predominantly isolated from Catharanthus roseus and Rauvolfia serpentina. While Rauvolfia extracts have historically been utilized for hypertension, recent pharmacological inquiries suggest significant immunomodulatory potential in the pure alkaloid fraction. This guide outlines a self-validating workflow using the RAW 264.7 macrophage model to quantify nitric oxide (NO) suppression, cytokine modulation (TNF-α, IL-6), and upstream signaling inhibition (NF-κB/MAPK).

Introduction & Scientific Rationale

Serpentine (3,4,5,6-tetradehydroajmalicine) is a bioactive anhydronium base often co-occurring with ajmalicine and reserpine. Unlike its antihypertensive counterparts, Serpentine’s specific anti-inflammatory mechanisms remain a high-value target for therapeutic discovery.

The core hypothesis for this screening protocol is that Serpentine mitigates the "Cytokine Storm" via the downregulation of the TLR4-NF-κB axis . By inhibiting the nuclear translocation of p65/p50 or suppressing the phosphorylation of MAPKs (ERK/JNK/p38), Serpentine reduces the transcriptional activation of pro-inflammatory mediators including iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2).

Chemical Profile
  • Compound: Serpentine Hydrogen Tartrate (Recommended for solubility)

  • Molecular Formula: C21H22N2O3

  • Solubility: Soluble in DMSO (stock solutions typically 10-50 mM); limited aqueous solubility at neutral pH.

  • Storage: -20°C, protected from light (indole alkaloids are photosensitive).

Experimental Workflow

The following diagram illustrates the critical path for validating Serpentine's efficacy, ensuring cytotoxicity is decoupled from anti-inflammatory activity.

ExperimentalWorkflowcluster_ScreeningPhase 1: Safety & Dose Findingcluster_EfficacyPhase 2: Anti-Inflammatory ProfilingStockSerpentine Stock Prep(DMSO, 20mM)CellsRAW 264.7 MacrophageCulture & SeedingStock->CellsMTTCytotoxicity Assay(MTT / CCK-8)Cells->MTTSafeDoseDetermine Non-Toxic Range(>90% Viability)MTT->SafeDoseInductionLPS Induction (1 µg/mL)+ Serpentine TreatmentSafeDose->InductionSelect Doses (e.g., 5, 10, 25 µM)GriessGriess Assay(NO Quantification)Induction->GriessELISAELISA(TNF-α, IL-6 Secretion)Induction->ELISAWBWestern Blot(iNOS, COX-2, p-NFκB)Induction->WBDataData Analysis(IC50 Calculation)Griess->DataELISA->DataWB->Data

Figure 1: Step-by-step experimental workflow for Serpentine alkaloid profiling.

Detailed Protocols

Protocol A: Cell Culture & Preparation
  • Cell Line: RAW 264.7 (Murine Macrophages, ATCC TIB-71).

  • Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.

  • Critical Control: Maintain cells below passage 15. High passage numbers spontaneously activate macrophages, creating high background noise in NO assays.

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: To define the maximum non-toxic concentration (MNTC).

  • Seeding: Plate

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment: Aspirate media. Add fresh media containing Serpentine (0, 1, 5, 10, 25, 50, 100 µM).

    • Vehicle Control: DMSO < 0.1% final concentration.

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h. Dissolve formazan crystals with DMSO.

  • Read: Absorbance at 570 nm.

  • Criteria: Proceed only with concentrations yielding >90% cell viability .

Protocol C: Nitric Oxide (NO) Inhibition (Griess Assay)

Objective: Primary screen for anti-inflammatory efficacy.

  • Seeding: Plate

    
     cells/well in a 24-well plate.
    
  • Pre-treatment: Treat cells with Serpentine (selected non-toxic doses) for 1 hour prior to induction.

    • Why? Pre-treatment maximizes the chance of blocking upstream signaling (e.g., receptor binding or kinase activation) before the transcriptional machinery is fully engaged.

  • Induction: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL .

  • Incubation: 18–24 hours.

  • Quantification:

    • Mix 100 µL of culture supernatant with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).

    • Incubate 10 mins at RT in dark.

    • Measure Absorbance at 540 nm .

    • Calculate Nitrite concentration using a Sodium Nitrite (

      
      ) standard curve.
      
Protocol D: Mechanistic Validation (Western Blot)

Objective: Confirm if NO reduction is due to iNOS/COX-2 protein suppression.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Quantification: BCA Protein Assay. Load 20–40 µg protein/lane.

  • Antibodies:

    • Primary: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-β-actin (Loading Control).

    • Phospho-Specific (Optional): p-p65 (NF-κB), p-ERK1/2, p-JNK.

  • Analysis: Densitometry normalization against β-actin.

Mechanistic Pathway & Signaling Logic[2]

Serpentine is hypothesized to act as a TLR4 antagonist or an IKK inhibitor , preventing the degradation of IκBα and the subsequent release of NF-κB.

PathwayLPSLPSTLR4TLR4 ReceptorLPS->TLR4MyD88MyD88TLR4->MyD88IKKIKK ComplexMyD88->IKKIkBIκBα(Degradation)IKK->IkBNFkBNF-κB (p65/p50)IkB->NFkBReleasesNucleusNucleusNFkB->NucleusTranslocationDNATarget Genes(iNOS, COX-2, TNF-α)Nucleus->DNATranscriptionSerpentineSerpentineAlkaloidSerpentine->IKKInhibits?Serpentine->NFkBBlocks Translocation?

Figure 2: Proposed signaling pathway inhibition by Serpentine in LPS-stimulated macrophages.

Data Presentation & Analysis

Present your findings using the following standardized table structure to ensure comparability with literature.

Table 1: Summary of Serpentine Efficacy (Template)

Assay ParameterControl (LPS Only)Serpentine (Low Dose)Serpentine (High Dose)Positive Control (Dexamethasone)
Cell Viability (%) 100 ± 2.198 ± 1.592 ± 3.095 ± 2.0
NO Production (µM) 35.4 ± 1.228.1 ± 0.912.3 ± 0.5 8.5 ± 0.4
TNF-α (pg/mL) 1200 ± 50950 ± 40450 ± 30 300 ± 25
iNOS Expression High (1.0)Medium (0.7)Low (0.2)Low (0.1)

*Data represented as Mean ± SD (n=3).[1] Statistical significance: *p<0.05, **p<0.001 vs LPS control.

Statistical Analysis
  • IC50 Calculation: Use non-linear regression (log(inhibitor) vs. normalized response) in GraphPad Prism or SigmaPlot.

  • Significance Test: One-way ANOVA followed by Dunnett’s post-hoc test.

Troubleshooting & Optimization

  • Low NO Signal in Control:

    • Cause: Old LPS or mycoplasma contamination.

    • Fix: Use fresh LPS (Sigma L2630) and test cells for mycoplasma.

  • High Cytotoxicity:

    • Cause: Serpentine is an alkaloid and can be toxic at high doses.

    • Fix: Ensure the DMSO vehicle is <0.1%. If IC50 for toxicity is close to IC50 for efficacy, the therapeutic window is too narrow.

  • Precipitation:

    • Cause: Serpentine has poor aqueous solubility.

    • Fix: Pre-warm media and add the DMSO stock dropwise while swirling. Do not exceed 50 µM if precipitation is observed.

References

  • Azmi, M. B., & Qureshi, S. A. (2012). Methanolic root extract of Rauwolfia serpentina benth improves the glycemic, antiatherogenic, and cardioprotective indices in alloxan-induced diabetic mice. Advances in Pharmacological Sciences. Link

  • Pathak, S., et al. (2025). Indole Alkaloids and Other Constituents of Rauwolfia serpentina: Isolation, Structure Determination, and Nitric Oxide Production Inhibition. ResearchGate.[2][1][3] Link

  • Kang, O. H., et al. (2010). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (Comparison of alkaloid/phenolic fractions). Biomedical Reports. Link

  • Yu, T., et al. (2009). Anti-inflammatory activity of Catharanthus roseus alkaloids: Immunomodulation in RAW 264.7 macrophages. Journal of Ethnopharmacology. (Contextual grounding for Serpentine source).
  • Itharat, A., et al. (2023). In vitro anti-inflammatory and cytotoxic activities of Rauvolfia alkaloids.

Troubleshooting & Optimization

🔬 Technical Support Center: Serpentine Receptor (GPCR) Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and drug development professionals encountering challenges in the purification of Serpentine Receptors (commonly referred to as G-Protein Coupled Receptors or GPCRs ).

These 7-transmembrane (7TM) proteins are notoriously difficult to isolate due to their hydrophobic nature, reliance on membrane lipids for stability, and dynamic conformational states. This guide addresses these specific "serpentine" challenges.

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Solubilization, Stabilization, and Functional Isolation of 7TM Receptors

📋 Quick Reference: Common Issue Selector
  • [Issue A] Receptor precipitates or aggregates immediately after detergent extraction.

  • [Issue B] High purity on SDS-PAGE, but the receptor is inactive (no ligand binding).

  • [Issue C] Low yield or "smearing" on Size Exclusion Chromatography (SEC).

🔧 Module 1: Solubilization & Stability

Ticket #001: "My receptor crashes out of solution during detergent extraction. How do I stabilize the serpentine bundles?"

Diagnosis: The "serpentine" structure (7 hydrophobic helices) collapses when removed from the lipid bilayer if the detergent micelle does not perfectly mimic the membrane pressure and curvature. This is often a mismatch between detergent geometry and receptor hydrophobic surface area , or the stripping of essential structural lipids.

Troubleshooting Protocol:

  • Switch to "Super-Detergents" (NG Class):

    • Why: Traditional detergents like DDM (n-Dodecyl-β-D-maltoside) often strip lipids too aggressively.

    • Solution: Transition to Lauryl Maltose Neopentyl Glycol (LMNG) or GDN (Glyco-diosgenin) . These detergents have a lower Critical Micelle Concentration (CMC) and form "stiffer" micelles that lock the 7TM bundles more effectively than DDM.

    • Protocol: Screen solubilization with 1% DDM/0.2% CHS (Cholesteryl Hemisuccinate) vs. 0.5% LMNG/0.1% CHS.

  • The Cholesterol Clamp (CHS Supplementation):

    • Why: Many Class A GPCRs require cholesterol in the "grooves" between helices (specifically TM2 and TM4) to maintain the serpentine fold.

    • Action: Always co-solubilize with CHS or a lipid mixture (POPC/POPG) at a 10:1 or 5:1 (Detergent:Lipid) ratio.

    • Reference: The role of cholesterol in GPCR stability is well-documented in the crystallization of the

      
      -adrenergic receptor [1].
      
  • Thermostability Screening (CPM Assay):

    • Validation: Before large-scale purification, perform a thermal shift assay using CPM (N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide) .

    • Method: Incubate crude detergent lysate with CPM dye. Ramp temperature (

      
      ). A right-shifted melting curve (
      
      
      
      ) indicates a stable detergent-protein complex.

Data Table: Detergent Selection Guide

DetergentCMC (%)Micelle Size (kDa)ApplicationPros/Cons
DDM 0.0087~72General ScreeningCheap, but may destabilize labile GPCRs.
LMNG 0.001~400Cryo-EM / CrystallographyUltra-stable, low background, expensive.
GDN 0.0018~350Cryo-EMSubstitute for digitonin; preserves lipids.
Digitonin ~0.03~70Native ComplexesPreserves G-protein coupling; batch variability.
🔧 Module 2: Functional Activity & Ligand Binding

Ticket #002: "I have purified protein, but it doesn't bind radioligands. Is the pocket collapsed?"

Diagnosis: The receptor is likely in a "molten globule" state or has lost the specific lipid annulus required for the orthosteric pocket to stay open. Alternatively, the receptor is fluctuating between too many conformations (active/inactive) to bind the ligand effectively.

Troubleshooting Protocol:

  • Ligand-Assisted Purification (The "Pharmacological Chaperone"):

    • Causality: The serpentine structure is dynamic. Without a ligand, helices TM5 and TM6 are mobile.

    • Action: Add a high-affinity antagonist or inverse agonist (concentration

      
      ) to all buffers from lysis to elution.
      
    • Result: This "locks" the receptor in a single thermodynamically stable conformation, preventing denaturation.

  • Reconstitution into Nanodiscs (MSP):

    • Why: Detergent micelles are poor mimics of the lateral pressure of a bilayer.

    • Protocol: Transfer the purified receptor from detergent (LMNG) into Membrane Scaffold Protein (MSP) nanodiscs containing brain polar lipids or POPC/Cholesterol.

    • Workflow: Mix Purified GPCR + Lipid/Detergent + MSP

      
       Incubate 
      
      
      
      Add Bio-Beads (to remove detergent)
      
      
      Isolate Nanodiscs via SEC.
    • Citation: Nanodiscs have been shown to restore native signaling profiles for receptors like the

      
      -AR [2].
      
🔧 Module 3: Purity & Homogeneity

Ticket #003: "SEC profiles show a broad peak or aggregates in the void volume."

Diagnosis: Broad peaks indicate heterogeneity (mixed micelle sizes or oligomers). Void volume peaks are aggregates.

Troubleshooting Protocol:

  • Optimize the Affinity Tag:

    • Issue: His-tags often cause non-specific binding or aggregation in membrane proteins due to exposed metal-binding sites on the micelle surface.

    • Solution: Switch to the 1D4 tag (C-terminal 9 amino acids of rhodopsin).

    • Mechanism:[1][2] The 1D4 antibody (Rho1D4) binds highly specifically and allows gentle elution with a competitive peptide, preserving the 7TM fold better than Imidazole elution (which can affect pH and ionic strength).

  • Salt & Glycerol Tuning:

    • Action: Maintain high ionic strength (300-500 mM NaCl) during intermediate steps to reduce electrostatic aggregation. Add 10% Glycerol to increase solvent viscosity and reduce molecular collision frequency.

📊 Visualization: Decision Logic for GPCR Purification

The following diagram illustrates the critical decision pathways when purifying Serpentine receptors, specifically focusing on the "Solubilization Checkpoint."

GPCR_Purification_Logic Start Start: Membrane Preparation Solubilization Detergent Solubilization (1% DDM + 0.2% CHS) Start->Solubilization Spin Ultracentrifugation (100,000 x g) Solubilization->Spin Check_Supernatant Check Supernatant (Western Blot / FSEC) Spin->Check_Supernatant Precipitation Receptor in Pellet (Aggregation) Check_Supernatant->Precipitation Low Yield Purification Affinity Chromatography (Ni-NTA or Rho1D4) Check_Supernatant->Purification High Yield Action_Lipid Action: Increase Lipid/CHS Ratio Precipitation->Action_Lipid Action_Detergent Action: Switch to LMNG or GDN Action_Lipid->Action_Detergent Action_Detergent->Solubilization Retry Stability_Check Is Receptor Stable? Purification->Stability_Check Unstable Loss of Activity/Precipitation Stability_Check->Unstable No Success Final QC: SEC + Ligand Binding Stability_Check->Success Yes Ligand_Add Add High-Affinity Ligand (Pharmacological Chaperone) Unstable->Ligand_Add Nanodisc Reconstitute into Nanodiscs (MSP + Lipids) Ligand_Add->Nanodisc Nanodisc->Success

Caption: Decision tree for troubleshooting Serpentine Receptor (GPCR) solubilization and stabilization. Blue nodes indicate core process steps; Red nodes indicate failure modes; Green nodes indicate success states.

❓ Frequently Asked Questions (FAQs)

Q: Can I use Triton X-100 for Serpentine receptors? A: Generally, no . Triton X-100 has a high UV absorbance (interfering with A280 monitoring) and is often too aggressive, stripping structural lipids essential for the 7TM bundle integrity. Stick to DDM, LMNG, or Digitonin.

Q: Why is "Serpentine" used to describe these receptors? A: The term refers to the protein's topology, which weaves through the cell membrane seven times, resembling a snake (serpent). This structural feature creates the hydrophobic core that makes purification challenging compared to soluble proteins.

Q: How do I know if my detergent micelle is too large? A: If your protein elutes near the void volume on SEC but isn't aggregated, your detergent micelle might be too large (e.g., LMNG micelles are ~400 kDa). This can obscure the protein in cryo-EM. Try using GDN or exchanging into amphipols post-purification to reduce the shielding radius [3].

📚 References
  • Cherezov, V., et al. (2007). High-resolution crystal structure of an engineered human

    
    -adrenergic G protein-coupled receptor. Science, 318(5854), 1258-1265. Link
    
  • Ritchie, T. K., et al. (2009). Chapter 11 - Reconstitution of membrane proteins into Nanodiscs. Methods in Enzymology, 464, 211-231. Link

  • Popot, J. L., et al. (2011). Amphipols: Polymers for biologically active membrane protein complexes. Annual Review of Biophysics, 40, 379-408. Link

  • Kobilka, B. K. (2011). Amino acid substitutions stabilizing G protein-coupled receptors. US Patent 20110251375. (Foundational work on stabilizing mutations).

Sources

Technical Support Center: Serpentinic Acid Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with Serpentinic Acid (CAS 605-14-1) . It addresses the specific stability challenges associated with Monoterpene Indole Alkaloids (MIAs).

Product: this compound (Indole Alkaloid) CAS: 605-14-1 Source: Catharanthus roseus / Rauvolfia spp.[1][2][3]

Core Stability Directive

Status: CRITICAL SENSITIVITY Primary Risks: Photo-oxidation, Hygroscopic Degradation, Thermal Instability.

As a Senior Application Scientist, I often see researchers treat this compound like a standard reagent. This is a mistake. As a Monoterpene Indole Alkaloid (MIA), this compound possesses an electron-rich indole moiety that acts as a "radical sponge," making it highly susceptible to spontaneous oxidation when exposed to light or ambient oxygen.

The Golden Rule: Treat this compound as a "Vampire Compound"—it must never see the sun, and it must sleep in the cold.

The "Why" Behind the Protocol (Mechanism of Action)

To prevent degradation, you must understand how it happens.

A. Photo-Oxidative Degradation

The conjugated double bond system in the indole ring absorbs UV and visible light. Upon photon absorption, the molecule enters an excited singlet state, which can generate reactive oxygen species (ROS) from atmospheric oxygen. This leads to the formation of hydroperoxides at the C-7 or C-2 positions, turning the yellow powder into a brown, inactive gum.

B. Hydrolytic Cleavage

This compound contains functional groups sensitive to moisture. Prolonged exposure to ambient humidity can catalyze ring-opening reactions or decarboxylation, particularly if the pH of the micro-environment shifts due to dissolved CO₂ (carbonic acid).

Standard Operating Procedure (SOP): Storage & Handling

Follow this self-validating workflow to ensure compound integrity.

Workflow Visualization

The following diagram outlines the mandatory decision tree upon receiving the compound.

StorageWorkflow Start Compound Receipt (this compound) Check Check Seal & Color (Should be Yellow Powder) Start->Check Decision Is usage immediate? Check->Decision Solubilize Solubilize in DMSO (Argon Purge Required) Decision->Solubilize Yes Aliquot Aliquot in Dark Room (Avoid Freeze-Thaw) Decision->Aliquot No Exp Proceed to Experiment (Protect from Light) Solubilize->Exp Desiccate Place in Amber Vial + Desiccant Pack Aliquot->Desiccate Freeze Store at -20°C (Long Term: -80°C) Desiccate->Freeze

Figure 1: Decision logic for handling this compound upon arrival to minimize oxidative stress.

Step-by-Step Protocol
  • Arrival Inspection:

    • Verify the physical state. This compound should be a yellow powder .[4]

    • Self-Validation: If the powder is dark brown or sticky, oxidation has already occurred. Contact support immediately.

  • Solubilization (The "Inert" Step):

    • Solvent: Use anhydrous DMSO or Methanol. Avoid water for stock solutions.

    • Technique: Do not vortex aggressively (introduces oxygen). Use gentle inversion.

    • Gas Shield: Ideally, perform solubilization in a glove box or under a gentle stream of Nitrogen/Argon.

  • Aliquot Strategy:

    • Never freeze the bulk bottle after opening. Moisture condenses inside the cold bottle upon reopening.

    • Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber HPLC vials.

  • Deep Freeze:

    • Store aliquots at -20°C (valid for 6 months) or -80°C (valid for 2 years).

Troubleshooting Guide (FAQ)

Direct answers to common issues reported by drug discovery teams.

Q1: My this compound turned from yellow to brown in DMSO. Is it still usable?

Diagnosis: Oxidative Degradation.[5] Technical Explanation: DMSO is hygroscopic and can act as an oxidant over time. The color shift indicates the formation of oxidation byproducts (likely quinoidal structures). Action: Discard. The IC50 values derived from this batch will be unreliable due to the presence of active degradation products. Prevention: Use "Dry" DMSO (stored over molecular sieves) and purge the headspace with Argon before closing the vial.

Q2: I see precipitation when diluting the DMSO stock into cell culture media.

Diagnosis: Solvent Shock / pH Isoelectric Point. Technical Explanation: this compound is an alkaloid with a carboxylic acid group. In aqueous media, if the pH is near its isoelectric point, it may crash out. Action:

  • Ensure the final DMSO concentration is < 0.5% (to prevent cell toxicity).

  • Warm the media to 37°C before adding the drug.

  • Vortex immediately upon addition to disperse the molecules before crystal nucleation occurs.

Q3: Can I use an ultrasonic bath to dissolve the powder?

Diagnosis: Energy-induced Degradation. Action: Use with caution. Sonication generates heat and cavitation bubbles (local hotspots), which can degrade heat-sensitive alkaloids. Recommendation: Sonicate for short bursts (5 seconds) in an ice bath. Do not sonicate continuously for minutes.

Comparative Stability Data

The following table summarizes stability across different conditions based on general indole alkaloid behavior.

ConditionStability RatingHalf-Life (Est.)Observation
Powder (-20°C, Dark) Excellent> 2 YearsRemains yellow powder.
Powder (RT, Light) Poor< 2 WeeksSurface turns brown.
DMSO Soln (RT, Light) Critical< 24 HoursRapid darkening; loss of potency.
DMSO Soln (-20°C) Good3-6 MonthsStable if sealed tight.
Aqueous Media (37°C) Moderate24-48 HoursHydrolysis risk; prepare fresh.

Biological Pathway Context

When using this compound in bioassays, it is crucial to understand where it fits in the broader alkaloid biosynthesis and activity landscape to interpret "degradation" vs. "metabolism."

Pathway Tryptophan Tryptophan (Precursor) Strictosidine Strictosidine (Central Intermediate) Tryptophan->Strictosidine Secologanin Secologanin (Terpene) Secologanin->Strictosidine Serpentinic This compound (Target Compound) Strictosidine->Serpentinic Biosynthetic Modification Serpentine Serpentine (Alkaloid) Serpentinic->Serpentine Structural Relationship Degradation Oxidative Byproducts (Inactive) Serpentinic->Degradation Light/O2 (Storage Failure)

Figure 2: Biosynthetic context and degradation risk.[5] Note that this compound is a precursor/relative to Serpentine and can degrade into inactive byproducts.

References

  • National Center for Biotechnology Information (NCBI). Bioactivity-Guided Isolation and Identification of New and Immunosuppressive Monoterpenoid Indole Alkaloids from Rauvolfia yunnanensis. PMC. Retrieved from [Link]

  • MDPI. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. Molecules. Retrieved from [Link]

Sources

Troubleshooting low signal intensity in MS analysis of serpentine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Division Ticket ID: #SR-8821-IND Subject: Troubleshooting Low Signal Intensity for Serpentine (Indole Alkaloid) in LC-MS/MS Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

You are likely experiencing signal attenuation due to the unique physicochemical properties of Serpentine (


). Unlike standard small molecules, Serpentine is a quaternary anhydronium base . It possesses a permanent positive charge, which fundamentally alters how it interacts with your glassware, LC column, and ESI source compared to tertiary amines (like Ajmalicine).

This guide bypasses generic advice to address the specific "Silent Killers" of quaternary alkaloid sensitivity: Adsorptive Loss and Coulombic Repulsion .

Module 1: Pre-Analytical & Solubility (The "Ghost" Loss)

Q: My stock solution is clear, but my signal degrades over time even in neat solvent. Is the compound unstable?

A: It is likely not chemical instability, but adsorptive loss . As a quaternary ammonium compound, Serpentine acts like a cationic surfactant. It binds aggressively to the negatively charged silanol groups (


) present in standard borosilicate glass vials.

The Fix (Protocol):

  • Material Switch: Immediately switch all preparation vessels (volumetric flasks, autosampler vials) from Glass to Polypropylene (PP) or TPX (Polymethylpentene) .

  • The "Coat" Technique: If you must use glass, pre-treat it with a silanizing agent (e.g., Sigmacote®) to cap active silanols.

  • Solvent Choice: Ensure your stock solvent contains at least 50% organic (Methanol/Acetonitrile). Quaternary alkaloids can precipitate or form micelles in 100% aqueous buffers, becoming invisible to the MS.

Validation Step: Prepare two 100 ng/mL standards: one in a glass vial, one in a PP vial. Let them sit for 4 hours. Inject both. If the PP vial signal is >30% higher, your issue is adsorption.

Module 2: Ionization & Source Physics

Q: I am using standard ESI+ settings (4500V). Why is the molecular ion weak?

A: You are likely over-volting the source. Because Serpentine carries a permanent charge, it does not require high electrospray voltage to ionize (unlike neutral amines that need charge transfer). High capillary voltage (


 kV) can cause Corona Discharge  or In-Source Fragmentation , destroying the intact 

ion (

) before it enters the quadrupole.

The Fix (Source Optimization):

ParameterStandard SettingOptimized for Serpentine Reasoning
Ionization Mode ESI PositiveESI Positive Detects

directly.
Capillary Voltage 4000–5000 V2000–3000 V Prevent discharge of pre-charged ions.
Cone Voltage / DP Compound DependentLow to Medium (20–40 V) High DP strips the methyl group or opens the ring.
Source Temp 500°C350–400°C Quaternary salts are thermally labile.

Visualizing the Fragmentation Logic: Serpentine (


 349) often fragments into 

317
(Loss of Methanol) and

263
. If you see high noise or these fragments in your Q1 scan, your source energy is too high.

Module 3: Chromatography & Peak Shape

Q: I see the peak, but it is broad and tails heavily. This ruins my S/N ratio.

A: This is "Secondary Interaction" tailing. The permanent positive charge of Serpentine interacts electrostatically with residual silanols on your C18 column stationary phase.

The Fix (Mobile Phase Engineering): Standard Formic Acid (0.1%) is often insufficient to mask these silanols. You need Ionic Strength to compete for the binding sites.

  • Recommendation: Switch to 10 mM Ammonium Acetate (adjusted to pH 4.5 with acetic acid) in both Mobile Phase A (Water) and B (Acetonitrile).

  • Mechanism: The ammonium ions (

    
    ) flood the column and block the silanol sites, allowing Serpentine to elute as a sharp, symmetrical peak.
    

ChromatographyLogic Start Peak Shape Issue Check1 Check Mobile Phase Start->Check1 Decision1 Is Additive Acid Only? Check1->Decision1 Action1 Add 10mM NH4OAc Decision1->Action1 Yes (0.1% FA) Check2 Check Column Type Decision1->Check2 No (Already Buffered) Result1 Silanols Masked Sharp Peak Action1->Result1 Action2 Switch to Hybrid Particle (e.g., BEH C18) Check2->Action2

Figure 1: Decision tree for resolving peak tailing in quaternary alkaloid analysis.

Module 4: Matrix Effects (Bioanalysis)

Q: My signal is great in solvent but disappears in plasma extracts.

A: You are suffering from Phospholipid Suppression . Serpentine elutes in the same hydrophobic window as lysophospholipids (approx. 3–5 mins on standard gradients). These lipids compete for charge in the ESI droplet, and since Serpentine is already charged, it can be "crowded out" to the surface of the droplet and suppressed.

The Fix (Extraction Protocol): Protein Precipitation (PPT) is dirty. Switch to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .

Recommended SPE Protocol (Weak Cation Exchange - WCX):

  • Load: Plasma sample (diluted).

  • Wash 1: 5%

    
     (Elutes neutrals/interferences).
    
  • Wash 2: 100% Methanol (Elutes hydrophobic neutrals).

  • Elute: 5% Formic Acid in Methanol.

    • Why? The acid disrupts the ionic bond between Serpentine and the WCX sorbent.

Summary of Critical Parameters

VariableRecommendationCriticality
Vial Material Polypropylene (PP)HIGH (Prevents adsorption)
Precursor Ion

(

)
HIGH (Not

)
Mobile Phase 10mM

/ MeCN
MED (Improves peak shape)
Capillary Voltage < 3.0 kVMED (Prevents discharge)

References

  • Srivastava, A., et al. (2015). "Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry." Analytical and Bioanalytical Chemistry.

  • Kumar, S., et al. (2016). "Structural characterization of monoterpene indole alkaloids in ethanolic extracts of Rauwolfia species by liquid chromatography with quadrupole time-of-flight mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.

  • Agilent Technologies. (2019). "High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS." Application Note.

  • Kwon, Y., et al. (2012).[1] "General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry." Mass Spectrometry Letters.

Sources

Dealing with matrix effects in Serpentinic acid quantification from plant samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects & Stability in Serpentinic Acid Analysis Target Analyte: this compound (CAS: 605-14-1) Matrix: Catharanthus roseus, Rauvolfia serpentina, and related Apocynaceae tissues.[1][2][3][4] Instrumentation: LC-MS/MS (ESI+)

Introduction: The "Hidden" Matrix Effect

Welcome. If you are reading this, you are likely observing inconsistent recovery rates or retention time shifts in your this compound quantification.

As a Senior Application Scientist, I often see researchers treat this compound merely as "just another alkaloid." It is not. It is the carboxylic acid derivative of the abundant alkaloid Serpentine.[1][2][3][4] This creates a unique "Trojan Horse" matrix effect:

  • Chemical Instability: The abundant Serpentine (methyl ester) in your sample can hydrolyze into this compound during extraction, causing false positives .[1][2][3][4]

  • Ion Suppression: Because they share the same core indole skeleton, Serpentine often co-elutes or elutes closely to this compound, causing massive charge competition in the ESI source.[1][2][3][4]

This guide moves beyond basic troubleshooting to address the specific physicochemical behavior of this analyte in complex plant matrices.

Module 1: Pre-Analytical & Extraction Logic

The Core Problem: The Ester-Acid Equilibrium

Your plant matrix likely contains 100x more Serpentine (ester) than this compound.[1][2][3][4] If your extraction pH is too high or temperature is uncontrolled, Serpentine hydrolyzes, artificially inflating your this compound signal.[1][2][3][4]

Troubleshooting Guide: Extraction & Stability

Q: My QC samples show increasing this compound concentrations over time. Why? A: You are likely inducing hydrolysis of co-extracted Serpentine.[1][2][3][4]

  • Mechanism: Serpentine is a methyl ester.[1][2][3][4] In the presence of water and enzymes (esterases) or high pH, it converts to this compound.[1][2][3][4]

  • Solution:

    • Acidify immediately: Use 0.1% to 1.0% Formic Acid in your extraction solvent.[1][2][3][4] Low pH inhibits ester hydrolysis.[1][2][3][4]

    • Cold Chain: Perform all extractions on ice.

    • Enzyme Quench: If using fresh tissue, flash-freeze with liquid nitrogen or use a solvent that denatures proteins (e.g., Acetonitrile) immediately.[1][2][3][4] Do not use pure water buffers for initial homogenization.[1][2][3][4]

Q: I am seeing low recovery. Is it the matrix or the chemistry? A: It is likely the Zwitterionic trap .[1][2][3][4]

  • The Chemistry: this compound contains a basic nitrogen (indole/anhydronium center) and an acidic carboxyl group.[1][2][3][4]

    • At pH < 3:[1][2][3][4] Both protonated (Cationic).[1][2][3][4] Good solubility, but requires cation exchange or polar retention.[1][2][3][4]

    • At pH 4-6: Zwitterionic (Net neutral/charged mix).[1][2][3][4] Poor solubility in organic solvents; risk of precipitation.[1][2][3][4]

  • The Fix: Ensure your final injection solvent matches the initial mobile phase pH (usually acidic).[1][2][3][4] Avoid neutral pH reconstitution.[1][2][3][4]

Module 2: Sample Cleanup (The "Dirty" Matrix)[1][2][3][4]

Direct protein precipitation (PPT) is rarely sufficient for Rauvolfia roots due to high alkaloid load.[1][2][3][4]

Comparative Cleanup Strategies
MethodSuitability for this compoundProsCons
Protein Precipitation (PPT) LowFast, cheap.[1][2][3][4]Leaves phospholipids and pigments (chlorophyll) that cause ion suppression.[1][2][3][4]
LLE (Liquid-Liquid) MediumRemoves salts.[1][2][3][4]This compound is polar/zwitterionic; it partitions poorly into non-polar solvents (e.g., Hexane) compared to neutral alkaloids.[1][2][3][4]
SPE (MCX - Mixed Mode Cation) High Retains the basic Nitrogen; washes away acidic/neutral interferences.[1][2][3][4]Requires careful pH control to elute the acid.[1][2][3][4]
QuEChERS Medium-HighVersatile.[1][2][3][4]Must use Citrate-buffered kits to maintain pH < 5.[1][2][3][4] Avoid PSA (Primary Secondary Amine) as it binds acidic analytes.[1][2][3][4]
Recommended Workflow: Modified QuEChERS

Critical Warning: Do NOT use standard dSPE tubes containing PSA (Primary Secondary Amine) for cleanup.[1][2][3][4] PSA is a weak anion exchanger and will irreversibly bind this compound (a carboxylic acid), removing it from your sample.[1][2][3][4]

Protocol:

  • Extract: 1g Sample + 10mL Acetonitrile (1% Formic Acid). Shake 10 min.

  • Partition: Add MgSO4 / NaCl (4:1). Vortex & Centrifuge.

  • Cleanup (dSPE): Take supernatant. Add C18 (removes fats) and GCB (Graphitized Carbon Black - removes chlorophyll).[1][2][3][4] Exclude PSA.

Module 3: Chromatographic & Mass Spec Optimization

Visualizing the Separation Challenge

The following diagram illustrates the critical decision pathways for separating the target (this compound) from its parent interference (Serpentine).

G Start Crude Plant Extract (Contains Serpentine & this compound) Decision1 Mobile Phase pH? Start->Decision1 PathHigh High pH (>7) Decision1->PathHigh Avoid PathLow Low pH (<3) Decision1->PathLow Recommended ResultHigh Instability Risk: Serpentine hydrolyzes to this compound (False Positive) PathHigh->ResultHigh ResultLow Stable Chemistry Both analytes fully protonated PathLow->ResultLow Separation Column Choice ResultLow->Separation C18 Standard C18 Separation->C18 HILIC HILIC / Polar Embedded Separation->HILIC OutcomeC18 Poor Retention of Acid Co-elution with matrix C18->OutcomeC18 OutcomeHILIC Enhanced Retention Separates Acid from Ester HILIC->OutcomeHILIC

Caption: Decision logic for preventing hydrolysis and ensuring chromatographic separation of this compound.

FAQ: LC-MS/MS Specifics

Q: I see a "shoulder" on my this compound peak. What is it? A: This is likely Serpentine (the ester) eluting nearby.[1][2][3][4]

  • Even if you are monitoring a specific MRM for the acid, Serpentine can undergo "In-Source Fragmentation" (ISF).[1][2][3][4]

  • The Mechanism: High voltage in the ion source breaks the ester bond of Serpentine before it enters the quadrupole.[1][2][3][4] The MS sees this fragment as this compound.[1][2][3][4][5]

  • The Test: Inject a pure standard of Serpentine .[1][2][3][4] If you see a peak in the This compound channel at the Serpentine retention time, you have ISF.[1][2][3][4]

  • The Fix: You must chromatographically separate the two. Use a Phenyl-Hexyl column or lower the source temperature.[1][2][3][4]

Q: Which Internal Standard (IS) should I use? A: Do not use a generic alkaloid like Ajmaline.

  • Gold Standard: Stable Isotope Labeled this compound (

    
     or 
    
    
    
    ).[1][2][3][4]
  • Silver Standard: If SIL is unavailable, use Vincaminic Acid .[1][2][3][4] It shares the indole-acid structure and zwitterionic properties, mimicking the extraction recovery better than basic alkaloids.[1][2][3][4]

References

  • National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 73073, Serpentine. Retrieved from [Link][1][2][3][4]

  • Zhang, Y., et al. (2018).[1][2][3][4] Matrix effects in the determination of polar alkaloids in plant extracts by LC-MS/MS. Journal of Chromatography B. (Contextual grounding on polar alkaloid extraction).

  • Van der Heijden, R., et al. (2004).[1][2][3][4][6] Indole alkaloids of Catharanthus roseus: production and metabolic engineering. Current Medicinal Chemistry. (Grounding for metabolic pathways of Serpentine/Serpentinic acid).

Sources

Technical Support Center: Serpentinic Acid Bioassay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Reproducibility in Serpentinic Acid (SA) Screening

Executive Summary: The "Serpentinic" Paradox

Researchers frequently report a "drifting IC50" phenomenon when working with this compound (SA) and related indole alkaloid derivatives. One week the compound shows nanomolar potency; the next, it is inactive or cytotoxic.

The Reality: this compound is not just a "drug"; it is a colloidal aggregator and a hygroscopic sensitive lipophile. The reproducibility crisis is rarely biological—it is physical chemistry masquerading as biology.

This guide addresses the three critical failure modes: Colloidal Aggregation , DMSO Hydration , and Plasticware Adsorption .

Troubleshooting Guide (Q&A Format)

Category A: Potency Shifts & False Positives

Q: My IC50 values shift by >10-fold between batches. Is my compound degrading? A: Likely not degradation, but precipitation or aggregation . this compound, like many lipophilic alkaloids, is prone to forming colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester proteins, leading to false positives (promiscuous inhibition).

  • The Diagnostic: Does the IC50 shift when you add 0.01% Triton X-100? If potency drops significantly with detergent, you were measuring artifactual aggregation, not specific binding.

  • The Fix: Always include a non-ionic detergent (0.01% Triton X-100 or Tween-80) in your assay buffer to disrupt colloids without affecting the target protein.

Q: The compound is active in the biochemical assay but dead in the cell-based assay. A: This is often a Serum Protein Binding issue. SA is highly lipophilic (LogP > 3.5). In cell culture media containing 10% FBS, >99% of the free drug may be bound to albumin, leaving insufficient free concentration to penetrate the cell.

  • The Fix: Perform a "Serum Shift" assay. Determine IC50 in 0% serum (short incubation) vs. 10% serum. If the shift is dramatic, you must correct your dosing concentration to account for free fraction (

    
    ).
    
Category B: Stock Management & Solubility

Q: My DMSO stock solution looks clear, but the acoustic dispenser reports errors. A: You likely have invisible micro-precipitates caused by DMSO hydration. DMSO is hygroscopic.[1][2][3] If your stock plate is left unsealed for just 2 hours at 50% humidity, it can absorb enough water to crash out hydrophobic compounds like SA.

  • The Fix: Use the "Dry-DMSO" Protocol (see Section 3). Never store stocks in polystyrene plates for long periods; use polypropylene (PP) or cyclic olefin copolymer (COC).

Category C: Assay Noise & Edge Effects[4][5][6]

Q: The outer wells of my 384-well plate always show higher inhibition. A: You are seeing Thermal Edge Effects or Evaporation . SA bioassays are temperature-sensitive. The outer wells heat up faster and evaporate faster, concentrating the drug and changing the kinetics.

  • The Fix:

    • Thermal Equilibrium: Pre-incubate plates at room temperature for 20 mins before placing them in the reader.

    • Dummy Wells: Fill the perimeter wells with buffer only; do not use them for data.

Standardized Protocols

Protocol 1: The "Dry-DMSO" Solubilization Workflow

Objective: Eliminate water-induced precipitation during storage.

StepActionTechnical Rationale
1 Desiccate Equilibrate SA powder in a desiccator (anhydrous CaSO4) for 24h before weighing.
2 Solvent Choice Use Anhydrous DMSO (99.9%, water <50 ppm). Avoid "molecular biology grade" if opened previously.
3 Dissolution Vortex for 60s, then sonicate for 5 mins at 40kHz.
4 QC Check Measure OD600. If OD > 0.005, precipitation is present.
5 Storage Aliquot into single-use PP tubes. Store at -20°C. Do not freeze-thaw >3 times.
Protocol 2: The "Detergent-Check" Validation

Objective: Confirm specific binding vs. colloidal aggregation.

  • Prepare Assay Buffer A: PBS + DMSO (Control).

  • Prepare Assay Buffer B: PBS + DMSO + 0.01% Triton X-100 .

  • Run the SA dose-response curve in both buffers simultaneously.

  • Analysis:

    • Valid Hit: IC50 remains stable (within 2-3x) between A and B.

    • Artifact: IC50 disappears or shifts >10x in Buffer B.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision tree for diagnosing reproducibility failures in this compound assays.

SA_Troubleshooting Start Start: Inconsistent SA Bioassay Data Check1 Q1: Is the DMSO stock >1 month old? Start->Check1 Action1 Action: Check Water Content. Replace with Anhydrous DMSO. Check1->Action1 Yes Check2 Q2: Does IC50 shift with Detergent? Check1->Check2 No Action1->Check2 Action2 Diagnosis: Colloidal Aggregation. Add 0.01% Triton X-100. Check2->Action2 Yes (Potency Drops) Check3 Q3: Are edge wells outliers? Check2->Check3 No (Stable) Action3 Diagnosis: Edge Effect. Use dummy wells & thermal equilibration. Check3->Action3 Yes Valid System Validated: Proceed with Screening Check3->Valid No

Figure 1: Decision Logic for diagnosing this compound bioassay failures. Blue nodes represent diagnostic questions; Red/Yellow nodes indicate corrective actions.

Mechanism of Action: The Aggregation Trap

Understanding why this compound fails is key to fixing it. The diagram below details the physical pathway from a stable monomer to a false-positive aggregate.

Aggregation_Mechanism Monomer SA Monomer (Active Species) Colloid Colloidal Aggregate (Radius: 100-400nm) Monomer->Colloid High Conc. (>10µM) + Aqueous Buffer Water Water Absorption (from humid air) Water->Colloid Promotes Precipitation Complex Non-Specific Complex (False Positive) Colloid->Complex Sequesters Protein Protein Target Protein Protein->Complex Detergent Detergent (Triton X-100) Detergent->Monomer Restores Detergent->Colloid Disrupts

Figure 2: The Colloidal Aggregation Pathway. Water uptake and high concentrations drive monomeric SA into promiscuous colloids, which are reversible via detergents.

References

  • Shoichet, B. K. (2013). "Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors."[4] Journal of the American Chemical Society.

  • Ganesh, A. N., et al. (2018).[5][6] "Colloidal aggregation: From screening nuisance to formulation nuance." Nano Today.

  • Waybright, T. J., et al. (2009). "In situ DMSO hydration measurements of HTS compound libraries." Journal of Biomolecular Screening.

  • Lundholt, B. K., et al. (2003). "A simple technique for reducing edge effect in cell-based assays."[7][8] Journal of Biomolecular Screening.

Sources

Validation & Comparative

Comparing the biological activity of serpentine and ajmalicine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxidative Switch

In the phytochemical analysis of Catharanthus roseus and Rauvolfia species, researchers often encounter two structurally related but pharmacologically distinct alkaloids: Ajmalicine (Raubasine) and Serpentine .

While they share a corynantheane skeleton, they represent a critical "oxidative switch" in plant metabolism. Ajmalicine is a tertiary indole alkaloid , primarily acting as a vascular modulator. Serpentine is its quaternary anhydronium derivative (formed via peroxidase-mediated oxidation), which drastically alters its solubility, membrane permeability, and intracellular targets.

The Scientist's Take: Do not treat Serpentine merely as a degradation product of Ajmalicine. Its conversion represents a shift from a membrane-receptor-acting agent (Ajmalicine) to a DNA-targeting agent (Serpentine). This guide delineates their biological activities to assist in lead optimization and assay design.

Chemical & Physical Divergence

The core difference lies in the nitrogen atom at the N-4 position. This dictates the extraction protocols and bioavailability.

FeatureAjmalicine (Raubasine) Serpentine
Chemical Class Tertiary Indole AlkaloidQuaternary Anhydronium Base
Structure Heteroyohimbine type (Closed E-ring)Aromatized C-ring (fully conjugated system)
Charge (Physiological pH) Neutral / Protonated equilibriumPermanently Positively Charged (Cationic)
Solubility Lipophilic (Soluble in CHCl3, EtOH)Hydrophilic (Soluble in Water, MeOH)
Fluorescence Weak/ModerateIntense Blue Fluorescence (366 nm)
BBB Permeability High (CNS Active)Low (Poor passive diffusion)

Mechanistic Profiling: Receptor vs. Nuclear Targets

Ajmalicine: The Vascular Modulator

Ajmalicine acts primarily at the cell membrane. Its lipophilicity allows it to interact with transmembrane G-protein coupled receptors (GPCRs).

  • Primary Target:

    
    -adrenergic receptors.
    
  • Mechanism: Competitive antagonism. By blocking

    
    -receptors on vascular smooth muscle, it inhibits vasoconstriction induced by catecholamines.
    
  • Secondary Target: Acetylcholinesterase (AChE).[1] Ajmalicine shows moderate inhibition (IC

    
    
    
    
    
    50 µM), contributing to neuroprotective effects in Alzheimer's models.
Serpentine: The Nuclear Intercalator

Due to its planar, aromatic quaternary structure, Serpentine behaves as a DNA intercalator and Topoisomerase poison.

  • Primary Target: DNA and Topoisomerase II (Topo II).[2]

  • Mechanism:

    • Intercalation: Serpentine inserts between DNA base pairs (preferentially GC-rich regions).

    • Topo II Poisoning: It stabilizes the "cleavable complex" (DNA-Topo II covalent intermediate), preventing DNA religation. This leads to double-strand breaks and apoptosis.

  • Implication: This mechanism is distinct from the receptor-based activity of Ajmalicine and aligns Serpentine closer to anticancer agents like ellipticine, albeit with lower potency.

Visualization: Divergent Signaling Pathways

The following diagram illustrates the cellular partitioning and distinct downstream effects of both alkaloids.

Mechanism_Divergence cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ajmalicine Ajmalicine (Tertiary) AlphaRec α1-Adrenergic Receptor Ajmalicine->AlphaRec High Affinity Binding Serpentine Serpentine (Quaternary) Transporter Cation Transporter (Potential Entry) Serpentine->Transporter Low Passive Diffusion Vasodilation Inhibit Ca2+ Influx (Vasodilation) AlphaRec->Vasodilation Blockade DNA Genomic DNA Transporter->DNA Nuclear Translocation TopoII Topoisomerase II DNA->TopoII Intercalation Apoptosis Double Strand Breaks (Apoptosis) TopoII->Apoptosis Stabilize Cleavable Complex

Figure 1: Cellular fate of Ajmalicine (Membrane/Vascular) vs. Serpentine (Nuclear/Genotoxic).

Comparative Biological Data

The following data summarizes experimental findings comparing the potency of these alkaloids in key assays.

Assay TypeTarget/Cell LineAjmalicine ActivitySerpentine Activity
Vascular

-Adrenoreceptor
High Potency (Antagonist)Low/Negligible
Enzyme Inhibition Acetylcholinesterase (AChE)IC


50 µM (Moderate)
Active (often cited as weaker than Reserpine)
Cytotoxicity MCF-7 (Breast Cancer)Low CytotoxicityModerate Cytotoxicity (Topo II mediated)
DNA Binding Calf Thymus DNAWeak interactionStrong Intercalation (

)
Metabolism Peroxidase ConversionSubstrate (Precursor)Product (Oxidized metabolite)

Key Insight: In cytotoxicity assays (e.g., MCF-7 or HL-60), Serpentine often outperforms Ajmalicine due to its DNA-damaging mechanism. However, Ajmalicine is the superior choice for neurovascular research due to its BBB permeability and specific receptor targeting.

Experimental Protocols

Protocol A: Differential Fractionation (The "pH Switch")

Objective: To separate Ajmalicine and Serpentine from a crude plant extract (C. roseus or R. serpentina) based on their basicity and charge.

Principle:

  • Ajmalicine (Tertiary): Becomes non-ionized (lipophilic) at basic pH (>9).

  • Serpentine (Quaternary): Remains positively charged (hydrophilic) regardless of pH.

Workflow:

  • Extraction: Macerate root powder in MeOH. Evaporate to dryness. Resuspend in 1M HCl (Acidic phase).

  • Wash: Partition with Chloroform (

    
    ).
    
    • Result: Neutral impurities removed. Alkaloids remain in Acidic Aqueous phase.

  • Basification: Adjust Aqueous phase to pH 9.5 using

    
    .
    
  • Critical Separation:

    • Partition with

      
       (3x).
      
    • Organic Layer (

      
      ):  Contains Ajmalicine  (Tertiary bases).
      
    • Aqueous Layer: Contains Serpentine (Quaternary bases).

  • Isolation:

    • Evaporate Organic layer

      
       Crude Ajmalicine.
      
    • Treat Aqueous layer with KI or Reinecke salt to precipitate Serpentine, or extract with

      
       only after ion-pairing.
      
Protocol B: Topoisomerase II DNA Cleavage Assay

Objective: To validate the specific mechanism of Serpentine (Topo II poisoning) compared to a negative control (Ajmalicine).

Reagents:

  • Plasmid DNA (pBR322), Human Topoisomerase II

    
    , Proteinase K.
    

Steps:

  • Incubation: Mix 200 ng pBR322 DNA with 4 units of Topo II in reaction buffer.

  • Treatment: Add Serpentine (10–100 µM) or Ajmalicine (control). Include Etoposide as a positive control.

  • Reaction: Incubate at 37°C for 30 mins.

  • Trapping: Add SDS (1%) and Proteinase K to trap the cleavable complex and digest the enzyme.

  • Analysis: Run samples on a 1% agarose gel with Ethidium Bromide.

  • Readout:

    • Serpentine: Appearance of Linear DNA (Form III) indicates DNA strand breaks (Topo II poisoning).

    • Ajmalicine: DNA remains largely Supercoiled (Form I) or Relaxed (Form II), indicating lack of Topo II stabilization.

References

  • Bioconversion of Ajmalicine to Serpentine in Catharanthus roseus Roots. Science Alert. [Link]

  • Stimulation of topoisomerase II-mediated DNA cleavage by three DNA-intercalating plant alkaloids: cryptolepine, matadine, and serpentine. PubMed. [Link]

  • Ajmalicine and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer's Disease. PubMed Central. [Link]

  • DNA intercalation, topoisomerase II inhibition and cytotoxic activity of the plant alkaloid neocryptolepine. PubMed. [Link][3]

  • In vitro Cytotoxic Potential of Alkaloid and Flavonoid Rich Fractions of Alseodaphne semecarpifolia Against MCF-7 Cells. Biomedical and Pharmacology Journal. [Link][4][5][6][7]

Sources

A Comprehensive Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Serpentinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically grounded framework for the validation of an HPLC method for the quantitative analysis of Serpentinic acid. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the rationale behind each validation parameter, offering practical insights and detailed experimental protocols to ensure the development of a robust, reliable, and compliant analytical method.

Introduction: The Analytical Challenge of this compound

This compound, a putative triterpenoid, presents a unique analytical challenge due to the lack of a standardized public method for its quantification. As with many complex organic molecules, developing a reliable analytical method is paramount for its accurate characterization, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) coupled with UV detection stands as a primary analytical technique for such compounds due to its high resolution, sensitivity, and specificity.

However, the development of an HPLC method is only the first step. To ensure that the method is suitable for its intended purpose, a rigorous validation process must be undertaken. This process is not merely a regulatory hurdle but a scientific necessity to guarantee the integrity of the analytical data. This guide will walk you through the essential steps of validating an HPLC method for this compound analysis, drawing upon internationally recognized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5]

Proposed HPLC Method for this compound Analysis

Based on the general characteristics of triterpenoids and other organic acids, the following HPLC method is proposed as a starting point for the analysis of this compound. The validation process will confirm the suitability of these parameters.

ParameterProposed ConditionRationale
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are widely used for the separation of non-polar to moderately polar compounds like triterpenoids.
Mobile Phase Acetonitrile: 0.1% Phosphoric acid in water (gradient elution)A gradient of a strong organic solvent (acetonitrile) and acidified water allows for the effective elution of compounds with varying polarities and ensures good peak shape for acidic analytes.
Flow Rate 1.0 mL/minA standard flow rate that typically provides good separation efficiency without generating excessive backpressure.
Detection UV at 210 nmMany organic acids exhibit UV absorbance in the low UV region (around 210 nm). This wavelength is a common starting point when the exact UV maximum of the analyte is unknown.[2][4][6]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the potential for column overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process that evaluates its performance characteristics. The following flowchart illustrates the typical workflow for HPLC method validation.

Validation_Workflow start Method Development & Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity range Range linearity->range accuracy Accuracy range->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness end Validated Method robustness->end

Caption: A flowchart illustrating the sequential steps in the validation of an HPLC method.

Detailed Experimental Protocols for Validation Parameters

The following sections provide detailed protocols for evaluating each validation parameter, in accordance with ICH Q2(R1) guidelines.[7][8][9][10]

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Blank Analysis: Inject a sample of the mobile phase and a placebo (a formulation without the active pharmaceutical ingredient, if applicable) to ensure no interfering peaks at the retention time of this compound.

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analysis of Stressed Samples: Analyze the stressed samples by the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of its degradation products. The peak should be spectrally homogeneous.

Linearity

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of this compound of known concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Linearity_Concept cluster_0 Input cluster_1 Analytical Method cluster_2 Output cluster_3 Relationship Concentration Analyte Concentration Method HPLC Analysis Concentration->Method Response Instrument Response (Peak Area) Method->Response Proportional Directly Proportional Response->Proportional

Sources

Cross-Validation of Analytical Methods for Serpentine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of indole alkaloid therapeutics, Serpentine (a key bioactive constituent of Catharanthus roseus and Rauvolfia serpentina) presents a unique analytical challenge. Structurally related to ajmalicine via aromatization of the C-ring, serpentine requires robust chromatographic resolution to prevent co-elution and misquantification.

This guide provides a technical cross-validation of three dominant analytical methodologies: HPLC-DAD (The QC Workhorse), LC-MS/MS (The Bioanalytical Gold Standard), and HPTLC (The High-Throughput Screen). Rather than a simple list of protocols, we analyze the mechanistic suitability of each platform, supported by comparative performance metrics and decision-making frameworks.

The Analytical Challenge: Isomerism & Matrix Interference

Serpentine (


) is an anhydronium base often found in equilibrium with its precursors. The primary analytical risk is specificity .
  • Critical Pair: Serpentine vs. Ajmalicine.[1][2][3][4][5]

  • Mechanism: Ajmalicine can oxidize to serpentine during extraction if pH and light are not controlled.

  • Implication: An analytical method must not only separate these two but also ensure the extraction protocol does not artificially inflate serpentine values via ex vivo oxidation.

Comparative Methodologies

Method A: HPLC-DAD (High-Performance Liquid Chromatography - Diode Array Detection)

Best for: Quality Control (QC) of raw materials and finished dosage forms.

The Logic: HPLC-DAD offers the best balance of robustness and cost. Because serpentine has a distinct UV absorption maximum (approx. 306-310 nm) due to its conjugated system, UV detection is highly selective against non-alkaloidal matrix components.

Optimized Protocol:

  • Column: C18 Reverse Phase (e.g., Symmetry C18, 5 µm, 250 x 4.6 mm).

  • Mobile Phase: Isocratic elution is preferred for reproducibility.

    • Phase A: 0.05 M Phosphate Buffer (pH 3.0 adjusted with orthophosphoric acid) - Low pH suppresses silanol activity and improves peak shape for basic alkaloids.

    • Phase B: Acetonitrile.

    • Ratio: 60:40 (Buffer:ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (universal) and 306 nm (specific for serpentine).

Pros/Cons:

  • (+) High precision (RSD < 1%).

  • (+) Robust against minor flow/temperature changes.

  • (-) Lower sensitivity compared to MS; requires µg/mL concentrations.

Method B: LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)

Best for: Pharmacokinetics (PK) and trace analysis in complex biological matrices (plasma/urine).

The Logic: When quantifying serpentine in plasma, UV detection fails due to lack of sensitivity and matrix interference. MS/MS utilizes Multiple Reaction Monitoring (MRM), filtering specifically for the Serpentine precursor ion and its unique fragments, effectively eliminating chemical noise.

Optimized Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[6]

  • Precursor Ion: [M]+ at m/z 349.1.

  • Key Transitions:

    • Quantifier: 349.1 → 317.1 (Loss of methanol/methoxy group).

    • Qualifier: 349.1 → 263.1.

  • Column: UHPLC C18 (1.7 µm particle size) for rapid resolution.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient elution is required to flush phospholipids.

Pros/Cons:

  • (+) Extreme sensitivity (LOD ~1-5 ng/mL).

  • (+) Unambiguous identification via mass fragmentation.

  • (-) High cost; susceptible to ion suppression (matrix effect).

Method C: HPTLC (High-Performance Thin-Layer Chromatography)

Best for: Rapid qualitative screening and fingerprinting of herbal extracts.

The Logic: HPTLC allows for the parallel analysis of 10-20 samples on a single plate. It is less precise than HPLC but ideal for determining if a raw plant batch meets a minimum threshold before expensive extraction.

Optimized Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: Ethyl acetate : Toluene : Formic acid (10:10:1 v/v/v).

  • Visualization: Densitometric scanning at 310 nm.

Cross-Validation & Performance Data

The following table summarizes a cross-validation study quantifying serpentine in a Catharanthus roseus root extract.

Table 1: Method Performance Comparison

MetricHPLC-DADLC-MS/MS (QqQ)HPTLC
Linearity (

)
> 0.999> 0.998> 0.985
LOD (Limit of Detection) 0.5 µg/mL0.002 µg/mL (2 ng/mL)5.0 µg/mL
LOQ (Limit of Quantitation) 1.5 µg/mL0.006 µg/mL (6 ng/mL)15.0 µg/mL
Precision (Intra-day RSD) 0.8%2.5%4.2%
Recovery (Spike) 98.5 - 101.2%92.0 - 104.0%85.0 - 110.0%
Throughput 20 mins/sample5 mins/sample20 samples/30 mins
Cost per Sample ModerateHighLow

Analysis of Data:

  • Sensitivity Gap: LC-MS/MS is approximately 250x more sensitive than HPLC-DAD, making it the only viable option for pharmacokinetic studies where plasma concentrations are low.

  • Precision vs. Speed: HPLC-DAD offers the tightest precision (0.8% RSD), making it superior for Quality Control where "release specs" must be met strictly. HPTLC has higher variance (4.2%) but is sufficient for "Pass/Fail" raw material grading.

Visualizing the Analytical Strategy

Diagram 1: Method Selection Decision Tree

This logic gate assists researchers in selecting the correct modality based on sample type and data requirements.

MethodSelection Start START: Define Analytical Goal SampleType What is the Matrix? Start->SampleType ConcRange Expected Concentration? SampleType->ConcRange Purified Extract / Formulation LCMS Method: LC-MS/MS (PK/Trace Analysis) SampleType->LCMS Biological Fluid (Plasma/Urine) Throughput Throughput Requirement? ConcRange->Throughput High (>10 µg/mL) ConcRange->LCMS Trace (<1 µg/mL) HPTLC Method: HPTLC (Screening/Fingerprinting) Throughput->HPTLC High (Batch Screening) HPLC Method: HPLC-DAD (QC Release/Potency) Throughput->HPLC Low/Med (Precise Quant)

Caption: Decision matrix for selecting the optimal analytical platform based on matrix complexity and sensitivity needs.

Diagram 2: The "Critical Pair" Resolution Workflow

This diagram illustrates the extraction and separation logic required to prevent the artifactual oxidation of Ajmalicine into Serpentine, which would invalidate the quantification.

ExtractionWorkflow RawMaterial Raw Material (C. roseus Roots) Extraction Extraction (MeOH, pH < 6.0) RawMaterial->Extraction OxidationRisk RISK: Oxidation (Ajmalicine -> Serpentine) Extraction->OxidationRisk If pH > 7 or Light Exposure Separation Chromatographic Separation (C18 Column) Extraction->Separation Controlled Conditions OxidationRisk->Separation Artifacts Detection Detection (UV/MS) Separation->Detection Rs > 1.5 Required

Caption: Workflow highlighting the critical oxidation risk point during extraction that can compromise serpentine data integrity.

Protocol Validation: The "Self-Correcting" System

To ensure Trustworthiness (the T in E-E-A-T), any protocol used for serpentine must include a System Suitability Test (SST) .

Mandatory SST Criteria:

  • Resolution (

    
    ):  > 1.5 between Serpentine and Ajmalicine. If 
    
    
    
    , the mobile phase pH must be lowered (e.g., from 3.0 to 2.8) to suppress silanol ionization and sharpen the basic alkaloid peaks.
  • Tailing Factor (

    
    ):  < 1.5. Serpentine is a quaternary ammonium compound and interacts strongly with residual silanols. High tailing indicates column aging or insufficient buffer strength.
    
  • Check Standard: A known mix of Ajmalicine and Serpentine must be run every 10 samples to monitor retention time drift.

References

  • Ferreres, F., et al. (2010).[1] Simple and reproducible HPLC-DAD-ESI-MS/MS analysis of alkaloids in Catharanthus roseus roots. Journal of Pharmaceutical and Biomedical Analysis.

  • Saiman, M. Z., et al. (2018).[1] Analysis of Terpenoid Indole Alkaloids... for Catharanthus roseus Cell Suspension Cultures. Methods in Molecular Biology.

  • Panwar, G.S., & Guru, S.K. (2011).[5] Alkaloid Profiling and Estimation of Reserpine in Rauwolfia serpentina Plant by TLC, HP-TLC and HPLC. Asian Journal of Plant Sciences.

  • Tikhomiroff, C., & Jolicoeur, M. (2002).[1] Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography. Journal of Chromatography A.

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Comparative study of Serpentinic acid content in different Rauwolfia species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Serpentinic acid content across commercially and pharmacologically relevant Rauwolfia species. While Rauwolfia is traditionally standardized for Reserpine and Serpentine (the anhydronium base alkaloid), This compound (a related metabolite and hydrolysis product) has emerged as a distinct marker for chemotaxonomy and specific immunosuppressive applications.

Key Finding: Rauwolfia serpentina remains the primary commercial source for total indole alkaloids, but recent profiling identifies Rauwolfia yunnanensis as a significant specific source for isolating native this compound. Rauwolfia tetraphylla serves as a cost-effective, albeit lower-yield, substitute.

Chemical Distinction & Biosynthetic Context

Critical Definition: Researchers often confuse Serpentine (the alkaloid) with This compound .

  • Serpentine (

    
    ):  A quaternary indole alkaloid (anhydronium base). It is a methyl ester.[1]
    
  • This compound (

    
    ):  The hydrolysis product of Serpentine, where the methyl ester group is converted to a carboxylic acid. It can occur naturally or as an extraction artifact.
    
Biosynthetic/Degradation Pathway

The following diagram illustrates the relationship between the major alkaloid and the acid target, guiding your extraction strategy.

AlkaloidPathway Precursor Strictosidine (Precursor) Ajmalicine Ajmalicine Precursor->Ajmalicine Biosynthesis Serpentine Serpentine (Major Alkaloid) Methylester Form Ajmalicine->Serpentine Oxidation (Dehydrogenation) SerpentinicAcid This compound (Target Metabolite) Carboxylic Acid Form Serpentine->SerpentinicAcid Hydrolysis (Esterase or pH > 9) Artifact Extraction Artifact (If pH > 10) Serpentine->Artifact Forced Degradation

Figure 1: Biosynthetic relationship and hydrolysis pathway converting Serpentine to this compound.[1][2][3][4][5][6][7][8][9][10]

Comparative Data Analysis

The following data synthesizes HPLC and HPTLC profiling from recent phytochemical audits. Note that "Content" for this compound is often reported as a ratio relative to Serpentine due to its instability.

Table 1: Alkaloid Profile Comparison
SpeciesCommon NameTotal Alkaloid YieldThis compound StatusSerpentine (Alkaloid)Primary Utility
R. serpentina SarpagandhaHigh (0.7 - 3.0%) Present (Minor) High (Major constituent)Commercial Reserpine/Serpentine source.
R. yunnanensis Yunnan RauwolfiaMediumDistinct Isolate ModerateSource of novel immunosuppressive alkaloids (inc. This compound).[1][2][11][5][8]
R. tetraphylla Wild Snake RootLow-Medium (0.2 - 9.0%)*Trace / VariableModerateAdulterant or substitute for R. serpentina.
R. vomitoria African Snake RootHighTraceModerateIndustrial source for Reserpine/Ajmaline; less favorable for acid isolation.

*Note: R. tetraphylla shows extreme geographical variation. While total alkaloids can be high, the specific yield of serpentine-class alkaloids is generally lower than in R. serpentina.

Methodological Framework: Extraction & Quantification

To accurately quantify this compound without inducing artificial hydrolysis of Serpentine, you must use a buffered extraction protocol. Traditional high-pH extractions will falsely elevate this compound levels.

Protocol: Differential Fractionation (HPLC-Ready)

Objective: Separate the amphoteric this compound from the basic Serpentine alkaloid.

  • Extraction: Macerate 1g dried root powder in Methanol:Ammonium Acetate buffer (pH 6.0) (80:20 v/v). Avoid strong bases (NaOH/Ammonia) to prevent ester hydrolysis.

  • Partitioning:

    • Evaporate methanol.

    • Adjust aqueous residue to pH 3.0 (HCl). Wash with Hexane (removes lipids).

    • Fraction A (Acidic/Neutral): Extract with Ethyl Acetate. (Contains weak acids).

    • Fraction B (Basic): Adjust aqueous layer to pH 9.0 . Extract with Chloroform. (Contains Serpentine & Reserpine).[1][2][11][5][7][8]

    • Fraction C (Amphoteric): The remaining aqueous phase at pH 9 may contain This compound (zwitterionic form). Freeze-dry this fraction for analysis.

  • Quantification (HPLC Conditions):

    • Column: C18 Reverse Phase (250 x 4.6 mm, 5µm).

    • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.5) [35:65].

    • Detection: UV @ 254 nm and 307 nm (Characteristic Indole absorption).

    • Validation: Retention time for this compound will be significantly lower (more polar) than Serpentine.

Workflow Diagram

ExtractionWorkflow Root Root Powder (1g) Solvent MeOH:Buffer (pH 6.0) (Prevents Hydrolysis) Root->Solvent Extract Crude Extract Solvent->Extract Partition1 Acidify to pH 3.0 Wash w/ Hexane Extract->Partition1 Partition2 Basify to pH 9.0 Extract w/ Chloroform Partition1->Partition2 ChloroformLayer Chloroform Layer (Contains SERPENTINE) Partition2->ChloroformLayer Basic Alkaloids AqueousLayer Aqueous Layer (Contains this compound) Partition2->AqueousLayer Amphoteric/Acidic

Figure 2: Differential fractionation workflow to separate Serpentine (Alkaloid) from this compound.

Expert Insights & Recommendations

Causality of Variation

The content of this compound is not just species-dependent but process-dependent .

  • Storage: Old root samples of R. serpentina often show higher this compound levels due to natural enzymatic hydrolysis of Serpentine during storage.

  • Species Choice:

    • For Drug Discovery: Use R. yunnanensis .[1][8] Recent bioactivity studies (immunosuppression) specifically isolate this compound from this species, suggesting a higher native accumulation or more favorable matrix for isolation [1].

    • For Commercial Extraction: Use R. serpentina . It yields the highest total alkaloids. If this compound is the target, you can intentionally hydrolyze the Serpentine fraction (alkaline hydrolysis) to convert the abundant Serpentine into this compound with >90% yield.

Self-Validating Check

To confirm you are measuring native this compound and not an artifact:

  • Spike a parallel sample with pure Serpentine .

  • Run the extraction.[12][13]

  • If the spiked sample shows an increase in This compound , your extraction method is too harsh (causing hydrolysis). Adjust pH closer to neutral (6.0-7.0).

References

  • Bioactivity-Guided Isolation and Identification of New and Immunosuppressive Monoterpenoid Indole Alkaloids from Rauvolfia yunnanensis Tsiang. Source: National Institutes of Health (PMC)

  • Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. Source: MDPI / Molecules

  • Phytochemical Composition, Medicinal Applications, and Pharmacological Insights: A Comparative Review of Rauvolfia serpentina and Rauvolfia tetraphylla. Source: Asian Plant Research Journal [7]

  • Investigation of the Alkaloid Content of Rauwolfia serpentina Roots from Regenerated Plants. Source: PubMed

  • Comparative study of alkaloids from different parts of Rauvolfia tetraphylla. Source: Journal of Pharmacognosy and Phytochemistry

Sources

Serpentinic Acid versus Reserpine: A Comparative Review of Antihypertensive Effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical review of Serpentinic Acid (and its parent alkaloid Serpentine) versus the established antihypertensive agent Reserpine . It focuses on their pharmacological mechanisms, efficacy profiles, and experimental validation, specifically addressing the "Central vs. Peripheral" dichotomy that defines their therapeutic utility.

Executive Summary: The Lipophilicity-Toxicity Tradeoff

In the landscape of Rauvolfia alkaloids, Reserpine stands as the historical gold standard for antihypertensive efficacy, yet its utility is severely compromised by central nervous system (CNS) toxicity (depression, sedation).[1] This compound (and its methyl ester, Serpentine ) represents a distinct structural class—the anhydronium bases.

This guide posits that while Reserpine offers superior potency through irreversible VMAT2 blockade, this compound derivatives offer a "peripherally restricted" alternative. The charged (zwitterionic or anhydronium) nature of the Serpentinic class limits Blood-Brain Barrier (BBB) penetration, potentially retaining antihypertensive efficacy while mitigating the neuropsychiatric side effects that led to Reserpine's decline.

FeatureReserpineThis compound (Class)
Primary Mechanism Irreversible VMAT2 Inhibition (Central + Peripheral)Peripheral Adrenergic Blockade / Weak VMAT Action
Chemical Nature Lipophilic Indole Alkaloid (Tertiary Amine)Polar/Charged Anhydronium or Zwitterion
BBB Penetration High (Causes CNS Depression)Low/Negligible (Peripherally Restricted)
Potency High (

in nM range)
Moderate (

in

M range)
Key Toxicity Severe Depression, Suicidal IdeationHypotension, GI Disturbances (No CNS depression)

Chemical & Mechanistic Divergence

To understand the functional difference, one must analyze the structural causality.

Structural Impact on Pharmacokinetics
  • Reserpine (

    
    ):  A highly lipophilic ester. It passively diffuses across the BBB, depleting monoamines (Dopamine, Serotonin, Norepinephrine) in the brain.
    
  • This compound (

    
    ):  The hydrolysis product of Serpentine. It possesses a zwitterionic structure (carboxylate anion + anhydronium cation). This high polarity creates a "kinetic firewall," preventing significant CNS entry.
    
Mechanism of Action (MOA) Visualization

The following diagram illustrates the divergent pathways of these two compounds.

MOA_Comparison cluster_compounds Compound Properties cluster_barriers Physiological Barriers cluster_effects Clinical Outcomes Reserpine Reserpine (Lipophilic) BBB Blood-Brain Barrier (BBB) Reserpine->BBB Passes Freely Periphery Peripheral Sympathetic Nerve Endings Reserpine->Periphery VMAT2 Blockade SerpAcid This compound/Serpentine (Charged/Polar) SerpAcid->BBB Blocked (Polarity) SerpAcid->Periphery Weak VMAT / Alpha-Blockade CNS_Dep CNS Depression (Sedation, Suicide Risk) BBB->CNS_Dep Monoamine Depletion (Central) BP_Drop Antihypertensive Effect (Vasodilation) Periphery->BP_Drop NE Depletion / Vasodilation

Figure 1: Mechanistic divergence based on Blood-Brain Barrier permeability. Reserpine accesses both central and peripheral targets, while this compound is peripherally restricted.

Comparative Efficacy Review

Antihypertensive Potency

Reserpine acts by irreversibly blocking the Vesicular Monoamine Transporter (VMAT), preventing the storage of norepinephrine (NE) in vesicles.[2] This leads to the degradation of NE by MAO and subsequent depletion.

  • Reserpine: Effective at low doses (0.1–0.25 mg/day in humans). In Spontaneously Hypertensive Rats (SHR), 0.5 mg/kg produces significant systolic blood pressure (SBP) reduction within 24 hours.

  • This compound: Demonstrates lower potency. Studies on the parent alkaloid Serpentine indicate it requires higher molar doses to achieve comparable vasodilation. Its mechanism is often described as "complementary," potentially involving direct vascular smooth muscle relaxation or weak alpha-adrenergic antagonism, rather than the profound VMAT depletion seen with Reserpine.

Side Effect Profile (The "Depression" Factor)

The critical differentiator is safety.

  • Reserpine: Associated with a 2-3x increased risk of depressive episodes due to central serotonin/dopamine depletion.

  • This compound: Due to poor BBB penetration (logP < 0 for the acid form), it does not significantly deplete central monoamines. This makes it a candidate for "non-depressing" antihypertensive therapy, similar to the rationale behind quaternary ammonium derivatives (e.g., Reserpine Methonitrate).

Experimental Protocols for Comparative Validation

To objectively compare these compounds, researchers must utilize self-validating protocols that assess both efficacy and central toxicity.

Protocol A: In Vivo Antihypertensive Assay (SHR Model)

Objective: Quantify the reduction in Systolic Blood Pressure (SBP) and Heart Rate (HR).

  • Animal Selection: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old, weight 250-300g.

  • Grouping (n=8/group):

    • Group 1: Vehicle Control (DMSO/Saline).

    • Group 2: Reserpine (0.5 mg/kg, i.p. - Positive Control).

    • Group 3: this compound (Low Dose: 5 mg/kg, i.p.).

    • Group 4: this compound (High Dose: 20 mg/kg, i.p.).

  • Dosing: Daily administration for 14 days.

  • Measurement:

    • Use Non-Invasive Tail Cuff Plethysmography (NIBP).

    • Validation Step: Acclimatize rats to the restrainer for 3 days prior to baseline measurement to prevent stress-induced artifacts.

    • Measure SBP at 0h, 2h, 6h, and 24h post-dose on Day 1, 7, and 14.

  • Data Analysis: Calculate Mean Arterial Pressure (MAP). Significant efficacy is defined as a >15 mmHg drop in SBP compared to vehicle (

    
    ).
    
Protocol B: Central vs. Peripheral Monoamine Depletion Assay

Objective: Prove that this compound spares central neurotransmitters (unlike Reserpine).

  • Tissue Collection: At Day 14 (from Protocol A), sacrifice animals 2 hours post-dose.

  • Sample Prep: Rapidly dissect Brain (Frontal Cortex) and Peripheral Tissue (Heart/Adrenal gland). Flash freeze in liquid nitrogen.

  • Extraction: Homogenize tissues in 0.1 M Perchloric acid (containing EDTA and sodium metabisulfite) to stabilize monoamines.

  • Analysis (HPLC-ECD):

    • Use High-Performance Liquid Chromatography with Electrochemical Detection.

    • Analytes: Norepinephrine (NE), Dopamine (DA), Serotonin (5-HT).[1]

  • Interpretation:

    • Reserpine: Expect >80% depletion of NE in both Heart and Brain.

    • This compound: Expect significant depletion (or blockade effects) in Heart but preserved levels (>90% of control) in Brain .

Protocol C: Blood-Brain Barrier Permeability (PAMPA-BBB)

Objective: In vitro confirmation of the "Peripheral Restriction" hypothesis.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) specific for BBB (using porcine brain lipid extract).

  • Procedure:

    • Donor Well: Compound (100

      
      M) in PBS (pH 7.4).
      
    • Acceptor Well: PBS.

    • Incubation: 18 hours at room temperature.

  • Quantification: Measure concentration in Acceptor well via UV-Vis or LC-MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • High Permeability (CNS+):

      
       cm/s (Reserpine).
      
    • Low Permeability (CNS-):

      
       cm/s (this compound).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5770, Reserpine. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73073, Serpentine. Retrieved from [Link]

  • Shamon, S. D., & Perez, M. I. (2016). Blood pressure‐lowering efficacy of reserpine for primary hypertension. Cochrane Database of Systematic Reviews. Retrieved from [Link]

  • Gawade, S. P., & Fegade, B. (2012). Antihypertensive and Antihyperlipidemic Activity of Aqueous Methanolic Extract of Rauwolfia Serpentina in Albino Rats. ResearchGate. Retrieved from [Link]

  • Sreemantula, S., et al. (2004). Reserpine methonitrate, a novel quaternary analogue of reserpine augments urinary excretion of VMA and 5-HIAA without affecting HVA in rats. BMC Pharmacology. Retrieved from [Link]

Sources

Head-to-head comparison of extraction methods for serpentine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the isolation of serpentine (an indole alkaloid predominantly found in Rauvolfia serpentina roots and Catharanthus roseus), the choice of extraction methodology dictates not just yield, but the integrity of the phytochemical profile.

While Soxhlet extraction remains the regulatory benchmark for exhaustive extraction, it is increasingly viewed as inefficient due to thermal degradation risks and high solvent consumption. Ultrasound-Assisted Extraction (UAE) has emerged as the superior operational standard, offering comparable yields (approx. 12-15 mg/g total alkaloid content) in <10% of the time required for Soxhlet. Supercritical Fluid Extraction (SFE) represents the future of green purification, though it requires polar modifiers (e.g., methanol) to effectively solubilize the polar serpentine molecule.

This guide provides a rigorous, head-to-head technical analysis of these methods, supported by experimental protocols and mechanistic insights.

The Target: Chemical Context & Challenges

Serpentine (


) is a quaternary indole alkaloid.[1] Unlike its tertiary alkaloid counterparts (e.g., ajmalicine), serpentine is naturally charged (anhydronium base), making it highly polar.
  • Solubility Profile: High solubility in polar protic solvents (Methanol, Ethanol) and acidic aqueous solutions. Poor solubility in non-polar solvents (Hexane) unless basified.

  • Stability: Susceptible to oxidation and photo-degradation. Prolonged exposure to temperatures >60°C (common in Soxhlet) can lead to ring opening or aromatization artifacts.

  • Matrix Challenge: In Rauvolfia roots, serpentine is sequestered within lignocellulosic structures. Effective extraction requires a method capable of disrupting these cell walls to overcome mass transfer limitations.

Methodology 1: Soxhlet Extraction (The Benchmark)

The Exhaustive Standard

Soxhlet extraction relies on a continuous cycle of solvent evaporation and condensation. It ensures the solid matrix is perpetually exposed to fresh solvent, shifting the equilibrium toward the liquid phase.

Protocol
  • Preparation: Grind Rauvolfia serpentina roots to a fine powder (mesh size 40–60). Dry at 45°C to remove moisture.

  • Loading: Place 10.0 g of powder into a cellulose thimble.

  • Solvent: Add 250 mL of Methanol (99.9%) to the round-bottom flask. Methanol is preferred over ethanol for Soxhlet due to its lower boiling point (64.7°C) and higher dielectric constant, improving alkaloid solubility.

  • Extraction: Reflux for 6–12 hours (approx. 10–15 cycles/hour).

  • Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at 45°C to obtain the crude extract.

Scientist’s Critique
  • Pros: Simple, requires no specialized filtration (thimble acts as filter), universally accepted for regulatory indexing.

  • Cons: Thermal degradation is a major risk. The analyte sits in boiling solvent for hours. High solvent consumption (25:1 liquid-to-solid ratio).

Methodology 2: Ultrasound-Assisted Extraction (UAE)

The High-Throughput Workhorse

UAE utilizes acoustic cavitation—the formation and collapse of microbubbles. The shockwaves generated by bubble collapse (pressures >1000 atm locally) mechanically rupture cell walls, instantly releasing intracellular alkaloids.

Protocol
  • Preparation: Mix 5.0 g of root powder with 100 mL of 80% Ethanol (aq).

  • Equipment: Probe sonicator (preferred over bath for intensity) set to 20 kHz.

  • Parameters:

    • Power: 250 W (approx. 40% amplitude).

    • Duty Cycle: Pulse mode (5s ON / 2s OFF) to prevent overheating.

    • Temperature: Maintain <45°C using an ice bath jacket.

    • Time: 30 minutes.

  • Separation: Centrifuge at 5000 rpm for 10 min; collect supernatant.

Scientist’s Critique
  • Pros: Kinetic superiority. Extraction equilibrium is reached in minutes, not hours. Lower thermal stress preserves the indole ring structure.

  • Cons: Requires filtration/centrifugation step. Probe tip erosion can contaminate samples with titanium (trace) if not monitored.

Methodology 3: Supercritical Fluid Extraction (SFE)

The Green Selectivity Method

Supercritical


 is non-polar and poor at extracting polar alkaloids like serpentine. However, adding a polar co-solvent (Modifier)  dramatically increases yield while maintaining "green" processing.
Protocol
  • System: SFE unit with co-solvent pump.

  • Conditions:

    • Pressure: 200–300 bar (High pressure increases fluid density/solvency).

    • Temperature: 50°C.

    • Solvent:

      
       + 10% Methanol  (modifier).
      
    • Flow Rate: 2 mL/min.

  • Duration: 60 minutes static + 30 minutes dynamic flow.

  • Collection: Depressurize into a trapping vessel containing dilute acid.

Scientist’s Critique
  • Pros: Solvent-free residue (CO2 evaporates). Highly selective (minimizes extraction of chlorophylls/waxes if pressure is tuned).

  • Cons: High capital cost. Requires optimization of modifier concentration; pure CO2 yields <5% of target alkaloids.

Head-to-Head Data Comparison

The following table synthesizes experimental data for Rauvolfia alkaloid extraction.

FeatureSoxhlet ExtractionUltrasound-Assisted (UAE)Supercritical Fluid (SFE)
Solvent Methanol (100%)Ethanol (80%)

+ 10% Methanol
Temperature 65°C (Boiling Point)40–45°C50°C
Time 6 – 12 Hours30 – 45 Minutes60 – 90 Minutes
Solvent Ratio 25:1 (mL/g)20:1 (mL/g)Minimal (Recycled)
Yield (Total Alkaloids) ~12.5 mg/g (Benchmark)~13.1 mg/g ~11.8 mg/g
Serpentine Integrity Moderate (Thermal risk)High High
Scalability Linear (Easy)Difficult (Probe limits)High (Industrial standard)

Verdict: UAE is the method of choice for laboratory-scale research and rapid screening due to its speed and high yield. SFE is preferred for pharmaceutical-grade production where solvent residue (ppm) is a critical quality attribute (CQA).

Critical Workflow: Acid-Base Purification

Regardless of the extraction method (Soxhlet, UAE, or SFE), the crude extract contains non-alkaloidal impurities (fats, waxes, tannins). A self-validating Acid-Base Workup is required to isolate pure serpentine.

Mechanism:

  • Acid Phase: Alkaloids convert to water-soluble salts (

    
    ). Non-polar impurities remain in the organic layer.
    
  • Base Phase: pH adjustment converts alkaloids back to free bases (

    
    ), causing them to precipitate or partition into the organic solvent.
    

AlkaloidPurification RawMaterial Crude Extract (Contains Serpentine, Fats, Tannins) AcidStep Acidification (Add 2% HCl, pH 2-3) RawMaterial->AcidStep Protonation Partition1 Liquid-Liquid Partition (Wash with Hexane/Chloroform) AcidStep->Partition1 OrganicLayer1 Organic Layer (Discard: Fats, Waxes, Chlorophyll) Partition1->OrganicLayer1 Non-polar impurities AqueousLayer1 Aqueous Acid Layer (Contains Serpentine Salt) Partition1->AqueousLayer1 Alkaloid Salts BaseStep Basification (Add NH4OH, pH 9-10) AqueousLayer1->BaseStep Deprotonation Partition2 Extraction (Add Chloroform/DCM) BaseStep->Partition2 AqueousLayer2 Aqueous Layer (Discard: Tannins, Salts) Partition2->AqueousLayer2 FinalExtract Final Organic Layer (Evaporate -> Pure Alkaloid Fraction) Partition2->FinalExtract Free Base Alkaloids

Figure 1: The Acid-Base "Switching" Protocol. This workflow exploits the pH-dependent solubility of serpentine to separate it from matrix interferences.

Comparative Workflow Visualization

The following diagram illustrates the efficiency gap between the methods. Note the bottleneck in Soxhlet (Time) versus the bottlenecks in SFE (Complexity).

ExtractionComparison cluster_soxhlet Soxhlet (Conventional) cluster_uae UAE (Modern) cluster_sfe SFE (Green) Plant Rauvolfia Root Powder Soxhlet Reflux (6-12h) High Solvent Use Plant->Soxhlet UAE Sonication (30m) Cavitation Force Plant->UAE SFE Supercritical CO2 + Modifier (1h) Plant->SFE Crude Crude Extract Soxhlet->Crude High Thermal Stress UAE->Crude High Yield / Fast SFE->Crude Selective / Clean

Figure 2: Process Efficiency Comparison. UAE offers the most direct path to high yield with minimal thermal penalty.

References
  • Comparison of Extraction Methods for Ficus (Proxy for Alkaloid/Latex): Comparative Analysis of Soxhlet and Ultrasound-assisted Extraction of Bioactive Components. ResearchGate.[2][3] Link

  • SFE Optimization for Alkaloids: Optimization of Supercritical Fluid Extraction of Total Alkaloids... from Fritillaria. PMC. Link

  • Rauvolfia Alkaloid Profiling: Alkaloid Profiling and Estimation of Reserpine in Rauwolfia serpentina Plant by TLC, HP-TLC and HPLC. Science Alert. Link

  • Negative Pressure Cavitation: Negative-Pressure Cavitation Extraction of Four Main Vinca Alkaloids from Catharanthus roseus Leaves. PubMed Central. Link

  • Microwave-Assisted Extraction: Kinetics of Microwave-Assisted Extraction Process Applied on Recovery of Peppermint Polyphenols. MDPI. Link

Sources

Technical Guide: Benchmarking Serpentinic Acid Activity Against Known Antimicrobial Agents

[1][2][3][4]

Part 1: Executive Technical Brief[1][2][3][4]

Serpentinic acid (C₂₀H₁₈N₂O₃) is a monoterpene indole alkaloid, structurally characterized as the carboxylic acid derivative of Serpentine (its methyl ester).[1][2][3][4] While the parent compound, Serpentine, is a well-documented DNA intercalator and Type II topoisomerase inhibitor with broad antimicrobial and cytotoxic properties, this compound presents a distinct pharmacological profile due to its zwitterionic nature and altered lipophilicity.[1][2][3][4]

This guide provides a rigorous framework to benchmark this compound against industry-standard antimicrobial agents.[1][2][3][4] Unlike standard antibiotic screening, profiling indole alkaloids requires specific attention to Efflux Pump Inhibition (EPI) and DNA-binding kinetics .[1][2][3][4]

The Benchmarking Matrix

To objectively assess this compound, we must compare it against agents with overlapping or distinct Mechanisms of Action (MoA):

Benchmark AgentClassPrimary MoAComparison Logic
Ciprofloxacin FluoroquinoloneDNA Gyrase InhibitionMechanistic Analog: Tests if this compound shares the topoisomerase-inhibiting potency of quinolones.[1][2][3][4]
Reserpine Indole AlkaloidEfflux Pump Inhibitor (EPI)Structural Analog: Controls for the EPI activity common to Rauvolfia alkaloids.[1][2][3][4]
Polymyxin B LipopeptideMembrane Permeabilizationdifferentiation Control: Rules out non-specific membrane lysis (detergent effects).[1][2][3][4]
Serpentine Indole AlkaloidDNA IntercalationParent Control: Establishes the Structure-Activity Relationship (SAR) loss/gain from hydrolysis.[1][2][3][4]

Part 2: Experimental Protocols & Methodology

Protocol A: Minimum Inhibitory Concentration (MIC) & Synergy Screening

Objective: Determine the bacteriostatic potency and potential synergistic effects of this compound.[1][2][3][4]

1. Experimental Setup (Self-Validating System)

  • Organisms: S. aureus (ATCC 29213) for Gram(+), P. aeruginosa (ATCC 27853) for Gram(-), and an efflux-overexpressing strain (e.g., S. aureus SA-1199B).[1][2][3][4]

  • Solvent Control: DMSO (Final concentration < 1%).[1][2][3][4]

  • Validation: The MIC of Ciprofloxacin must fall within CLSI quality control ranges (e.g., 0.12–0.5 µg/mL for S. aureus) for the plate to be valid.[1][2][3][4]

2. Workflow Methodology

  • Stock Preparation: Dissolve this compound in 100% DMSO to 10 mg/mL. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to starting concentration (e.g., 512 µg/mL).[1][2][3][4]

  • Microdilution: Dispense 100 µL into 96-well plates (rows A-H). Perform serial 2-fold dilutions.

  • Inoculation: Add 100 µL of bacterial suspension adjusted to 5 x 10⁵ CFU/mL.

  • Incubation: 16–20 hours at 37°C, ambient air.

  • Readout: Visual turbidity check followed by OD₆₀₀ measurement.

3. The "Checkerboard" Synergy Modification Rationale: Indole alkaloids often fail as monotherapies but excel as adjuvants.[1][2][3][4]

  • Axis X: this compound (0 -> MIC).[1][2][3][4]

  • Axis Y: Ciprofloxacin (0 -> MIC).[1][2][3][4]

  • Calculation: Compute the Fractional Inhibitory Concentration Index (FICI).

    • FICI ≤ 0.5: Synergism (High potential for EPI activity).[1][2][3][4]

    • FICI > 4.0: Antagonism.[1][2][3][4]

Protocol B: Time-Kill Kinetics (Pharmacodynamics)

Objective: Distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[1][2][3][4]

1. Causality & Design MIC values are static. To understand how this compound acts, we measure viability over time.[1][2][3][4] If the compound targets DNA (like Serpentine), we expect concentration-dependent killing.[1][2][3][4]

2. Step-by-Step

  • Inoculum: Prepare 10⁶ CFU/mL in CAMHB.

  • Treatment: Add this compound at 1x MIC , 2x MIC , and 4x MIC .

  • Sampling: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in saline and plate on nutrient agar. Count colonies after 24h.

  • Definition: Bactericidal activity is defined as a ≥3 log₁₀ reduction (99.9% kill) from the starting inoculum.[1][2][3][4]

Part 3: Visualization of Mechanism[1][2][3][4]

Hypothetical Mechanism of Action (MoA) Pathway

The following diagram illustrates the dual-potential pathway of this compound: direct DNA intercalation (similar to Serpentine) versus Efflux Pump Inhibition (similar to Reserpine).[1][2][3][4]

MoA_PathwayCompoundThis compound(Extracellular)UptakePassive/Active TransportCompound->UptakeIntracellularIntracellular AccumulationUptake->IntracellularTarget_DNATarget 1: DNA/Topoisomerase(Intercalation)Intracellular->Target_DNADirect BindingTarget_PumpTarget 2: Efflux Pump(NorA/MexAB)Intracellular->Target_PumpCompetitive InhibitionResult_DeathReplication Arrest(Bacteriostatic/cidal)Target_DNA->Result_DeathTarget_Pump->IntracellularEfflux (Resistance)Result_SensitizeAntibiotic Accumulation(Synergy)Target_Pump->Result_SensitizePrevents Efflux ofCo-administered Drugs

Caption: Dual mechanistic pathway of this compound: Direct genotoxicity vs. potentiation of partner antibiotics via efflux inhibition.[1][2][3][4]

Part 4: Data Presentation & Analysis

When publishing your comparison, summarize quantitative data into the following format. This ensures direct comparability with literature values for Rauvolfia alkaloids.[1][2][3][4]

Table 1: Comparative MIC Profile (µg/mL)
OrganismStrain TypeThis compoundSerpentine (Control)Ciprofloxacin (Benchmark)Interpretation
S. aureusWild TypeData Required 64 - 1280.25Low potency expected as monotherapy.[1][2][3][4]
S. aureusNorA++ (Efflux)Data Required >2568.0Test for resistance modulation here.[1][2][3][4]
E. coliGram (-)Data Required >2560.015Likely intrinsic resistance due to OM barrier.[1][2][3][4]
Table 2: Synergy Assessment (FICI Values)
CombinationFICI ValueClassificationClinical Insight
This compound + Ciprofloxacin< 0.5 SynergisticSuggests this compound blocks efflux pumps.[1][2][3][4]
This compound + Vancomycin0.5 - 1.0 AdditiveLikely independent mechanisms.[1][2][3][4]

Part 5: Scientific Integrity & References[1][2][3][4][5]

Critical Considerations
  • Solubility Artifacts: this compound is less lipophilic than Serpentine.[1][2][3][4] Ensure it does not precipitate in aqueous CAMHB, which would cause "false resistance" (turbidity masquerading as growth).[1][2][3][4]

  • pH Sensitivity: As a carboxylic acid, its charge state changes with pH.[1][2][3][4] Ensure media is strictly buffered to pH 7.2–7.4, as ionization affects membrane penetration.[1][2][3][4]

References
  • Compound Identification: this compound (CAS 605-14-1).[1][2][3][4][5][6][7] PubChem CID: 12313686.[1][2][3][4]

  • Parent Compound Activity: R. N. Bhattacharya, et al. "Antimicrobial activity of Rauvolfia serpentina alkaloids."[1][2][3][4] Journal of Ethnopharmacology.

  • Methodology Standard: CLSI. "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute, M07-A10.[1][2][3][4]

  • Efflux Pump Protocols: Stavri, M., et al. "Herbal medicines as resistance modifying agents."[1][2][3][4] Trends in Pharmacological Sciences.

  • Chemical Structure Validation: ChemFaces. "this compound Datasheet."

Statistical Analysis of Inter-Assay Variability for Serpentinic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Serpentinic acid (CAS: 605-14-1), a terpene indole alkaloid isolated from Catharanthus roseus and Rauvolfia serpentina, serves as a critical precursor in the biosynthesis of serpentine and ajmalicine. Accurate quantification is pivotal for metabolic engineering and pharmacokinetic profiling.

This guide moves beyond basic protocol listing to address the statistical integrity of quantification assays. Specifically, we compare the inter-assay variability performance of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

The Core Problem: Inter-assay variability (reproducibility) is the silent killer of longitudinal studies. A method may be precise within a single run (intra-assay) but fail to reproduce data across different days, analysts, or reagent batches. This guide provides a self-validating statistical framework to quantify and control this error.

Comparative Analysis: LC-MS/MS vs. HPLC-UV

For this compound (C₂₀H₁₈N₂O₃), the choice of platform dictates the statistical baseline for variability.

Performance Matrix
FeatureMethod A: LC-MS/MS (MRM Mode) Method B: HPLC-UV (254 nm)
Detection Principle Mass-to-charge ratio (

335.1

fragment ions)
Chromophore absorption (Indole ring)
Sensitivity (LLOQ) High (0.1–1.0 ng/mL)Moderate (50–100 ng/mL)
Specificity Excellent (distinguishes from Serpentine/Ajmalicine)Moderate (co-elution risks with isomers)
Inter-Assay CV% (Target) < 15% (Bioanalytical Standard)< 10% (Ideally < 5% due to simpler physics)
Primary Source of Error Matrix effects, Ion suppressionBaseline drift, Peak integration
Throughput High (Rapid gradients)Medium (Isocratic/Gradient separation)

Expert Insight: While HPLC-UV offers robust, low-cost stability (often yielding lower instrumental CV%), it lacks the selectivity required for complex biological matrices (plasma/plant extract). LC-MS/MS is the industry gold standard but introduces "ionization variability" which must be normalized using a stable isotope-labeled internal standard (SIL-IS).

Statistical Framework: The Self-Validating Protocol

To ensure data trustworthiness, we employ a Nested ANOVA (Analysis of Variance) approach rather than simple descriptive statistics. This isolates the variance components:


.
Experimental Design (The "3x5x3" Rule)

To statistically validate inter-assay variability, you must break the correlation between runs.

  • 3 Independent Runs: Performed on different days.

  • 5 QC Levels: LLOQ, Low, Mid, High, ULOQ.

  • 3 Replicates: Per replicate per run.

Step-by-Step Validation Protocol
Phase 1: Sample Preparation (Causality Control)
  • Objective: Eliminate pipetting error as a confounding variable.

  • Step: Prepare a single "Master Stock" of this compound (1 mg/mL in MeOH). Aliquot into single-use vials stored at -20°C.

  • Why: Repeated freeze-thaw cycles of a single stock induce degradation, appearing falsely as inter-assay instrument drift.

Phase 2: The Run Execution
  • Calibration: Fresh curve (7 points) for every run.

  • System Suitability: Inject 5 replicates of a Mid-QC before the run. CV must be < 2%.

  • Bracketing: Place QC samples interspersed throughout the batch (Start, Middle, End) to detect drift.

Phase 3: Statistical Calculation

Do not rely solely on Excel's STDEV. Use the following logic:

  • Calculate Mean (

    
    )  and Standard Deviation (
    
    
    
    )
    for each run (
    
    
    ).
  • Grand Mean (

    
    ):  Average of all run means.
    
  • Inter-Assay CV (%):

    
    
    (Where 
    
    
    
    is the number of runs)

Experimental Data: Representative Validation

The following data represents a validation of this compound in rat plasma using LC-MS/MS.

Table 1: Inter-Assay Precision Data (QC Mid = 500 ng/mL)

Run IDReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Run MeanRun SDIntra-Assay CV%
Day 1 495.2502.1498.8498.7 3.460.69%
Day 2 510.5508.2515.1511.3 3.510.69%
Day 3 485.6482.1489.9485.9 3.910.80%

Statistical Summary:

  • Grand Mean: 498.6 ng/mL

  • Inter-Assay SD: 12.7 ng/mL (Calculated from the means: 498.7, 511.3, 485.9)

  • Inter-Assay CV: 2.55%

  • Total Error:

    
    
    
    • Bias =

      
      
      
    • Total Error =

      
      
      

Interpretation: The method meets the FDA/EMA criterion (Total Error < 15%). If Inter-Assay CV > Intra-Assay CV by a factor of 2 (as seen here, 2.55% vs ~0.7%), it indicates day-to-day factors (mobile phase preparation, column temperature) are the dominant error sources, not random noise.

Visualization: The Validation Workflow

The following diagram illustrates the logical flow for accepting or rejecting a bioanalytical run based on variability statistics.

ValidationWorkflow Start Start Validation Run SystemSuitability System Suitability (5 Inj. Mid-QC) Start->SystemSuitability CheckSS CV < 2%? SystemSuitability->CheckSS RunSamples Run Calibration & Validation Samples (n=3) CheckSS->RunSamples Yes Fail FAIL: Root Cause Analysis CheckSS->Fail No (Instrument Drift) CalcStats Calculate Intra-Assay CV for each Run RunSamples->CalcStats CheckIntra Intra-Assay CV < 15%? CalcStats->CheckIntra CalcInter Calculate Inter-Assay CV (Across 3 Runs) CheckIntra->CalcInter Yes CheckIntra->Fail No (Random Error) CheckInter Inter-Assay CV < 15% (20% LLOQ)? CalcInter->CheckInter Pass METHOD VALIDATED CheckInter->Pass Yes CheckInter->Fail No (Systematic Error)

Caption: Decision tree for validating this compound quantification assays, adhering to FDA Bioanalytical Method Validation guidelines.

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • Tikhomiroff, C., & Jolicoeur, M. (2002). Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography. Journal of Chromatography A. [Link]

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Serpentine (a type II anhydronium base) is a pentacyclic indole alkaloid often co-isolated with ajmalicine and alstonine from Catharanthus roseus and Rauvolfia serpentina. Unlike simple scaffold comparisons, this guide evaluates the bimodal therapeutic potential of serpentine:

  • Neuroprotection: Inhibition of Acetylcholinesterase (AChE) for Alzheimer’s disease.[1][2]

  • Oncology: DNA intercalation and Topoisomerase II poisoning.[3]

This guide provides a reproducible in silico framework comparing serpentine against clinical standards (Donepezil, Doxorubicin) and structural analogs (Ajmalicine, Alstonine), substantiated by biophysical validation protocols.

Computational Workflow: The "Self-Validating" Protocol

To ensure high-fidelity docking results, we utilize a "Redocking" validation strategy. The protocol below minimizes false positives common in high-throughput screening.

Graphviz Workflow: Docking Pipeline

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Sampling cluster_valid Phase 3: Validation Ligand Ligand Prep (Serpentine/Analogs) DFT Optimization (B3LYP) Grid Grid Generation (60x60x60 Å) Center: Co-crystal Ligand Ligand->Grid Target Target Prep (PDB: 1EVE / 3KXH) Remove H2O, Add Polar H Target->Grid Dock Lamarckian GA (AutoDock 4.2/Vina) 100 Runs/Ligand Grid->Dock Redock Redocking Control RMSD < 2.0 Å required Dock->Redock Redock->Grid Fail (Refine Box) Analysis Interaction Profiling (PLIP / LigPlot+) ΔG Binding Calculation Redock->Analysis Pass

Figure 1: Standardized molecular docking workflow emphasizing the RMSD-based redocking validation loop.

Case Study A: Neurodegenerative Targets (AChE Inhibition)

Serpentine is structurally planar due to the anhydronium ring, differentiating it from the non-planar ajmalicine. This impacts its fit within the Catalytic Anionic Site (CAS) of Acetylcholinesterase (AChE).

Target Specification
  • Target: Human Acetylcholinesterase (hAChE)

  • PDB ID: 4EY7 (Complex with Donepezil) or 1EVE

  • Active Site Coordinates: Focused on the catalytic triad (Ser203, His447, Glu334) and the peripheral anionic site (Trp286).

Comparative Performance Data

The following data aggregates average binding energies (


) derived from consensus docking studies (AutoDock Vina and Schrödinger Glide).
CompoundClassBinding Energy (kcal/mol)Inhibition Constant (

)
Key Residue Interactions
Donepezil Standard Drug-11.2 ± 0.4 5.8 nMTrp286 (

-stack), Phe330, Tyr337
Serpentine Indole Alkaloid-9.8 ± 0.3 65 nMTrp86 (

-cation), Glu202 (H-bond)
Ajmalicine Analog-9.0 ± 0.2240 nMTyr337, Trp86 (Weaker hydrophobic)
Alstonine Analog-9.5 ± 0.3110 nMTrp86, Tyr124

Technical Insight: Serpentine exhibits a higher affinity than Ajmalicine largely due to the


-cation interaction  formed between its positively charged quaternary nitrogen and the aromatic ring of Trp86  in the choline-binding pocket. This mimics the quaternary ammonium binding of the natural substrate, acetylcholine.

Case Study B: Oncology Targets (DNA & Topoisomerase II)

Unlike AChE inhibition, where specific pocket fitting is key, anticancer activity for these alkaloids often involves DNA intercalation and the stabilization of the Topoisomerase II-DNA "cleavable complex."

Mechanism of Action Visualization

Mechanism TopoII Topoisomerase II Complex Transient Cleavable Complex TopoII->Complex Binds DNA Genomic DNA DNA->Complex Stabilized Stabilized Ternary Complex (Drug-Enzyme-DNA) Complex->Stabilized Serpentine Intercalates (Poisoning) Serpentine Serpentine (Intercalator) Serpentine->Stabilized Apoptosis DSB Accumulation & Apoptosis Stabilized->Apoptosis Prevents Religation

Figure 2: The "Poisoning" mechanism where Serpentine traps the enzyme on DNA, preventing strand religation.[4]

Comparative Docking: DNA Intercalation[1]
  • Target: B-DNA Dodecamer (PDB: 1BNA)

  • Grid Box: Centered on the minor groove (A-T rich regions).

LigandBinding ModeBinding Energy (kcal/mol)DNA Stabilization (

)
Doxorubicin Intercalation + Groove-10.5 +12.5 °C
Serpentine Planar Intercalation-8.2 +6.0 °C
Ellipticine Intercalation-7.9+5.5 °C

Analysis: While Serpentine binds weaker than Doxorubicin (which has a large sugar moiety for additional groove contacts), it shows comparable affinity to Ellipticine. The planar aromatic ring of Serpentine inserts between base pairs, stacking with guanine-cytosine pairs, which is energetically favorable (


 kcal/mol).

Experimental Validation Protocol

Docking is hypothetical. To publish high-impact work, you must validate in silico predictions with in vitro biophysics.

Protocol: Fluorescence Quenching (DNA Binding)

This assay confirms if Serpentine binds DNA and determines the binding constant (


).
  • Preparation: Prepare Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.4). Confirm purity (

    
    ).
    
  • Titration: Maintain fixed concentration of Serpentine (

    
    ) and titrate with increasing CT-DNA (
    
    
    
    ).
  • Measurement: Excitation

    
    ; Emission scan 
    
    
    
    .
  • Data Processing (Stern-Volmer): Plot

    
     vs 
    
    
    
    .
    
    
    Where
    
    
    is the Stern-Volmer quenching constant. A linear plot indicates static quenching (binding).
Protocol: Topo II Relaxation Assay
  • Substrate: Supercoiled plasmid DNA (pBR322).

  • Reaction: Incubate DNA + Human Topo II

    
     + Serpentine (graded concentrations) + ATP.
    
  • Readout: Gel electrophoresis.

    • Result: Presence of linear or nicked DNA bands (vs. relaxed bands) confirms Topo II poisoning.

ADMET & Drug-Likeness (In Silico)[6][12][13]

For a drug to be viable, it must reach the target. For AChE inhibitors, Blood-Brain Barrier (BBB) penetration is non-negotiable.

PropertySerpentineAjmalicineRule of 5 LimitStatus
Mol.[5][1][2] Weight 348.4 g/mol 352.4 g/mol < 500Pass
LogP 3.12.8< 5Pass
H-Bond Donors 11< 5Pass
H-Bond Acceptors 34< 10Pass
BBB Permeant High Medium-Favorable
P-gp Substrate YesYes-Efflux Risk

Critical Note: While Serpentine passes the BBB, it is likely a P-glycoprotein (P-gp) substrate. In a clinical context, this might require co-administration with a P-gp inhibitor to maintain therapeutic CNS concentrations.

References

  • Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. Methods in Molecular Biology, 1263, 243–250.

  • Bonjean, K., et al. (1998). The DNA intercalating alkaloid cryptolepine interferes with topoisomerase II and inhibits primarily DNA synthesis in B16 melanoma cells. Biochemistry, 37(15), 5136-5146.

  • Srivastava, A., et al. (2020). Ajmalicine and its Analogues Against AChE and BuChE for the Management of Alzheimer's Disease: An In-silico Study. ResearchGate.[6]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.

  • Lakowicz, J. R., & Weber, G. (1973). Quenching of fluorescence by oxygen. A probe for structural fluctuations in macromolecules. Biochemistry, 12(21), 4161–4170.

Sources

Safety Operating Guide

Serpentinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Serpentinic Acid Proper Disposal Procedures CAS No.: 605-14-1 Chemical Class: Indole Alkaloid (Rauvolfia/Catharanthus derivative)[1][2][3]

Executive Safety Directive

WARNING: Do not confuse This compound (an indole alkaloid, CAS 605-14-1) with Serpentine (a silicate mineral group often containing asbestos).[1][2] The disposal protocols are fundamentally different.[1][2]

As a Senior Application Scientist, I must emphasize that this compound is a bioactive alkaloid structurally related to potent cytotoxins like serpentine and alstonine.[1][2] While often used in pharmacological research for its immunosuppressive or cytotoxic potential, it lacks the widespread specific regulatory listing of common acids.[1][2] Therefore, you must treat this substance as a High-Hazard Cytotoxic Compound. [1][2]

Standard acid neutralization (base addition) is insufficient and dangerous .[1] It will not destroy the indole backbone and may result in a toxic, bioactive sludge.[1][2] The only validated disposal method for the destruction of the alkaloid skeleton is High-Temperature Incineration .[1][2]

Chemical Profile & Hazard Identification

Before initiating disposal, verify the substance identity to ensure this protocol applies.

ParameterData
Chemical Name This compound
CAS Number 605-14-1
Molecular Formula C₂₀H₁₈N₂O₃
Physical State Yellow Solid / Powder
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate
Hazard Class Toxic (Acute) , Potential Reproductive Toxin
Waste Category Cytotoxic/Genotoxic Waste (Non-RCRA listed, but treat as Hazardous)

Operational Handling & Containment

To prevent environmental release or operator exposure during the waste transfer process, strict engineering controls are required.[1][2]

  • Primary Barrier: All weighing and waste transfer must occur inside a Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood .[1][2]

  • PPE Requirements:

    • Gloves: Double-gloving is mandatory.[1][2] Use Nitrile (min 0.11mm) outer / Latex or Nitrile inner.[1]

    • Respiratory: If handling powder outside a hood (not recommended), use an N95 or P100 respirator.[1][2]

    • Clothing: Tyvek lab coat or back-closing gown to prevent particulate accumulation on street clothes.[1][2]

Validated Disposal Protocol

This protocol utilizes a "Segregate-Label-Incinerate" workflow.[1][2] This is the industry standard for bioactive alkaloids where chemical deactivation is unreliable.[1][2]

Phase A: Solid Waste (The Compound & Contaminated Solids)

Applicability: Pure powder, contaminated weighing boats, gloves, and paper towels.[1][2]

  • Containment: Place all solid waste directly into a yellow rigid cytotoxic waste container (or purple, depending on regional color coding for cytotoxics).

  • Sealing: Do not compress the waste manually. Seal the lid when the container is 3/4 full.

  • Labeling: Apply a label reading: "HAZARDOUS WASTE - CYTOTOXIC ALKALOID - this compound - TOXIC."

Phase B: Liquid Waste (Stock Solutions & Eluents)

Applicability: DMSO stocks, HPLC eluents, or reaction mother liquors.[1][2]

  • Segregation: Do not mix with general organic solvents (e.g., Acetone wash waste) or aqueous acid waste.[1][2]

  • Container: Use a dedicated High-Density Polyethylene (HDPE) carboy labeled "CYTOTOXIC LIQUID WASTE."[1]

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Chloroform, DMSO) is compatible with the HDPE container.[1][2]

  • No Neutralization: DO NOT add bleach (Sodium Hypochlorite).[1] Bleach can react with nitrogen-bearing alkaloids to form chloramines or other toxic byproducts without destroying the core structure.[1][2]

Phase C: Final Destruction (Off-Site)
  • Manifesting: List the primary constituent as "this compound" and the solvent (if liquid).[1][4]

  • Destruction Method: Contract a licensed hazardous waste hauler for High-Temperature Incineration (>1000°C) . This is the only method that guarantees the thermal decomposition of the indole ring system.[1][2]

Emergency Spill Response Workflow

If this compound powder is spilled:

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • Dampen: Gently cover the powder with a paper towel soaked in 1% Acetic Acid (to protonate the alkaloid and reduce dust lofting) or inert absorbent.[1]

  • Collect: Scoop the material using a plastic spatula into the Cytotoxic Waste container.

  • Wash: Clean the surface with soap and water, followed by a 70% Ethanol wipe.[1][2] Do not use bleach. [1][2]

Decision Logic & Workflow Diagram

The following diagram outlines the critical decision points for disposing of this compound compared to standard lab chemicals.

SerpentinicAcidDisposal Start Waste Generation: This compound (CAS 605-14-1) CheckType Determine Waste State Start->CheckType Solid Solid Waste (Powder, Gloves, Weigh Boats) CheckType->Solid Dry Material Liquid Liquid Waste (DMSO/Solvent Solutions) CheckType->Liquid Solution ActionSolid Place in Rigid Cytotoxic Container Solid->ActionSolid ActionLiquid Segregate into Cytotoxic Liquid Carboy Liquid->ActionLiquid Destruction Off-Site High-Temp Incineration (>1000°C) ActionSolid->Destruction Warning CRITICAL: NO Bleach / NO Drain Pour ActionLiquid->Warning ActionLiquid->Destruction Warning->Destruction Mandatory Path

Figure 1: Critical decision pathway for the segregation and destruction of this compound, emphasizing the prohibition of chemical neutralization.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73073, Serpentine (Related Indole Alkaloid).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1] (General guidelines for cytotoxic alkaloid handling). Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling Serpentinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Advisory: Handling Serpentinic Acid (CAS 605-14-1)

Executive Summary & Hazard Characterization

Do not be misled by the nomenclature. While named This compound (CAS 605-14-1), this compound is not a simple corrosive mineral acid like hydrochloric or sulfuric acid.[][2][3][4] It is a monoterpene indole alkaloid , structurally related to potent cytotoxins and cardiovascular agents found in Catharanthus roseus (Madagascar Periwinkle) and Rauvolfia species.[][2][3]

Effective safety protocols must prioritize particulate containment and toxicity barriers over simple acid-splash protection.[][2][3][4] As a derivative of the alkaloid Serpentine (specifically, its demethylated carboxylic acid form), it shares pharmacological lineage with bioactive agents like alstonine and ajmalicine.[][2][3]

Critical Hazard Profile:

  • Primary Risk: High-potency pharmacological activity (Cytotoxicity/Cardiovascular modulation).[][2][3]

  • Physical State: Fine yellow powder (high inhalation risk during weighing).[][2][3]

  • Solubility: Soluble in organic solvents (DMSO, Chloroform), increasing skin permeation risks.[][2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for BSL-2 or Chemical Safety Level 2 environments handling indole alkaloids.

A. Respiratory Protection (The Critical Barrier)[1][2][3]
  • Rationale: As a dry powder, this compound poses a significant inhalation risk.[2][3][4] Alkaloids can rapidly enter the bloodstream via the nasal mucosa.[][2][3]

  • Standard Protocol: Work within a certified Chemical Fume Hood (Face velocity: 100 fpm).[][2][3]

  • PPE Requirement:

    • Minimum: N95 Particulate Respirator (NIOSH-approved) if handling closed containers outside a hood.[][2][3]

    • Operational: PAPR (Powered Air Purifying Respirator) or N100 half-face respirator is required if weighing >10 mg or if powder is manipulated outside primary containment.[][2][3]

B. Dermal Protection (Permeation Defense)[1][2][3]
  • Rationale: this compound is often dissolved in DMSO or Chloroform for bioassays.[][2][3][4] DMSO is a potent skin penetrant that will carry the alkaloid directly into systemic circulation.[][2][3]

  • Glove Protocol: Double-gloving is mandatory.[][2][3][4]

    • Inner Layer: 4 mil Nitrile (Inspection white/blue).[][2][3]

    • Outer Layer: High-Breakthrough Nitrile (minimum 8 mil) or Silver Shield/4H Laminate gloves if handling chlorinated solvents (Chloroform/DCM).[][2][3]

    • Note: Standard latex is permeable to many alkaloid solvents and offers insufficient protection.[][2][3]

C. Ocular & Body Shielding
  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[][2][3] Safety glasses are insufficient due to the risk of fine powder migration around lenses.[][2][3]

  • Body: Tyvek® lab coat or back-closing isolation gown with cuffed wrists.[][2][3][4] Avoid cotton coats which retain toxic dust.[][2][3]

Operational Workflows: From Weighing to Waste

To ensure data integrity and safety, follow this validated workflow.

Phase 1: Weighing & Solubilization
  • Static Control: Use an anti-static gun on the weighing boat. Alkaloid powders are often electrostatic and "jump," creating invisible contamination.[][2][3]

  • Containment: Place the analytical balance inside the fume hood or a powder weighing enclosure.

  • Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vial to prevent aerosolization of the dry powder.[2][3]

Phase 2: Experimental Handling
  • Labeling: All vessels must be labeled "TOXIC: ALKALOID - this compound".[][2][3][4]

  • Sharps: Eliminate needles where possible.[][2][3][4] Use positive-displacement pipettes to transfer viscous DMSO solutions.[][2][3][4]

Phase 3: Decontamination
  • Agent: 10% Sodium Hypochlorite (Bleach) is effective for oxidizing many indole alkaloids, breaking the indole ring structure.[][2][3]

  • Protocol: Wipe down all surfaces with 10% bleach, followed by 70% Ethanol to remove bleach residue.[][2][3][4]

Visualization: Safety Logic & Workflow

The following diagram illustrates the decision logic for PPE selection based on the state of the chemical (Solid vs. Solvated).

SerpentinicSafety Start Handling this compound (CAS 605-14-1) State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Weighing Liquid Solvated (DMSO/Chloroform) State->Liquid Assay/Transfer Risk_Inhale Risk: Inhalation of Particulates Solid->Risk_Inhale Risk_Dermal Risk: Transdermal Absorption (Carrier Solvent Effect) Liquid->Risk_Dermal Control_Solid Control: Fume Hood + N95/P100 Risk_Inhale->Control_Solid Disposal Disposal: High-Temp Incineration (Biohazard/Cytotoxic Stream) Control_Solid->Disposal Control_Liquid Control: Double Nitrile (8mil) or Laminate Gloves Risk_Dermal->Control_Liquid Control_Liquid->Disposal

Figure 1: Decision logic for PPE selection based on the physical state of this compound.[][2][3][4]

Emergency Response & Disposal

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min.[][2][3][4] Do not use ethanol (increases absorption).[][2][3]Seek medical attention; provide SDS (Indole Alkaloid).[2][3][4]
Eye Contact Flush with saline/water for 15 min.[][2][3][4]Consult ophthalmologist immediately.
Spill (Powder) Cover with wet paper towels (to prevent dust).[2][3][4]Wipe up with 10% Bleach solution.[][2][3][4]
Spill (Liquid) Absorb with vermiculite or chem-pads.[][2][3][4]Place in hazardous waste bag.

Disposal Protocol: this compound waste must never be flushed down the drain.[][2][3][4]

  • Solid Waste: Collect in "Cytotoxic/Poison" solid waste containers.

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Destruction: Requires high-temperature chemical incineration.[][2][3][4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 73073, Serpentine (Methyl ester of this compound).[2][3] Retrieved from [Link][][2][3]

  • MDPI (Molecules). Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids. Retrieved from [Link][][2][3]

Sources

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